Product packaging for Delphinidin chloride(Cat. No.:CAS No. 8012-95-1)

Delphinidin chloride

Cat. No.: B1346885
CAS No.: 8012-95-1
M. Wt: 338.69 g/mol
InChI Key: FFNDMZIBVDSQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Delphinidin chloride is an anthocyanidin chloride that has delphinidin as the cationic counterpart. It contains a delphinidin.
Paraffin is a common name for a group of high molecular weight alkane hydrocarbons with the general formula CnH2n+2, where n is between 22 and 27. Paraffin is also a technical name for an alkane in general, but in most cases it refers specifically to a linear, or normal alkane. It is mostly found as a white, odorless, tasteless, waxy solid, with a melting point between 47C and 65C. It is insoluble in water, but soluble in ether, benzene, and certain esters. Paraffin is unaffected by most common chemical reagents but oxidizes readily.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11ClO7 B1346885 Delphinidin chloride CAS No. 8012-95-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4,5-trihydroxyphenyl)chromenylium-3,5,7-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O7.ClH/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6;/h1-5H,(H5-,16,17,18,19,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNDMZIBVDSQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13270-61-6 (Parent)
Record name Delphinidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID701019982
Record name Delphinidin chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701019982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Transparent colorless oily liquid. Practically tasteless and odorless, even when warmed. (NTP, 1992), Liquid, Colorless, oily liquid aerosol dispersed in air. [Note: Has an odor like burned lubricating oil.]; [NIOSH], Colorless, oily liquid aerosol dispersed in air., Colorless, oily liquid aerosol dispersed in air. [Note: Has an odor like burned lubricating oil.]
Record name MINERAL OIL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/12191
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Paraffin oils
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oil mist, mineral
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/581
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name OIL MISTS, MINERAL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/704
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Oil mist (mineral)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0472.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

Very high (USCG, 1999), 360 °C, 680 °F
Record name MINERAL OIL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/12191
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Mineral oil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1922
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name OIL MISTS, MINERAL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/704
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Oil mist (mineral)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0472.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

380 °F (USCG, 1999), 380 °F (193 °C) (Open cup), 135 °C (275 °F) (closed cup) /Mineral oil mist/, 380 °F (open cup), (oc) 380 °F
Record name MINERAL OIL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/12191
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Mineral oil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1922
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name OIL MISTS, MINERAL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/704
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Oil mist (mineral)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0472.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

Insoluble (NIOSH, 2023), Insoluble in water, Insoluble in alcohol; soluble in benzene, chloroform, ether, carbon disulfide, petroleum ether, Miscible with most fixed oils; not miscible with castor oil; soluble in volatile oils, Insoluble
Record name MINERAL OIL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/12191
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Mineral oil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1922
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Oil mist (mineral)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0472.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.822 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.83-0.86 (light); 0.875-0.905 (heavy), 0.9, 0.90
Record name MINERAL OIL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/12191
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Mineral oil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1922
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name OIL MISTS, MINERAL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/704
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Oil mist (mineral)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0472.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Pressure

less than 0.5 mmHg (NIOSH, 2023), <0.5 mmHg
Record name MINERAL OIL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/12191
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name OIL MISTS, MINERAL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/704
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Oil mist (mineral)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0472.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

Polynuclear aromatic compounds have been detected in samples of mineral oil for medicinal and cosmetic uses.
Record name Mineral oil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1922
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless, oily liquid, Colorless, oily liquid aerosol dispersed in air., Transparent colorless oily liquid

CAS No.

8012-95-1, 528-53-0, 8002-74-2
Record name MINERAL OIL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/12191
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Delphinidin chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=528-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Delphinidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paraffin oils
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Delphinidin chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701019982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Paraffin oils
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.438
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)benzopyrylium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.671
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DELPHINIDIN CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM6MD4AEHE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Mineral oil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1922
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name OIL MISTS, MINERAL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/704
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Paraffin
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/RV55730.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

0 °F (NIOSH, 2023), 0 °F
Record name MINERAL OIL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/12191
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Mineral oil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1922
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name OIL MISTS, MINERAL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/704
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Oil mist (mineral)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0472.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

Mechanism of Action of Delphinidin Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Delphinidin chloride is a prominent member of the anthocyanidin class of flavonoids, which are natural pigments responsible for the vibrant red, blue, and purple colors of many fruits, flowers, and vegetables.[1] Beyond its role as a colorant, delphinidin is a polyphenolic compound recognized for its potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] Its multifaceted biological activities stem from its ability to interact with a wide array of molecular targets, thereby modulating critical cellular processes. This technical guide provides an in-depth exploration of the molecular mechanisms of action of this compound, intended for researchers, scientists, and professionals in the field of drug development. The information is presented with a focus on key signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanisms of Action

The biological effects of this compound are pleiotropic, involving direct antioxidant activity, inhibition of key enzymes and receptors, and complex modulation of intracellular signaling cascades.

Antioxidant Activity

The foundational mechanism of delphinidin is its potent antioxidant capacity.[1] The presence of multiple hydroxyl groups on its diphenylpropane-based structure allows it to act as an effective scavenger of reactive oxygen species (ROS) and other free radicals.[1][4] This activity helps protect cells from oxidative stress, a key contributor to cellular damage and the pathogenesis of numerous chronic diseases.[1][5] Studies have shown that delphinidin's free radical scavenging ability is among the highest of the common anthocyanidins.[6][7]

Direct Inhibition of Enzymes and Receptors

This compound directly interacts with and inhibits the activity of several key proteins involved in cell proliferation, inflammation, and epigenetic regulation.

  • Receptor Tyrosine Kinases (RTKs): Delphinidin is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key driver of proliferation in many cancers, with a reported IC50 value of 1.3 μM.[8] By blocking EGFR, it effectively shuts down downstream pro-survival signaling cascades.[2][8] It also inhibits other RTKs, such as VEGFR2, contributing to its anti-angiogenic effects.[2]

  • Histone Acetyltransferases (HATs): Delphinidin acts as an inhibitor of p300/CBP histone acetyltransferase activity, with an IC50 of approximately 30 μM.[9][10] HATs play a crucial role in chromatin remodeling and gene expression, and their inhibition by delphinidin can suppress inflammatory signaling by preventing the acetylation of transcription factors like NF-κB.[9]

  • Other Enzymes: Delphinidin has been shown to inhibit other enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation, and glyoxalase I (GLO I), an enzyme implicated in detoxification and apoptosis resistance in cancer cells.[2][4][11]

Modulation of Cellular Signaling Pathways

Delphinidin exerts significant influence over major signaling networks that regulate cell fate, including proliferation, survival, and inflammatory responses.

This pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. Delphinidin has been shown to inhibit this pathway at multiple levels.[12][13] It can block the activation of the upstream kinase PI3K and inhibit the phosphorylation (activation) of Akt and the downstream effector, the mammalian target of rapamycin (mTOR).[2][14] This dual inhibition effectively halts the pro-growth and anti-apoptotic signals transmitted through this cascade.[12][14]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK EGFR/VEGFR PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Delphinidin Delphinidin Chloride Delphinidin->RTK Delphinidin->PI3K Delphinidin->Akt Delphinidin->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR Pathway by this compound.

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that controls inflammation, immunity, and cell survival. In many cancers, NF-κB is constitutively active, promoting resistance to apoptosis.[3] Delphinidin effectively suppresses this pathway by inhibiting the IκB kinase (IKK) complex.[15] This prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn sequesters the NF-κB p65/p50 dimer in the cytoplasm, blocking its nuclear translocation and DNA binding activity.[3][15]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IκBα IκBα IKK->IκBα Phosphorylates (leads to degradation) IκBα_NFkB IκBα-NF-κB Complex IκBα->IκBα_NFkB NFkB NF-κB (p65/p50) NFkB->IκBα_NFkB NFkB_nuc NF-κB (p65/p50) IκBα_NFkB->NFkB_nuc Nuclear Translocation Gene Pro-inflammatory & Anti-apoptotic Genes NFkB_nuc->Gene Activates Transcription Delphinidin Delphinidin Chloride Delphinidin->IKK

Caption: Suppression of the NF-κB Signaling Pathway by this compound.

The MAPK family—comprising primarily ERK, JNK, and p38—regulates diverse cellular activities, including proliferation, differentiation, and stress responses. Delphinidin's effect on this pathway is context-dependent. It generally inhibits the pro-proliferative ERK1/2 pathway.[16][17] Conversely, in some cancer cells, it can activate the stress-related JNK pathway, which contributes to the induction of apoptosis.[16][17] This differential regulation allows delphinidin to simultaneously block growth signals and promote cell death.

MAPK_Pathway Upstream Upstream Signals (e.g., Growth Factors, Stress) ERK ERK1/2 Upstream->ERK JNK JNK Upstream->JNK p38 p38 Upstream->p38 Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Delphinidin Delphinidin Chloride Delphinidin->ERK Inhibits Delphinidin->JNK Activates

Caption: Differential Regulation of MAPK Pathways by this compound.
Induction of Apoptosis and Cell Cycle Arrest

A key outcome of delphinidin's modulation of signaling pathways is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle in cancer cells.

  • Apoptosis: Delphinidin promotes apoptosis through both intrinsic and extrinsic pathways. It alters the balance of Bcl-2 family proteins, increasing the pro-apoptotic Bax while decreasing the anti-apoptotic Bcl-2.[15] This leads to mitochondrial dysfunction and the activation of initiator caspase-9 and executioner caspase-3.[15][18] It has also been shown to activate caspase-8, a key component of the extrinsic pathway.[15]

  • Cell Cycle Arrest: Delphinidin treatment causes cancer cells to arrest in the G2/M phase of the cell cycle.[15][16] This is achieved by downregulating the expression of key cell cycle regulatory proteins, including Cyclin B1 and Cdk1, which are essential for the G2 to M transition.[16][17]

Quantitative Data Summary

The inhibitory activity of this compound and its derivatives has been quantified against various molecular targets and cell lines.

Table 1: Inhibitory Concentrations (IC50) of Delphinidin and Derivatives against Molecular Targets

CompoundTargetIC50 ValueReference(s)
This compoundEGFR1.3 µM[8]
This compoundp300/CBP HATs~30 µM[9][10]
This compoundGlyoxalase I (GLO I)1.9 µM[4]
Delphinidin-3-O-glucosideEGFR2.37 µM[19]
Delphinidin-3-O-glucosideEstrogen Receptor β (ERβ)9.7 µM[19]

Table 2: Cytotoxic Activity (IC50) of Delphinidin against Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference(s)
A431Skin Cancer18 µM[8]
LXFL529LLung Cancer33 µM[8]
HT29Colon Cancer35 µM[20]
LoVoColon Cancer38 µM[20]
SK-MES-1Lung Cancer44 µM[20]
A549Lung Cancer55 µM[20]
NCI-H441Lung Cancer58 µM[20]
22Rν1Prostate Cancer90 µM[20]
HCT116Colon Cancer110 µM[15][20]

Key Experimental Protocols

The mechanisms of delphinidin have been elucidated using a range of standard molecular and cell biology techniques.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effect of delphinidin on cell proliferation.

  • Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells into a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of this compound (e.g., 10-240 µM) for a specified duration (e.g., 48 hours).[15][21]

    • Following treatment, the MTT reagent is added to each well and incubated for 2-4 hours to allow formazan crystal formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm. Cell viability is expressed as a percentage relative to untreated control cells.

Apoptosis (Annexin V/Propidium Iodide) Assay

This flow cytometry-based assay quantifies the induction of apoptosis.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

  • Methodology:

    • Cells are treated with delphinidin as described above.

    • Both adherent and floating cells are collected and washed with cold PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • Fluorescently-labeled Annexin V and PI are added to the cell suspension.

    • After a brief incubation in the dark, the cells are analyzed by flow cytometry. The resulting data distinguishes between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[3][21]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a solid support membrane, and detected using specific primary antibodies and secondary antibodies conjugated to a reporter enzyme or fluorophore.

  • Methodology:

    • Cells are treated with delphinidin, then washed and lysed in a buffer containing protease and phosphatase inhibitors.

    • Total protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are loaded and separated on an SDS-PAGE gel.

    • Proteins are transferred to a nitrocellulose or PVDF membrane.

    • The membrane is blocked (e.g., with non-fat milk or BSA) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the target protein (e.g., p-Akt, NF-κB p65, Caspase-3).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.[15][18]

Experimental Workflow Visualization

Experimental_Workflow cluster_assays Downstream Assays start Cell Seeding & Culture treatment Treatment with This compound start->treatment harvest Cell Harvesting & Processing treatment->harvest viability Cell Viability (MTT Assay) harvest->viability apoptosis Apoptosis Analysis (Flow Cytometry) harvest->apoptosis protein Protein Expression (Western Blot) harvest->protein cycle Cell Cycle Analysis (Flow Cytometry) harvest->cycle

Caption: A typical workflow for in vitro analysis of this compound's effects.

Conclusion

The mechanism of action of this compound is remarkably complex and multifaceted. It operates as a potent antioxidant, a direct inhibitor of crucial oncogenic and inflammatory enzymes, and a powerful modulator of fundamental cellular signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and MAPK networks. The cumulative effect of these interactions is the suppression of cell proliferation, the induction of cell cycle arrest, and the promotion of apoptosis in pathological contexts such as cancer, as well as the mitigation of inflammatory responses. This comprehensive inhibitory profile makes this compound a compelling molecule for further investigation and a promising candidate for the development of novel therapeutic and chemopreventive agents.

References

In Vitro Antioxidant Properties of Delphinidin Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin chloride, a prominent member of the anthocyanidin class of flavonoids, is a natural pigment responsible for the deep blue and purple hues observed in many fruits and vegetables. Beyond its role as a colorant, this compound has garnered significant scientific interest due to its potent antioxidant properties. This technical guide provides an in-depth overview of the in vitro antioxidant activity of this compound, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Data Presentation: In Vitro Antioxidant Capacity of this compound

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following tables summarize the quantitative data from key antioxidant assays, providing a comparative overview of its efficacy.

AssayParameterValueReference CompoundReference
DPPH Radical Scavenging Activity IC503.74 µM-[1]
ABTS Radical Scavenging Activity Relative ActivityHighTrolox[1]
Ferric Reducing Antioxidant Power (FRAP) Relative ActivityHighTrolox[1]
Oxygen Radical Absorbance Capacity (ORAC) ORAC Value4.05 µmol TE/µmol*Trolox[2]

*Note: The ORAC value is for Delphinidin-3-glucoside, a glycosylated form of delphinidin. The antioxidant activity of anthocyanidins can be influenced by glycosylation.[1]

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are tailored for the evaluation of pure compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store in a dark bottle at 4°C.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

    • A standard antioxidant, such as Trolox or ascorbic acid, should be prepared in the same manner.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the this compound solution (or standard/blank) to 100 µL of the DPPH solution.

    • The blank should contain the solvent used for the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution of this compound and a standard antioxidant (e.g., Trolox) and make serial dilutions.

  • Assay Procedure:

    • Add 10 µL of the this compound solution (or standard/blank) to 190 µL of the diluted ABTS•+ solution in a 96-well microplate.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant capacity of the sample to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Prepare a stock solution of this compound and a standard (e.g., Trolox or FeSO₄·7H₂O) and make serial dilutions.

  • Assay Procedure:

    • Add 10 µL of the this compound solution (or standard/blank) to 190 µL of the FRAP reagent in a 96-well microplate.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement:

    • Measure the absorbance at 593 nm.

  • Calculation:

    • The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., Trolox) and is typically expressed as µmol Trolox equivalents per gram or mole of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

    • Prepare an AAPH solution in 75 mM phosphate buffer. This solution should be made fresh daily.

    • Prepare a stock solution of this compound and a standard antioxidant (Trolox) and make serial dilutions in 75 mM phosphate buffer.

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of the this compound solution (or standard/blank) and 150 µL of the fluorescein solution.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

  • Measurement:

    • Immediately begin recording the fluorescence intensity every 1-2 minutes for at least 60 minutes using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculation:

    • Calculate the area under the curve (AUC) for each sample, standard, and blank.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • The ORAC value is determined by comparing the net AUC of the sample to a standard curve of Trolox and is expressed as µmol of Trolox equivalents (TE) per gram or mole of the sample.

Signaling Pathways and Experimental Workflows

This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating key intracellular signaling pathways involved in the cellular response to oxidative stress.

NF-κB Signaling Pathway

Delphinidin has been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By doing so, it can reduce the expression of pro-inflammatory genes and mitigate oxidative stress-induced inflammation.

NF_kB_Pathway cluster_nucleus Nucleus Oxidative Stress Oxidative Stress IKK IKK Complex Oxidative Stress->IKK This compound This compound This compound->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation Nucleus Nucleus NFkB->Nucleus DNA DNA Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes NFkB_nuc NF-κB NFkB_nuc->DNA

Caption: this compound inhibits the NF-κB signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is crucial for cell growth, proliferation, and survival. Delphinidin can modulate this pathway, which is often dysregulated in conditions associated with oxidative stress.

PI3K_Akt_mTOR_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK This compound This compound PI3K PI3K This compound->PI3K Akt Akt This compound->Akt mTORC1 mTORC1 This compound->mTORC1 RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K PIP3->Akt activates Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Nrf2-ARE Signaling Pathway

Delphinidin can activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, a key cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of various antioxidant and detoxification enzymes.

Nrf2_ARE_Pathway cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 modifies This compound This compound This compound->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitin Nrf2->Ub ubiquitination Nucleus Nucleus Nrf2->Nucleus Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Nrf2_nuc Nrf2 Nrf2_nuc->ARE

Caption: this compound activates the Nrf2-ARE signaling pathway.

Experimental Workflow for In Vitro Antioxidant Analysis

A typical workflow for assessing the in vitro antioxidant properties of this compound is outlined below.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Sample This compound Stock Solution Serial_Dilutions Serial Dilutions Sample->Serial_Dilutions DPPH DPPH Assay Serial_Dilutions->DPPH ABTS ABTS Assay Serial_Dilutions->ABTS FRAP FRAP Assay Serial_Dilutions->FRAP ORAC ORAC Assay Serial_Dilutions->ORAC Absorbance Spectrophotometric/ Fluorometric Reading DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance ORAC->Absorbance Calculation Calculation of % Inhibition / TEAC Absorbance->Calculation IC50 IC50 Determination Calculation->IC50

Caption: Workflow for in vitro antioxidant capacity assessment.

Conclusion

This compound demonstrates significant in vitro antioxidant activity through both direct radical scavenging mechanisms and the modulation of key cellular signaling pathways. This technical guide provides a comprehensive resource for researchers and professionals in drug development, offering standardized methodologies and a summary of quantitative data to facilitate further investigation into the therapeutic potential of this promising natural compound. The provided diagrams of signaling pathways and experimental workflows serve as a visual aid to understand the complex mechanisms of action and the practical steps involved in its in vitro evaluation.

References

Delphinidin Chloride: A Technical Guide to Natural Sources, Extraction, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin is a primary plant anthocyanidin that imparts blue and purple hues to a wide variety of flowers, fruits, and vegetables. As a potent antioxidant and anti-inflammatory agent, delphinidin and its glycosides are of significant interest to the scientific community for their potential therapeutic applications in a range of human diseases. This technical guide provides an in-depth overview of the most significant natural sources of delphinidin, detailed protocols for its extraction and purification, and an examination of its modulation of key cellular signaling pathways. Delphinidin chloride, a stable salt form, is often utilized in research and as an analytical standard.

Natural Sources of Delphinidin

Delphinidin is abundant in numerous deeply pigmented plants. The concentration of delphinidin and its derivatives can vary significantly depending on the plant species, cultivar, growing conditions, and maturity at harvest. The maqui berry is recognized as the richest known natural source of delphinidin.[1][2] Other substantial sources include bilberries, blueberries, eggplant peel, blackcurrants, and concord grapes.[3][4][5][6][7][8]

Quantitative Analysis of Delphinidin in Various Natural Sources

The following table summarizes the delphinidin content found in several key natural sources. It is important to note that values can differ based on the analytical methods employed, the specific glycosidic forms of delphinidin measured, and whether the analysis was performed on fresh or dry weight.

Natural SourceDelphinidin ContentNotes
Maqui Berry (Aristotelia chilensis)Standardized extracts contain ≥25% delphinidins.[9][10] Total anthocyanin content can be over 600 mg/100g dry weight, with delphinidin derivatives comprising approximately 83% of this.[11]Richest known natural source of delphinidins.
Bilberry (Vaccinium myrtillus)Total anthocyanin content ranges from 300-700 mg/100g fresh weight.[12] Delphinidin and cyanidin are the main anthocyanidins.[13] One study identified delphinidin 3-glucoside at a concentration of 24.3 µg/mL in an extract.[14]A significant source with a high concentration of various delphinidin glycosides.
Blueberry (Vaccinium corymbosum)Total anthocyanin content can be up to 438 mg/100g fresh weight (2762 mg/100g dry weight).[15] Delphinidin-3-glucoside has been reported at concentrations of 288 mg/100g dry weight.[16]Content varies widely between cultivars.
Eggplant Peel (Solanum melongena)Delphinidin-3-rutinoside is the major anthocyanin, with concentrations reported as high as 562 mg/100g dry weight using ultrasound-assisted extraction.[17] Total anthocyanin content has been reported as 12.08 mg/100g dry weight.[18]A readily available and potent source of delphinidin glycosides.

Extraction and Purification of Delphinidin

The extraction and purification of delphinidin from its natural sources is a critical step for its use in research and drug development. The choice of methodology depends on the starting material, desired purity, and scale of the operation. Generally, the process involves an initial extraction from the plant matrix, followed by one or more purification steps to isolate delphinidin from other phytochemicals.

Experimental Protocols

Below are detailed methodologies for key experiments related to the extraction and purification of delphinidin.

This protocol is adapted from studies optimizing anthocyanin extraction from eggplant peels and is effective for obtaining a high yield of delphinidin glycosides.[17][19]

Materials:

  • Fresh or dried eggplant peels

  • Ethanol (96%)

  • Hydrochloric acid (1N)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Filtration apparatus (e.g., Whatman filter paper)

Methodology:

  • Sample Preparation: If using fresh eggplant peels, wash and dry them thoroughly. If using dried peels, grind them into a fine powder.

  • Solvent Preparation: Prepare the extraction solvent by acidifying 96% ethanol with 1N hydrochloric acid (e.g., to a final concentration of 0.1% HCl).

  • Extraction:

    • Mix the eggplant peel material with the acidified ethanol solvent at a solid-to-liquid ratio of 1:10 (w/v).

    • Place the mixture in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature of 25°C.

  • Separation:

    • After sonication, centrifuge the mixture to pellet the solid material.

    • Decant and collect the supernatant.

    • Filter the supernatant to remove any remaining particulate matter.

  • Concentration:

    • Concentrate the filtered extract using a rotary evaporator under reduced pressure to remove the ethanol.

    • The resulting aqueous extract is rich in delphinidin glycosides and can be used for further purification or analysis.

This protocol describes a general method for purifying delphinidin from a crude extract using a C18 SPE cartridge. This technique separates anthocyanins from more polar compounds like sugars and organic acids.

Materials:

  • Crude delphinidin extract (from Protocol 1 or other extraction methods)

  • C18 SPE cartridges

  • Methanol (acidified with 0.1% HCl)

  • Ethyl acetate

  • Deionized water (acidified with 0.1% HCl)

  • SPE manifold

Methodology:

  • Cartridge Conditioning:

    • Pass methanol through the C18 cartridge to activate the stationary phase.

    • Equilibrate the cartridge by passing acidified deionized water through it.

  • Sample Loading:

    • Load the crude delphinidin extract onto the conditioned cartridge. The anthocyanins will adsorb to the C18 stationary phase.

  • Washing:

    • Wash the cartridge with acidified deionized water to remove sugars, organic acids, and other polar impurities.

    • Wash the cartridge with ethyl acetate to remove less polar impurities.

  • Elution:

    • Elute the purified delphinidin glycosides from the cartridge using acidified methanol.

  • Drying:

    • The eluted fraction can be dried under a stream of nitrogen or using a rotary evaporator to yield a purified delphinidin-rich extract.

HPLC is a powerful technique for both the analytical quantification and preparative purification of delphinidin and its various glycosidic forms.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a diode array detector (DAD) or a mass spectrometer (MS) detector.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution is typically employed using two solvents:

    • Solvent A: Acidified water (e.g., with 0.5% trifluoroacetic acid or 1% formic acid).

    • Solvent B: Acidified acetonitrile or methanol.

  • Detection: Anthocyanins are monitored at approximately 520 nm.

Methodology:

  • Sample Preparation: The purified extract from SPE or other methods is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter.

  • Injection: Inject the sample onto the HPLC column.

  • Separation: Run a gradient program to separate the different anthocyanins based on their polarity. Delphinidin and its glycosides will elute at specific retention times.

  • Quantification: For analytical purposes, compare the peak areas to a calibration curve generated using a this compound standard.

  • Purification: For preparative HPLC, collect the fractions corresponding to the delphinidin peaks of interest.

This compound

Delphinidin is often available commercially and used as an analytical standard in its chloride salt form (this compound).[8] This salt form enhances the stability of the flavylium cation, which is the colored form of the anthocyanidin. The conversion of delphinidin to this compound typically occurs during extraction and purification in the presence of hydrochloric acid.

Biological Activity and Signaling Pathways

Delphinidin exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. These effects are mediated through the modulation of various cellular signaling pathways.

Modulation of NF-κB and MAPK Signaling Pathways

Delphinidin has been shown to inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[4][20][21][22]

  • NF-κB Pathway: Delphinidin can prevent the degradation of IκBα, an inhibitor of NF-κB. This keeps NF-κB sequestered in the cytoplasm and prevents its translocation to the nucleus, where it would otherwise activate the transcription of pro-inflammatory genes.[1][20][23]

  • MAPK Pathway: Delphinidin can inhibit the phosphorylation of key kinases in the MAPK pathway, such as ERK, JNK, and p38.[3][20][21][22] This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells.

Delphinidin_Signaling_Pathway cluster_nucleus Delphinidin Delphinidin IKK IKK Delphinidin->IKK Inhibits MAPK_Kinases MAPK Kinases (ERK, JNK, p38) Delphinidin->MAPK_Kinases Inhibits IkBa IκBα IKK->IkBa Phosphorylates for degradation NFkB NF-κB IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->ProInflammatory_Genes Activates AP1 AP-1 MAPK_Kinases->AP1 Apoptosis Apoptosis MAPK_Kinases->Apoptosis Context-dependent Cell_Proliferation Cell Proliferation AP1->Cell_Proliferation

Delphinidin's Inhibition of NF-κB and MAPK Pathways.
Experimental Workflow for Delphinidin Extraction and Analysis

The following diagram illustrates a typical workflow for the extraction, purification, and analysis of delphinidin from a natural source.

Delphinidin_Workflow Start Plant Material (e.g., Maqui Berry, Eggplant Peel) Extraction Extraction (e.g., UAE with acidified ethanol) Start->Extraction Crude_Extract Crude Delphinidin Extract Extraction->Crude_Extract Purification Purification (e.g., Solid-Phase Extraction) Crude_Extract->Purification Purified_Extract Purified Delphinidin Extract Purification->Purified_Extract Analysis Analysis & Quantification (e.g., HPLC-DAD/MS) Purified_Extract->Analysis Characterization Structural Characterization (e.g., NMR, MS/MS) Purified_Extract->Characterization Bioassays Biological Activity Assays (e.g., cell culture studies) Purified_Extract->Bioassays Final_Product Isolated Delphinidin/Delphinidin Chloride Analysis->Final_Product Characterization->Final_Product Bioassays->Final_Product

Workflow for Delphinidin Extraction and Analysis.

Conclusion

Delphinidin and its chloride salt are valuable natural compounds with significant potential for therapeutic applications. This guide has provided a comprehensive overview of the primary natural sources of delphinidin, with a focus on those containing the highest concentrations. The detailed experimental protocols for extraction and purification offer a practical foundation for researchers to isolate this compound for further study. Furthermore, the elucidation of its inhibitory effects on key signaling pathways, such as NF-κB and MAPK, provides a mechanistic basis for its observed anti-inflammatory and anti-cancer properties. Continued research into the bioavailability and clinical efficacy of delphinidin is warranted to fully realize its potential in drug development.

References

Delphinidin Chloride: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin chloride, a prominent member of the anthocyanidin class of flavonoids, is a naturally occurring pigment responsible for the vibrant blue and purple hues observed in many fruits, flowers, and vegetables. Beyond its role as a colorant, this compound has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its modulation of key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is characterized by a C6-C3-C6 flavonoid backbone, with a positively charged oxygen atom in the C-ring, classifying it as a flavylium cation. The structure features six hydroxyl groups, which are key to its chemical reactivity and biological activity.

Table 1: Chemical Identification of this compound

IdentifierValueReference
IUPAC Name 2-(3,4,5-trihydroxyphenyl)chromenylium-3,5,7-triol;chloride[1]
Chemical Formula C₁₅H₁₁ClO₇[1]
Molecular Weight 338.70 g/mol [2][3][4]
CAS Number 528-53-0[3][4][5]
Appearance Brown to black or dark purple crystalline solid[3]

Physicochemical and Spectral Properties

The physicochemical properties of this compound, such as its solubility and stability, are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Properties of this compound

PropertyValueConditionsReference
Melting Point >300 °C (decomposes)Not specified[5]
~250 °CNot specified[6]
Solubility Soluble in DMSO, DMF, Ethanol (~30 mg/mL)Not specified[3]
Sparingly soluble in aqueous bufferspH 7.2 (in 1:1 Ethanol:PBS)[3]
Stability Highly stable in acidic conditions (pH < 3)Room Temperature[7]
Unstable in neutral and alkaline conditionsRoom Temperature[7]

Note: The reported melting point of this compound varies, with some sources indicating decomposition at high temperatures.

Spectral Properties

The extended conjugation in the flavylium ring system of this compound results in strong absorption in the UV-visible region, which is responsible for its color.

Table 3: Spectral Properties of this compound

Spectral DataValueSolventReference
UV-Vis λmax 276, 345, 352, 559 nmEthanol:PBS (pH 7.2) (1:1)[3]
Molar Absorptivity (ε) 26,900 L·mol⁻¹·cm⁻¹pH 1.0 buffer[8]

NMR and Mass Spectrometry Data

  • Mass Spectrometry: The positive ion ESI-MS/MS of delphinidin typically shows a molecular ion [M]⁺ at m/z 303. The fragmentation pattern involves retro-Diels-Alder (RDA) reactions, leading to characteristic fragment ions.[9][10][11]

Biological Activities and Signaling Pathways

This compound exhibits a wide range of biological activities, primarily attributed to its antioxidant and cell signaling modulatory effects.[7][12][13][14]

Antioxidant Activity

The antioxidant capacity of delphinidin is attributed to its ability to scavenge free radicals and chelate metal ions.[15][16][17] The multiple hydroxyl groups on the B-ring are particularly important for this activity. The primary mechanism is believed to be hydrogen atom transfer (HAT).[15][18]

Anti-inflammatory Activity

This compound exerts anti-inflammatory effects by inhibiting key inflammatory pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway .[14][19][20]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) inhibits Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of This compound This compound This compound->IKK inhibits This compound->IκBα prevents degradation of

This compound Inhibition of the NF-κB Pathway.
Anticancer Activity

The anticancer effects of this compound are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis.[7][13][21] These effects are mediated through the modulation of several key signaling pathways, including the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways.[7][13][22]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is often hyperactivated in cancer, promoting cell survival and proliferation. Delphinidin has been shown to inhibit this pathway.[7][12]

MAPK_ERK_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival This compound This compound This compound->Raf inhibits This compound->MEK inhibits

Inhibition of the MAPK/ERK Pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical regulator of cell growth, survival, and metabolism that is often dysregulated in cancer. Delphinidin has been demonstrated to suppress this pathway.[7][23][24]

PI3K_Akt_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Growth, Survival Cell Growth, Survival mTOR->Cell Growth, Survival This compound This compound This compound->PI3K inhibits This compound->Akt inhibits

Suppression of the PI3K/Akt Pathway by this compound.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is implicated in cancer cell proliferation and survival. Delphinidin has been shown to inhibit the phosphorylation of STAT3, a key component of this pathway.[22]

JAK_STAT_Pathway Cytokines Cytokines Cytokine Receptor Cytokine Receptor Cytokines->Cytokine Receptor JAK JAK Cytokine Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer dimerizes Nucleus Nucleus STAT Dimer->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription This compound This compound This compound->JAK inhibits

Inhibition of the JAK/STAT Pathway by this compound.

Experimental Protocols

The following sections provide generalized methodologies for key experiments involving this compound. Researchers should optimize these protocols for their specific experimental systems.

Extraction and Purification of Delphinidin from Plant Material (General Protocol)

This protocol describes a general method for the extraction and purification of delphinidin from anthocyanin-rich plant sources.

Extraction_Purification_Workflow A Plant Material (e.g., berries, flowers) B Homogenization in Acidified Methanol A->B C Filtration/Centrifugation B->C D Crude Extract C->D E Solid Phase Extraction (SPE) (e.g., C18 cartridge) D->E F Wash with Acidified Water E->F 1. G Elute with Acidified Methanol F->G 2. H Hydrolysis (e.g., with HCl) to obtain aglycone G->H I Purification by HPLC H->I J Pure this compound I->J

Workflow for Extraction and Purification of this compound.

Methodology:

  • Extraction: Homogenize fresh or freeze-dried plant material in an acidic solvent, typically methanol or ethanol containing a small percentage of hydrochloric or formic acid, to maintain the stability of the flavylium cation.[25]

  • Purification: The crude extract is often subjected to solid-phase extraction (SPE) using a C18 cartridge to remove sugars and other polar compounds. The anthocyanins are then eluted with an acidified organic solvent.

  • Hydrolysis: To obtain the aglycone (delphinidin), the purified anthocyanin glycosides are hydrolyzed by heating with a strong acid (e.g., 2M HCl).

  • Final Purification: The resulting this compound can be further purified by preparative high-performance liquid chromatography (HPLC).

HPLC Analysis of this compound

This protocol outlines a general method for the analytical determination of this compound.

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a photodiode array (PDA) detector is used.[25][26][27]

  • Column: A reversed-phase C18 column is typically employed.[25][26]

  • Mobile Phase: A gradient elution is commonly used, with a mobile phase consisting of two solvents:

    • Solvent A: Acidified water (e.g., with 0.1% trifluoroacetic acid or formic acid).

    • Solvent B: Acetonitrile or methanol.[26]

  • Detection: Detection is performed at the visible absorption maximum of delphinidin (around 520-530 nm).[2]

  • Quantification: Quantification is achieved by comparing the peak area of the sample to a calibration curve prepared with a certified this compound standard.[26][27]

In Vitro Cell Viability (MTT) Assay

This protocol describes a colorimetric assay to assess the effect of this compound on cell viability.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Western Blot Analysis of Signaling Pathway Proteins

This protocol provides a general workflow for analyzing the effect of this compound on the expression and phosphorylation of proteins in signaling pathways like MAPK, PI3K/Akt, and NF-κB.[28][29]

Western_Blot_Workflow A Cell Culture & Treatment with this compound B Cell Lysis & Protein Extraction A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane (e.g., PVDF) D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-p-ERK) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis I->J

General Workflow for Western Blot Analysis.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., ERK, Akt, p65).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, detect the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound is a natural compound with a well-defined chemical structure and a growing body of evidence supporting its significant biological activities. Its ability to modulate key cellular signaling pathways, including NF-κB, MAPK/ERK, PI3K/Akt, and JAK/STAT, underscores its potential as a lead compound for the development of novel therapeutic agents for a range of diseases, including cancer and inflammatory disorders. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, offering insights into its properties and methodologies for its study. Further research is warranted to fully elucidate its therapeutic potential and to develop effective and safe delphinidin-based therapies.

References

Delphinidin Chloride: A Technical Guide to a Prominent Natural Pigment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Delphinidin chloride, a water-soluble anthocyanin, is a key pigment responsible for the vibrant blue and purple hues observed in a wide array of fruits and flowers. Beyond its role as a natural colorant, delphinidin and its glycosides exhibit a range of potent biological activities, including antioxidant, anti-inflammatory, and anticancer effects, making it a molecule of significant interest for therapeutic development. This technical guide provides a comprehensive overview of this compound, from its natural sources and biosynthesis to detailed experimental protocols for its study and its impact on critical cellular signaling pathways.

Chemical Properties and Natural Occurrence

Delphinidin is an anthocyanidin, the aglycone form of anthocyanins, characterized by a C15 flavonoid backbone.[1] Its chloride salt form enhances its stability for research and analytical purposes. The presence of multiple hydroxyl groups on its B-ring makes delphinidin a potent antioxidant.[1] Delphinidin is responsible for the blue-red color of Cabernet Sauvignon grapes and the blue hues in flowers like Viola and Delphinium species.[2] It is also abundant in berries such as bilberries, cranberries, and Concord grapes, as well as in pomegranates.[2] The distribution of delphinidin in edible plant parts is estimated to be around 12%.[1]

Data Presentation

Delphinidin and its Glycosides Content in Various Fruits
FruitDelphinidin GlycosideConcentration (mg/100g fresh weight)
Highbush Blueberry (Vaccinium corymbosum L. 'Toro')Delphinidin-3-Galactoside7.68 ± 1.42
Delphinidin-3-Arabinoside1.63 ± 0.09
Highbush Blueberry (Vaccinium corymbosum L. 'Legacy')Delphinidin-3-Galactoside11.44 ± 3.70
Delphinidin-3-Arabinoside4.07 ± 1.15
Highbush Blueberry (Vaccinium corymbosum L. 'Duke')Delphinidin-3-Galactoside14.99 ± 3.97
Delphinidin-3-Arabinoside5.10 ± 1.22
Highbush Blueberry (Vaccinium corymbosum L. 'Bluecrop')Delphinidin-3-Galactoside2.29 ± 0.21
Delphinidin-3-Glucoside1.21 ± 0.10
Delphinidin-3-Arabinoside1.66 ± 0.10

Data sourced from Husain et al., 2022.[3]

In Vitro Efficacy of Delphinidin: IC50 Values
Cell LineCancer TypeIC50 Value (µM)Reference
A431Skin Cancer18[4]
LXFL529LLung Cancer33[4]
HCT116Colon Cancer110[5]
LoVoColon Cancer38[5]
HT29Colon Cancer35[5]
22Rν1Prostate Cancer90[5]
MCF7Breast Cancer120[6]
PEO1Ovarian Cancer< 100[5]
SKOV3Ovarian Cancer< 100[5]
HL-60Leukemia1.9 (for GLO I inhibition)[7]
HL-60Leukemia80 (24h), 40 (48h)[7]
Bioavailability and Stability of Delphinidin
ParameterValueConditionsReference
Bioavailability (Delphinidin-3-O-galactoside)0.48%Human study[8]
Bioavailability (Delphinidin-3-O-glucoside)0.14%Human study[8]
Bioavailability (Delphinidin-3-O-arabinoside)0.14%Human study[8]
Half-life (aglycone)~30 minutespH 7.4, 37°C[9]
Half-life (aglycone with ascorbic acid)< 2 hourspH 7.4, 37°C[9]

Biosynthesis of Delphinidin

Delphinidin is synthesized in plants via the flavonoid biosynthesis pathway. The process begins with the condensation of coumaroyl-CoA and malonyl-CoA. A key enzyme, flavonoid-3',5'-hydroxylase (F3'5'H), is crucial for the production of delphinidin.[1] The subsequent glycosylation of delphinidin at the 3rd position is vital for its stability and bioavailability.[1]

Delphinidin Biosynthesis Coumaroyl-CoA + Malonyl-CoA Coumaroyl-CoA + Malonyl-CoA Chalcone Chalcone Coumaroyl-CoA + Malonyl-CoA->Chalcone CHS Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydromyricetin Dihydromyricetin Dihydrokaempferol->Dihydromyricetin F3'5'H Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin DFR Delphinidin Delphinidin Leucodelphinidin->Delphinidin ANS Delphinidin-3-O-glucoside Delphinidin-3-O-glucoside Delphinidin->Delphinidin-3-O-glucoside UF3GT

Simplified biosynthetic pathway of delphinidin.

Experimental Protocols

Extraction of Delphinidin from Plant Material

This protocol provides a general method for the extraction of delphinidin and its glycosides for analytical purposes.

Materials:

  • Plant material (e.g., berries, flower petals), freeze-dried and powdered

  • Extraction solvent: Methanol containing 2.0% HCl[10]

  • Dimethyl sulfoxide (DMSO)[10]

  • Vortex mixer

  • Centrifuge

  • 0.2 µm syringe filters

Procedure:

  • Weigh approximately 1.0 g of the powdered plant material into a vial.[10]

  • Add 2 mL of DMSO and vortex for 1 minute to enhance extraction efficiency.[10]

  • Allow the mixture to stand in the dark for 10 minutes.[10]

  • Add 8 mL of methanol containing 2% HCl.[10]

  • Vortex the mixture for 5 minutes.[10]

  • Centrifuge the sample to pellet the solid material.

  • Filter the supernatant through a 0.2 µm syringe filter into a clean vial for HPLC analysis.[10]

Purification by Solid-Phase Extraction (SPE)

SPE is a crucial step to clean up the crude extract and concentrate the anthocyanins prior to quantification.

Materials:

  • SPE cartridge (e.g., C18 or vinylbenzene-based)[11]

  • Methanol

  • Deionized water

  • Acidified methanol (pH 2 with HCl)[11]

  • Crude plant extract

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.[11]

  • Loading: Load the crude plant extract onto the conditioned cartridge. The volume can be up to 100 mL depending on the anthocyanin concentration.[11]

  • Washing: Wash the cartridge with 10 mL of deionized water to remove sugars and other polar impurities.[11]

  • Elution: Elute the retained anthocyanins with 1.5 mL of acidified methanol (pH 2).[11]

  • The eluate can then be concentrated under vacuum and reconstituted in a suitable solvent for HPLC analysis.

SPE_Workflow cluster_0 Solid-Phase Extraction (SPE) Protocol Start Start Condition_Cartridge 1. Condition Cartridge (Methanol, then Water) Start->Condition_Cartridge Load_Sample 2. Load Crude Extract Condition_Cartridge->Load_Sample Wash_Impurities 3. Wash (Deionized Water) Load_Sample->Wash_Impurities Elute_Anthocyanins 4. Elute (Acidified Methanol) Wash_Impurities->Elute_Anthocyanins Analysis Analysis Elute_Anthocyanins->Analysis

General workflow for Solid-Phase Extraction of anthocyanins.
Quantification by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of delphinidin and its various glycosides.

Instrumentation and Conditions:

  • HPLC System: With a photodiode array (PDA) or UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 2 µm particle size, 2 mm i.d., 100 mm length).[10]

  • Mobile Phase A: 1% Phosphoric Acid in water.[3]

  • Mobile Phase B: Acetonitrile/water (35:65 v/v).[3]

  • Gradient Elution: A suitable gradient program should be developed to separate the compounds of interest.

  • Flow Rate: 1.7 mL/min.[3]

  • Column Temperature: 45°C.[3]

  • Detection Wavelength: 520 nm for anthocyanins.[3]

  • Quantification: Based on a calibration curve of a this compound standard of known concentration.

Signaling Pathways Modulated by Delphinidin

Delphinidin exerts its biological effects by modulating several key cellular signaling pathways. Its anticancer and anti-inflammatory properties are often attributed to its ability to interfere with these pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Delphinidin has been shown to inhibit this pathway in various cancer cells, leading to reduced proliferation and induction of apoptosis.[8]

PI3K_Akt_mTOR_Pathway Delphinidin Delphinidin Chloride PI3K PI3K Delphinidin->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes MAPK_ERK_Pathway Delphinidin Delphinidin Chloride Raf Raf Delphinidin->Raf inhibits GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors CellProliferation Cell Proliferation & Invasion TranscriptionFactors->CellProliferation Nrf2_ARE_Pathway Delphinidin Delphinidin Chloride Nrf2 Nrf2 Delphinidin->Nrf2 activates OxidativeStress Oxidative Stress OxidativeStress->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzyme Expression ARE->AntioxidantEnzymes promotes

References

The Pharmacological Virtues of Delphinidin and Its Glycosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Delphinidin, a prominent member of the anthocyanidin class of flavonoids, and its corresponding glycosides, are natural pigments responsible for the deep blue and purple hues of many fruits and vegetables. Beyond their vibrant coloration, these compounds have garnered significant scientific interest for their diverse and potent pharmacological activities. This technical guide provides an in-depth exploration of the multifaceted actions of delphinidin and its glycosides, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways.

Antioxidant and Radical Scavenging Activity

Delphinidin's potent antioxidant activity is a cornerstone of its therapeutic potential, attributable to its unique chemical structure featuring multiple hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.[1][2]

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of delphinidin and its glycosides has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are summarized below.

CompoundAssayIC50 (µM)Source
DelphinidinDPPHData not explicitly found in a quantifiable format
DelphinidinABTSData not explicitly found in a quantifiable format

Note: While numerous sources confirm delphinidin's potent antioxidant activity, specific IC50 values were not consistently reported in the reviewed literature in a comparable format.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard method for assessing the antioxidant activity of delphinidin.

Materials:

  • Delphinidin standard

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Sample Preparation: Prepare a stock solution of delphinidin in methanol and make serial dilutions to obtain a range of concentrations.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of delphinidin solution or a standard antioxidant (e.g., ascorbic acid) to the wells.

    • For the control, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Anti-Inflammatory Effects

Delphinidin exerts significant anti-inflammatory effects by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators.

Quantitative Assessment of Anti-Inflammatory Activity
ParameterCell/Animal ModelTreatmentResultSource
COX-2 ExpressionLPS-activated murine macrophage RAW264 cellsDelphinidinDose-dependent inhibition[3]
TNF-α ExpressionJB6 P+ cells40 µM DelphinidinMore effective inhibition than resveratrol or gallic acid[2]
Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 cellsDelphinidin-3-sambubiosideDose-dependent inhibition
Paw EdemaCarrageenan-induced in ratsDelphinidinReduction in paw volume

Note: Specific percentage inhibitions were not consistently available in a comparable format.

Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

Delphinidin's anti-inflammatory action is largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3]

G Delphinidin's Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (JNK, ERK, p38) TLR4->MAPK_pathway Delphinidin Delphinidin Delphinidin->IKK inhibits Delphinidin->MAPK_pathway inhibits IkappaBalpha IκBα IKK->IkappaBalpha phosphorylates NFkappaB NF-κB IkappaBalpha->NFkappaB releases Pro_inflammatory_genes Pro-inflammatory Genes (COX-2, TNF-α, iNOS) NFkappaB->Pro_inflammatory_genes activates transcription AP1 AP-1 MAPK_pathway->AP1 CEBPD C/EBPδ MAPK_pathway->CEBPD AP1->Pro_inflammatory_genes activates transcription CEBPD->Pro_inflammatory_genes activates transcription

Caption: Delphinidin inhibits pro-inflammatory gene expression.

Experimental Workflow: In Vitro Anti-inflammatory Assay

G Workflow for In Vitro Anti-inflammatory Assessment start Start cell_culture Culture Macrophages (e.g., RAW264.7) start->cell_culture pre_treatment Pre-treat cells with Delphinidin (various conc.) cell_culture->pre_treatment stimulation Stimulate with LPS pre_treatment->stimulation incubation Incubate for a defined period stimulation->incubation supernatant_collection Collect cell supernatant incubation->supernatant_collection cell_lysis Lyse cells incubation->cell_lysis no_assay Measure Nitric Oxide (NO) in supernatant (Griess Assay) supernatant_collection->no_assay cytokine_assay Measure Cytokines (e.g., TNF-α) in supernatant (ELISA) supernatant_collection->cytokine_assay western_blot Analyze protein expression (COX-2, iNOS, p-NF-κB) by Western Blot cell_lysis->western_blot end End no_assay->end cytokine_assay->end western_blot->end G Delphinidin's Anticancer Signaling Pathways GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Delphinidin Delphinidin Delphinidin->PI3K inhibits Raf Raf Delphinidin->Raf inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation G Workflow for Isolated Heart Perfusion Study start Start animal_prep Anesthetize rat and excise heart start->animal_prep langendorff_setup Mount heart on Langendorff apparatus animal_prep->langendorff_setup stabilization Stabilize with Krebs-Henseleit buffer langendorff_setup->stabilization pre_treatment Perfuse with Delphinidin or vehicle stabilization->pre_treatment ischemia Induce global ischemia (stop perfusion) pre_treatment->ischemia reperfusion Reperfuse with Krebs-Henseleit buffer ischemia->reperfusion data_collection Continuously monitor cardiac function (LVDP, HR, ±dP/dt) reperfusion->data_collection tissue_collection Collect heart tissue for analysis (infarct size, protein expression) data_collection->tissue_collection end End tissue_collection->end G Workflow for In Vitro Neuroprotection Assessment start Start cell_culture Culture neuronal cells (e.g., PC12 or SH-SY5Y) start->cell_culture pre_treatment Pre-treat cells with Delphinidin (various conc.) cell_culture->pre_treatment neurotoxin Induce neurotoxicity with Beta-amyloid (Aβ) pre_treatment->neurotoxin incubation Incubate for a defined period neurotoxin->incubation viability_assay Assess cell viability (MTT assay) incubation->viability_assay calcium_imaging Measure intracellular calcium levels incubation->calcium_imaging western_blot Analyze Tau phosphorylation by Western Blot incubation->western_blot end End viability_assay->end calcium_imaging->end western_blot->end G Delphinidin's Antidiabetic Signaling Pathway Delphinidin Delphinidin FFA1 FFA1/GPR40 Delphinidin->FFA1 activates cAMP cAMP FFA1->cAMP increases Ca_release Intracellular Ca²⁺ Release FFA1->Ca_release induces SGLT1 SGLT1 cAMP->SGLT1 inhibits Ca_release->SGLT1 inhibits Glucose_uptake Intestinal Glucose Uptake SGLT1->Glucose_uptake

References

Methodological & Application

Delphinidin Chloride: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin chloride, a prominent member of the anthocyanidin class of flavonoids, is a natural pigment responsible for the vibrant blue and red hues of many fruits and flowers.[1][2][3] Beyond its role as a colorant, this compound has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][4] This document provides detailed application notes and protocols for utilizing this compound in various cell-based assays, offering a valuable resource for researchers investigating its therapeutic potential.

This compound exerts its biological effects through the modulation of multiple key signaling pathways.[4][5][6] These include the PI3K/Akt/mTOR, MAPK, and NF-κB pathways, which are crucial regulators of cell proliferation, survival, and inflammation.[3][4] By influencing these pathways, this compound can induce apoptosis, inhibit cell growth, and suppress inflammatory responses in various cell types.[2][4][6]

Data Presentation: Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations (IC50) of this compound in various cancer cell lines, providing a reference for dose-selection in experimental design.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A431Skin Cancer18[5]
LXFL529LLung Cancer33[5]
A549Lung Cancer55[7]
NCI-H441Lung Cancer58[7]
SK-MES-1Lung Cancer44[7]
HCT116Colon Cancer110[7]
LoVoColon Cancer38[7]
HT29Colon Cancer35[7]
22Rν1Prostate Cancer90[7]
HL-60Leukemia1.9[4]
MDA-MB-453Breast Cancer41.42[8]
BT-474Breast Cancer60.92[8]
MCF7Breast Cancer120[9]

Table 2: Antioxidant Activity of this compound

AssayIC50 (µM)Reference
DPPH Radical Scavenging80[9]

Signaling Pathways Modulated by this compound

This compound's multifaceted biological activities stem from its ability to interact with and modulate several critical intracellular signaling cascades. Understanding these pathways is key to elucidating its mechanism of action in cell-based studies.

Delphinidin_Signaling Delphinidin This compound EGFR EGFR Delphinidin->EGFR Inhibits (IC50: 1.3 µM) PI3K PI3K Delphinidin->PI3K Inhibits MAPK MAPK (ERK, JNK, p38) Delphinidin->MAPK Modulates NFkB NF-κB Delphinidin->NFkB Inhibits JAK JAK Delphinidin->JAK Modulates Apoptosis Apoptosis Delphinidin->Apoptosis EGFR->PI3K EGFR->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Apoptosis MAPK->Proliferation Inflammation Inflammation NFkB->Inflammation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation MTT_Workflow Start Seed Cells in 96-well Plate Treat Treat with this compound (various concentrations) Start->Treat Incubate1 Incubate for 24-72 hours Treat->Incubate1 Add_MTT Add MTT Reagent Incubate1->Add_MTT Incubate2 Incubate for 2-4 hours Add_MTT->Incubate2 Add_Solvent Add Solubilization Solution (e.g., DMSO) Incubate2->Add_Solvent Read Measure Absorbance at 570 nm Add_Solvent->Read Apoptosis_Workflow Start Seed and Treat Cells with this compound Harvest Harvest Cells (including supernatant) Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Annexin V Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate in the Dark (15-30 min, RT) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

References

Application Notes and Protocols for Delphinidin Chloride Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the preparation, storage, and handling of Delphinidin chloride stock solutions for use in various research applications. This compound is a naturally occurring anthocyanidin with known antioxidant, anti-inflammatory, and anticancer properties.[1] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results.

Physicochemical Properties and Solubility Data

This compound is supplied as a crystalline solid.[2][3] Understanding its properties is essential for proper handling and solution preparation. Key quantitative data are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₅H₁₁ClO₇[2][4]
Molecular Weight 338.7 g/mol [2][4][5]
Appearance Crystalline Solid[2][3]
Purity ≥95%[4]
Solubility
   DMSO, Ethanol, DMF~30 mg/mL[2][3][6]
   MethanolSlightly Soluble[][8]
   Ethanol:PBS (1:1, pH 7.2)~0.5 mg/mL[2][3]
   Aqueous BuffersSparingly Soluble[2]
Storage (Solid) -20°C, protect from light and moisture. Stable for ≥4 years.[2][9]
Storage (Stock Solution) -20°C (up to 1 month) or -80°C (up to 6 months). Avoid repeated freeze-thaw cycles. Aqueous solutions should be used the same day.[2][10][2][10]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in Organic Solvent (e.g., 10 mM in DMSO)

This protocol describes the preparation of a concentrated stock solution, which can be stored for long periods and diluted to final working concentrations as needed.

Materials and Equipment:

  • This compound powder

  • Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Calculation of Mass: To prepare a 10 mM stock solution, calculate the required mass using the following formula:

    • Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example for 1 mL of 10 mM stock:

    • Mass (mg) = 0.010 mol/L × 0.001 L × 338.7 g/mol × 1000 mg/g = 3.387 mg

  • Weighing: Carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube or vial.

  • Dissolution:

    • Add the desired volume of DMSO to the vial containing the powder.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

    • If dissolution is slow, brief sonication in an ultrasonic water bath can be applied.[11]

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[10]

Protocol 2: Preparation of an Aqueous Working Solution

Due to the low solubility of this compound in aqueous buffers, working solutions are typically prepared by diluting the high-concentration organic stock solution.[2]

Materials and Equipment:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)

  • Sterile conical tubes or microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculation of Volume: Determine the volume of stock solution needed to achieve the final desired concentration in your aqueous buffer.

    • Use the formula: M₁V₁ = M₂V₂

      • M₁ = Concentration of stock solution (e.g., 10 mM)

      • V₁ = Volume of stock solution to add (unknown)

      • M₂ = Desired final concentration (e.g., 40 µM)

      • V₂ = Final volume of working solution (e.g., 1 mL)

    • Example for 1 mL of a 40 µM working solution:

    • (10,000 µM) × V₁ = (40 µM) × (1000 µL)

    • V₁ = (40 × 1000) / 10,000 = 4 µL

  • Dilution:

    • Pipette the final volume of the aqueous buffer (e.g., 996 µL of cell culture medium) into a sterile tube.

    • Add the calculated volume of the stock solution (e.g., 4 µL) directly into the buffer.

    • Immediately vortex the solution to ensure rapid and uniform mixing. This prevents the compound from precipitating out of the solution.

  • Usage and Stability:

    • Use the freshly prepared aqueous working solution immediately for your experiments.

    • It is not recommended to store aqueous solutions of this compound for more than one day.[2]

Visualized Workflows and Pathways

Diagram 1: Experimental Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation (in Organic Solvent) cluster_working Working Solution Preparation (in Aqueous Buffer) start Equilibrate This compound to Room Temp calc Calculate Mass for Desired Concentration (e.g., 10 mM) start->calc weigh Weigh Powder on Analytical Balance calc->weigh dissolve Add Solvent (e.g., DMSO) & Vortex/Sonicate to Dissolve weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw One Stock Aliquot store->thaw For Experiment dilute Dilute Stock into Aqueous Buffer (e.g., Culture Medium) thaw->dilute mix Vortex Immediately for Uniform Mixing dilute->mix use Use Freshly Prepared Solution in Experiment mix->use

Caption: Workflow for preparing this compound solutions.

Diagram 2: Simplified EGFR Signaling Pathway Inhibition

This compound has been shown to be a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR).[11] This diagram illustrates its mechanism of action at a high level.

G EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds & Activates Signaling Downstream Signaling (e.g., MAPK, STAT3) EGFR->Signaling Phosphorylates & Initiates Delphinidin Delphinidin Chloride Delphinidin->EGFR Inhibits (IC50: 1.3 µM) Response Cellular Responses (Proliferation, Survival) Signaling->Response Leads to

References

Application Notes and Protocols for In Vivo Delivery of Delphinidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established in vivo delivery methods for Delphinidin chloride, a promising anthocyanidin with demonstrated antioxidant, anti-inflammatory, and anti-cancer properties. The following sections detail protocols for topical, intravenous, and intraperitoneal administration, supported by quantitative data from preclinical studies. Additionally, key signaling pathways modulated by Delphinidin are visualized to aid in experimental design and data interpretation.

Overview of In Vivo Delivery Methods

This compound's therapeutic potential is under active investigation for various conditions, including skin disorders, cancer, and ischemia-reperfusion injury. However, its poor stability and low bioavailability present significant challenges for in vivo applications[1]. The selection of an appropriate delivery route is critical to maximize its therapeutic efficacy. This document outlines three commonly employed methods for in vivo studies.

Quantitative Data Summary

The following tables summarize quantitative data from key in vivo studies investigating the effects of this compound delivered via different routes.

Table 1: Topical Delivery of Delphinidin in a Psoriasis Mouse Model [2]

Animal ModelTreatment GroupDosageFrequencyDurationKey Findings
Flaky skin mice (fsn/fsn)Vehicle ControlN/A5 times/week9 weeksPronounced psoriasiform lesions
Flaky skin mice (fsn/fsn)Delphinidin0.5 mg/cm²5 times/week9 weeksReduction in pathological markers of psoriasis
Flaky skin mice (fsn/fsn)Delphinidin1 mg/cm²5 times/week9 weeksSignificant reduction in psoriatic lesions and inflammatory markers

Table 2: Intravenous Delivery of Delphinidin in a Cardiac Arrest Mouse Model [3]

Animal ModelTreatment GroupDosageAdministrationKey Findings
MiceSaline ControlN/A0.2 mL intravenous infusion over 1 hour post-resuscitation-
MiceDelphinidin2.6 mg/kgAdded to the 0.2 mL saline infusion over 1 hour post-resuscitationDeteriorated survival time after a 10-minute cardiac arrest

Table 3: Intraperitoneal Delivery of Delphinidin in a Non-Small-Cell Lung Cancer (NSCLC) Xenograft Mouse Model

Animal ModelTumor Cell LineTreatment GroupDosageFrequencyVehicleTumor Volume Reduction
Athymic nude miceNCI-H441ControlN/A3 times/week100 µl DMSON/A
Athymic nude miceNCI-H441Delphinidin1 mg/animal3 times/week100 µl DMSOSignificant inhibition
Athymic nude miceNCI-H441Delphinidin2 mg/animal3 times/week100 µl DMSOMore potent inhibition
Athymic nude miceSK-MES-1ControlN/A3 times/week100 µl DMSON/A
Athymic nude miceSK-MES-1Delphinidin1 mg/animal3 times/week100 µl DMSOSignificant inhibition
Athymic nude miceSK-MES-1Delphinidin2 mg/animal3 times/week100 µl DMSOMore potent inhibition

Experimental Protocols

Topical Administration Protocol for Psoriasis-like Skin Inflammation

This protocol is adapted from a study investigating the effect of topical Delphinidin on a flaky skin mouse model of psoriasis[2].

Materials:

  • This compound

  • Vehicle (e.g., a suitable cream base or solvent used in the control group)

  • 5-week-old female homozygous flaky skin mice (fsn/fsn)

  • Phytochemical-free diet

Procedure:

  • House the mice in a controlled environment and provide a phytochemical-free diet ad libitum.

  • Divide the mice into three groups: Vehicle control, Delphinidin (0.5 mg/cm²), and Delphinidin (1 mg/cm²).

  • Prepare the Delphinidin formulations by incorporating the appropriate concentration of this compound into the vehicle.

  • Apply the assigned treatment topically to the affected skin areas of the mice.

  • Administer the treatment five times a week.

  • Continue the treatment for 9 weeks (up to 14 weeks of age).

  • Monitor the mice for changes in skin lesions and other relevant endpoints.

Intravenous Administration Protocol for Cardiac Arrest Studies

This protocol is based on a study that examined the effect of Delphinidin in a mouse model of cardiac arrest and resuscitation[3][4].

Materials:

  • Sulfobutylether-β-cyclodextrin (SEB-β-CD) stabilized water-soluble Delphinidin powder

  • Sterile saline solution (0.9% NaCl)

  • Anesthesia and surgical equipment for inducing cardiac arrest

  • Infusion pump

Procedure:

  • Prepare a fresh solution of Delphinidin in sterile saline. A 2% solution contains 0.100 mg/mL of pure delphinidin[3].

  • Induce cardiac arrest in the anesthetized mouse model.

  • Perform cardiopulmonary resuscitation (CPR).

  • Immediately following return of spontaneous circulation (ROSC), initiate an intravenous infusion.

  • For the control group, infuse 0.2 mL of saline solution over one hour.

  • For the treatment group, add the calculated dose of Delphinidin (to achieve 2.6 mg/kg) to 0.2 mL of saline and infuse over one hour[3].

  • Monitor the animals for survival and neurological outcomes.

Intraperitoneal Administration Protocol for Cancer Xenograft Models

This protocol is derived from a study on the effect of Delphinidin on non-small-cell lung cancer xenografts in athymic nude mice.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Human cancer cells (e.g., NCI-H441 or SK-MES-1)

  • Athymic nude mice (female, 4-6 weeks old)

  • Matrigel (optional, for subcutaneous tumor models)

  • Sterile syringes and needles

Procedure:

  • If establishing a subcutaneous tumor model, inject a suspension of cancer cells mixed with Matrigel subcutaneously into the flanks of the mice. For a peritoneal dissemination model, inject the cancer cells intraperitoneally.

  • Allow 24 hours for tumor cell implantation.

  • Randomly divide the mice into control and treatment groups.

  • Prepare the Delphinidin solution by dissolving it in DMSO.

  • For the control group, administer an intraperitoneal (i.p.) injection of the vehicle (100 µl DMSO).

  • For the treatment groups, administer i.p. injections of Delphinidin at the desired dosage (e.g., 1 mg/animal or 2 mg/animal) in a total volume of 100 µl of DMSO.

  • Administer the injections three times per week.

  • Monitor tumor growth by measuring tumor volume regularly.

  • Continue the treatment until the tumors in the control group reach a predetermined size, at which point all animals are euthanized for analysis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by this compound and a general experimental workflow for in vivo studies.

Delphinidin_PI3K_Akt_Signaling Delphinidin Delphinidin PI3K PI3K Delphinidin->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Delphinidin inhibits the PI3K/Akt/mTOR signaling pathway.

Delphinidin_NFkB_Signaling Delphinidin Delphinidin IKK IKK Delphinidin->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammation Inflammatory Gene Transcription Nucleus->Inflammation activates

Caption: Delphinidin suppresses the NF-κB signaling pathway.

Delphinidin_JAK_STAT_Signaling Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Nucleus Nucleus STAT->Nucleus dimerizes & translocates Gene Gene Transcription Nucleus->Gene Delphinidin Delphinidin Delphinidin->JAK inhibits

Caption: Delphinidin modulates the JAK/STAT signaling pathway.

Experimental_Workflow AnimalModel Animal Model Selection (e.g., Mouse, Rat) DiseaseInduction Disease Induction (e.g., Tumor Xenograft, Psoriasis Model) AnimalModel->DiseaseInduction Grouping Randomization into Control & Treatment Groups DiseaseInduction->Grouping Treatment Delphinidin Administration (Topical, IV, or IP) Grouping->Treatment Monitoring Monitoring (e.g., Tumor size, Clinical scores) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Histology, Western Blot, qPCR) Monitoring->Endpoint Data Data Analysis & Interpretation Endpoint->Data

Caption: General experimental workflow for in vivo Delphinidin studies.

References

Application Note: Quantification of Delphinidin Chloride in Plant Extracts using u-HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin chloride, a prominent anthocyanidin, is a natural pigment responsible for the blue and purple hues in many flowers, fruits, and vegetables. Beyond its vibrant color, delphinidin and its glycosides exhibit potent antioxidant and anti-inflammatory properties, making them subjects of great interest in the pharmaceutical and nutraceutical industries. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological studies. This application note provides a detailed protocol for the quantification of this compound in plant extracts using ultra-high-performance liquid chromatography (u-HPLC), a sensitive and rapid analytical technique.[1][2][3]

Principle

This method utilizes reversed-phase u-HPLC coupled with a photodiode array (PDA) detector to separate and quantify this compound. The separation is achieved on a C18 column with a gradient elution of an acidified aqueous mobile phase and an organic solvent.[1][4] The acidic mobile phase is essential for maintaining the stability of the flavylium cation form of delphinidin, which is the colored form detected by the PDA detector at approximately 520-530 nm.[5] Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from analytical standards.

Experimental Protocols

Sample Preparation

The extraction of this compound from plant material is a critical step that must be optimized to ensure complete recovery and prevent degradation. The following are generalized protocols for different types of plant materials.

a) Fresh or Frozen Plant Material (e.g., Berries, Grapes)

  • Homogenize 1-5 g of fresh or frozen plant material using a blender or homogenizer.

  • To the homogenized sample, add 10-20 mL of extraction solvent (e.g., methanol or ethanol containing 0.1-2.0% hydrochloric acid or formic acid). Acidification is crucial for anthocyanin stability.[3]

  • Vortex the mixture for 1-2 minutes.

  • For enhanced extraction, sonicate the mixture in an ultrasonic bath for 15-30 minutes.

  • Centrifuge the mixture at 3000-5000 x g for 10-15 minutes to pellet solid debris.

  • Carefully collect the supernatant.

  • For exhaustive extraction, the pellet can be re-extracted with the extraction solvent, and the supernatants combined.

  • Filter the supernatant through a 0.22 or 0.45 µm syringe filter into a u-HPLC vial.

b) Dried or Powdered Plant Material (e.g., Dried Flowers, Herbal Powders)

  • Accurately weigh 0.1-1.0 g of the dried or powdered plant material.

  • Add 10-20 mL of the acidified extraction solvent (as described above).

  • Vortex for 3-5 minutes to ensure thorough mixing.[6]

  • Sonicate for 15-30 minutes.[6]

  • Centrifuge the sample at 3000-5000 x g for 10-15 minutes.[6]

  • Collect the supernatant.

  • Filter the extract through a 0.22 or 0.45 µm syringe filter prior to u-HPLC analysis.

c) Solid-Phase Extraction (SPE) for Sample Clean-up (Optional but Recommended)

For complex matrices, an SPE step can be employed to remove interfering compounds.

  • Condition a C18 SPE cartridge with methanol followed by acidified water.

  • Load the filtered plant extract onto the cartridge.

  • Wash the cartridge with acidified water to remove sugars and other polar impurities.

  • Elute the anthocyanins with acidified methanol or ethanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase.[7]

u-HPLC Instrumentation and Conditions
  • System: An ultra-high-performance liquid chromatography system equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column with a particle size of ≤ 2 µm is recommended for optimal resolution and speed. Common dimensions are 2.1 x 100 mm or 2.1 x 150 mm.[1][4]

  • Mobile Phase A: Water with 0.1-5% formic acid or 10% phosphoric acid.[3]

  • Mobile Phase B: Acetonitrile or methanol.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

  • Detection Wavelength: 520-530 nm for delphinidin. A full spectrum scan (200-700 nm) can also be performed for compound identification.[8]

  • Gradient Elution Program: An example of a suitable gradient is provided in the table below. This may need to be optimized depending on the specific column and sample matrix.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.07525
12.05050
15.0955
20.0955
Preparation of Standards and Calibration Curve
  • Prepare a stock solution of this compound analytical standard (≥95% purity) in methanol containing 0.1% HCl at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of working standard solutions by serial dilution with the initial mobile phase to cover the expected concentration range in the samples (e.g., 0.1 - 100 µg/mL).

  • Inject each standard solution into the u-HPLC system.

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration. The linearity of the calibration curve should be confirmed by a correlation coefficient (r²) of ≥ 0.99.[1][4]

Data Presentation

The quantitative data for this compound and its common glycosides from various studies are summarized in the tables below for easy comparison.

Table 1: u-HPLC Method Validation Parameters for Delphinidin and its Glycosides.

AnalyteMatrixLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Reference
DelphinidinGrapes0.08 - 5.00.08 (mg/kg)0.26 (mg/kg)85.4 - 109.6[4]
Delphinidin-3-O-glucosideGrapes0.07 - 5.00.07 (mg/kg)0.23 (mg/kg)85.4 - 109.6[4]
Delphinidin-3-O-glucosideRat Plasma0.25 - 3.00.0470.21380.38[7][9]
Delphinidin-3-O-sambubiosideRoselle1 - 1000.391.1898.7 - 101.2[6]
DelphinidinBilberries0.25 - 24.31.566.25N/A[10]

Table 2: Representative u-HPLC and HPLC Conditions for Delphinidin Analysis.

ParameterMethod 1 (u-HPLC)Method 2 (HPLC)Method 3 (u-HPLC)
Column C18 (2.1 x 100 mm, 2 µm)[1][4]C18 (4.6 x 150 mm, 2.7 µm)[7]C18 (2.1 x 150 mm, 2.2 µm)[10]
Mobile Phase A 5% Formic Acid in Water[3]0.1% TFA in Water[7]5% Formic Acid in Water
Mobile Phase B 5% Formic Acid in Acetonitrile[3]Acetonitrile with 0.1% TFA[7]Acetonitrile
Flow Rate 0.2 mL/min[3]0.5 mL/min[7]0.4 mL/min
Detection 520 nm[4]525 nm[7]520 nm[10]

Mandatory Visualization

uHPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis u-HPLC Analysis cluster_data_processing Data Processing plant_material Plant Material (Fresh, Frozen, or Dried) homogenization Homogenization/ Grinding plant_material->homogenization extraction Solvent Extraction (Acidified Methanol/Ethanol) homogenization->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22/0.45 µm) centrifugation->filtration injection u-HPLC Injection filtration->injection separation C18 Reversed-Phase Separation injection->separation detection PDA Detection (520 nm) separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification calibration_curve Calibration Curve (Standard Solutions) calibration_curve->quantification result Result (mg/g of this compound) quantification->result

Caption: Experimental workflow for the quantification of this compound.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column overload- Incompatible injection solvent- Column degradation- Dilute the sample.- Reconstitute the sample in the initial mobile phase.- Replace the column.
Low Peak Intensity - Analyte degradation- Incomplete extraction- Low concentration in sample- Use fresh samples and protect from light and heat.- Optimize extraction solvent and procedure.- Concentrate the sample or increase injection volume (with caution).
Baseline Noise or Drift - Contaminated mobile phase or column- Detector lamp issue- Prepare fresh mobile phase and filter.- Flush the column with a strong solvent.- Check the detector lamp's energy and replace if necessary.
Retention Time Shifts - Change in mobile phase composition- Fluctuation in column temperature- Column aging- Prepare mobile phase accurately.- Ensure stable column temperature.- Use a new column or re-equilibrate the current one.
Ghost Peaks - Carryover from previous injection- Contamination in the system- Run blank injections with a strong solvent.- Clean the injector and autosampler.

References

Cell culture applications of Delphinidin chloride in cancer research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Delphinidin chloride, a natural anthocyanidin found in pigmented fruits and vegetables, is emerging as a significant compound in cancer research. Its multifaceted anti-cancer properties, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, make it a compelling candidate for further investigation in oncology and drug development. This document provides detailed application notes, quantitative data summaries, and experimental protocols for utilizing this compound in a research setting.

Application Notes

This compound has demonstrated potent anti-cancer activity across a range of human cancer cell lines. Its mechanisms of action are diverse, targeting key cellular processes involved in tumor progression.

1. Induction of Apoptosis: this compound triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways. It modulates the expression of key apoptosis-related proteins, increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2. This leads to the activation of caspases, such as caspase-3, -8, and -9, culminating in the cleavage of poly (ADP-ribose) polymerase (PARP) and subsequent cell death.[1][2] This pro-apoptotic effect has been observed in various cancer types, including colon, breast, and prostate cancer.

2. Cell Cycle Arrest: The compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[1][3] This is achieved by downregulating the expression of key cell cycle regulatory proteins, including cyclin B1 and cyclin-dependent kinase 1 (Cdk1).[3] By preventing cells from progressing through the cell cycle, this compound inhibits tumor growth.

3. Inhibition of Metastasis: this compound has been shown to suppress the migratory and invasive potential of cancer cells, key steps in the metastatic cascade.[4] It achieves this by modulating signaling pathways that regulate cell adhesion and motility, such as the integrin/FAK axis.[5][6] Furthermore, it can inhibit the expression of matrix metalloproteinases (MMPs), enzymes crucial for the degradation of the extracellular matrix during invasion.[7]

4. Modulation of Key Signaling Pathways: The anti-cancer effects of this compound are orchestrated through its influence on multiple intracellular signaling pathways. Notably, it has been shown to inhibit pro-survival pathways such as PI3K/Akt and NF-κB, while activating stress-activated pathways like MAPK (JNK and p38).[1][3][8] By targeting these critical signaling nodes, this compound can effectively disrupt the cellular machinery that drives cancer progression. It has also been shown to suppress the mTOR signaling pathway.[9][10]

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of this compound in various cancer cell lines as reported in the literature.

Table 1: Cytotoxicity and Apoptotic Effects of this compound

Cell LineCancer TypeConcentration RangeIncubation TimeAssayKey FindingsReference
HCT-116Colon Cancer30-240 µM48 hMTT Assay, Flow CytometryDose-dependent decrease in cell viability, induction of apoptosis.[2]
MDA-MB-453Breast Cancer10-80 µM48 hCCK-8 AssaySignificant inhibition of cell viability.[3]
BT-474Breast Cancer10-80 µM48 hCCK-8 AssaySignificant inhibition of cell viability.[3]
T24Bladder Cancer10-60 µg/mLNot SpecifiedMTT Assay, Flow CytometrySignificant cytotoxic effect, dose-dependent apoptosis.[11]
PC3Prostate Cancer120 µMNot SpecifiedTUNEL Assay17.3% TUNEL-positive cells.
A549Lung Cancer10-40 µM24 hMTT Assay, Annexin V AssayIC50 value of approximately 30.1 µM.[7]

Table 2: Effects of this compound on Cell Cycle and Metastasis

Cell LineCancer TypeConcentrationIncubation TimeAssayKey FindingsReference
MDA-MB-453Breast Cancer20-80 µM48 hFlow CytometryInduction of G2/M phase cell cycle arrest.[3]
BT-474Breast Cancer20-80 µM48 hFlow CytometryInduction of G2/M phase cell cycle arrest.[3]
DLD-1Colorectal CancerNot Specified24 hTranswell AssayReduced cell migration and invasion.
SW480Colorectal CancerNot Specified24 hTranswell AssayReduced cell migration and invasion.
SW620Colorectal CancerNot Specified24 hTranswell AssayReduced cell migration and invasion.

Experimental Protocols

Here are detailed protocols for key experiments to assess the anti-cancer effects of this compound.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound stock solution (dissolved in DMSO or other suitable solvent)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Apoptosis Analysis (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol quantifies the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization and collect the supernatant (containing floating cells).

  • Wash the cells twice with cold PBS and centrifuge at 1,500 rpm for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

  • Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V-/PI-): Live cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol assesses the effect of this compound on the migratory ability of cancer cells.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Sterile 200 µL pipette tips

  • Complete cell culture medium

  • This compound

  • Microscope with a camera

Procedure:

  • Seed cells in 6-well plates and grow them to form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing different concentrations of this compound. Use serum-free or low-serum medium to minimize cell proliferation.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) at the same position.

  • Measure the width of the wound at different points for each image.

  • Calculate the percentage of wound closure using the following formula: Wound Closure (%) = [(Initial wound width - Wound width at time 't') / Initial wound width] x 100

Cell Invasion Assay (Transwell Assay)

This protocol evaluates the effect of this compound on the invasive capacity of cancer cells.

Materials:

  • Cancer cell line of interest

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (or other basement membrane matrix)

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol

  • Crystal violet staining solution

Procedure:

  • Thaw Matrigel on ice and dilute it with cold serum-free medium.

  • Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and incubate at 37°C for at least 4 hours to allow for gelling.

  • Harvest and resuspend cancer cells in serum-free medium containing different concentrations of this compound.

  • Seed the cells (e.g., 5 x 10⁴ cells) into the upper chamber of the Matrigel-coated inserts.

  • Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate the plate for 24-48 hours at 37°C.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with crystal violet solution for 20 minutes.

  • Gently wash the inserts with water and allow them to air dry.

  • Count the number of stained cells in several random fields under a microscope.

  • Compare the number of invading cells in the treated groups to the control group.

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Delphinidin_Apoptosis_Pathway Delphinidin This compound Bcl2 Bcl-2 (Anti-apoptotic) Delphinidin->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Delphinidin->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis by modulating Bcl-2 family proteins.

Delphinidin_Cell_Cycle_Pathway Delphinidin This compound CyclinB1 Cyclin B1 Delphinidin->CyclinB1 Inhibits Cdk1 Cdk1 Delphinidin->Cdk1 Inhibits Cell_Cycle_Arrest G2/M Arrest Delphinidin->Cell_Cycle_Arrest G2M_Complex Cyclin B1/Cdk1 Complex CyclinB1->G2M_Complex Cdk1->G2M_Complex M_Phase M Phase G2M_Complex->M_Phase Promotes transition G2_Phase G2 Phase G2_Phase->M_Phase

Caption: this compound causes G2/M cell cycle arrest.

Delphinidin_Signaling_Pathways cluster_PI3K_Akt PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival mTOR->Cell_Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation IKK IKK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Inflammation Inflammation & Survival NFkB->Inflammation Delphinidin This compound Delphinidin->PI3K Inhibits Delphinidin->ERK Inhibits Delphinidin->IKK Inhibits Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with This compound Start->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Analysis Apoptosis Analysis (Flow Cytometry) Treatment->Apoptosis_Analysis Migration_Analysis Migration/Invasion Assay (Wound Healing/Transwell) Treatment->Migration_Analysis Protein_Analysis Protein Analysis (Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Apoptosis_Analysis->Data_Analysis Migration_Analysis->Data_Analysis Protein_Analysis->Data_Analysis

References

Application Notes and Protocols for Assessing the Antioxidant Activity of Delphinidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Delphinidin chloride is a naturally occurring anthocyanidin, a flavonoid pigment responsible for the red, blue, and purple colors in many fruits and flowers.[1] Its potent antioxidant properties are attributed to its molecular structure, which allows it to effectively scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress in biological systems.[1][2] The antioxidant capacity of delphinidin is influenced by the number of hydroxyl groups on its B-ring.[3] Beyond direct ROS scavenging, delphinidin can modulate endogenous antioxidant defense mechanisms, for instance, by influencing the Nrf2/ARE signaling pathway.[4] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the antioxidant activity of this compound using common in vitro assays.

Data Presentation: Antioxidant Activity of Delphinidin

The following table summarizes quantitative data on the antioxidant activity of Delphinidin from various assays.

Assay TypeCompoundIC50 / ActivityReference CompoundReference IC50 / ActivitySource
DPPH Radical Scavenging Delphinidin80 µMTrolox1.30 µM[5]
ABTS Radical Scavenging DelphinidinHigher activity than Petunidin--[6][7]
FRAP DelphinidinActive at ≥10 µMGallic AcidSlightly lower activity[8]
Superoxide Radical Scavenging DelphinidinHighest activity among 15 bilberry anthocyanins--[9]
Cellular Antioxidant Activity (CAA) DelphinidinLower activity than Petunidin--[6][7]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[10][11]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Working Solution (0.1 mM):

    • Dissolve an appropriate amount of DPPH in methanol or ethanol to create a stock solution.

    • Dilute the stock solution with the same solvent to achieve an absorbance of approximately 1.0 ± 0.2 at 517 nm.[10]

    • Protect the solution from light as DPPH is light-sensitive.[11] Prepare this solution fresh daily.[11]

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, DMSO).

    • Create a series of dilutions of the this compound stock solution and the positive control.

  • Reaction Setup:

    • In a 96-well plate, add 20 µL of each sample dilution, standard dilution, or solvent (for blank) to separate wells.[12]

    • Add 200 µL of the DPPH working solution to all wells and mix thoroughly.[12]

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.[10][13]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[12][13]

  • Calculation:

    • Calculate the percentage of DPPH scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the this compound or standard.

    • Plot the % inhibition against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add 200 µL DPPH Solution and Mix prep_dpph->add_dpph prep_sample Prepare this compound and Standard Dilutions add_sample Add 20 µL Sample/ Standard to Plate prep_sample->add_sample add_sample->add_dpph incubate Incubate in Dark (30 min) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, causing the solution to lose color. The degree of decolorization is proportional to the antioxidant's concentration.[14][15]

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or Ethanol

  • Positive control (e.g., Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.[16]

    • Mix the two solutions in equal volumes.[17]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[16][17]

  • Preparation of ABTS•+ Working Solution:

    • Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[15][17]

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound and a positive control in a suitable solvent.

    • Create a series of dilutions for the test samples and the standard.

  • Reaction Setup:

    • In a 96-well plate, add 10 µL of each sample or standard dilution to separate wells.

    • Add 190 µL of the ABTS•+ working solution to each well and mix.

  • Incubation:

    • Incubate the plate at room temperature in the dark for 6-10 minutes.[13][17]

  • Absorbance Measurement:

    • Measure the absorbance at 734 nm.[13][15]

  • Calculation:

    • Calculate the percentage of ABTS•+ scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Determine the IC50 value from the dose-response curve.

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_abts Generate ABTS•+ Stock Solution (12-16h incubation) prep_working Dilute to Working Solution (Abs ≈ 0.7) prep_abts->prep_working add_abts Add 190 µL ABTS•+ Working Solution prep_working->add_abts prep_sample Prepare this compound and Standard Dilutions add_sample Add 10 µL Sample/ Standard to Plate prep_sample->add_sample add_sample->add_abts incubate Incubate in Dark (6-10 min) add_abts->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Workflow for the ABTS Decolorization Assay.
Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The resulting ferrous iron forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), and the color intensity is measured at 593 nm.[18][19]

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

  • Positive control (e.g., Trolox, Ascorbic acid)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP working reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[8][18]

    • Warm the reagent to 37°C before use.

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound and a positive control.

    • Create a series of dilutions for the test samples and a standard curve using a known antioxidant like Trolox or ferrous sulfate.

  • Reaction Setup:

    • Add 10 µL of each sample dilution, standard, or blank (solvent) to separate wells of a 96-well plate.[19]

    • Add 190 µL of the pre-warmed FRAP reagent to each well and mix.[19]

  • Incubation:

    • Incubate the plate at 37°C for 4-6 minutes or at room temperature for a longer duration (e.g., 10-60 minutes).[18][19]

  • Absorbance Measurement:

    • Measure the absorbance at 593 nm.[18]

  • Calculation:

    • Create a standard curve by plotting the absorbance of the standards against their concentrations.

    • Determine the FRAP value of the samples from the standard curve.

    • Results are typically expressed as µM Trolox Equivalents (TE) or ferrous iron equivalents.

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_frap Prepare Fresh FRAP Reagent (10:1:1 ratio) and Warm to 37°C add_frap Add 190 µL FRAP Reagent and Mix prep_frap->add_frap prep_sample Prepare this compound and Standard Dilutions add_sample Add 10 µL Sample/ Standard to Plate prep_sample->add_sample add_sample->add_frap incubate Incubate at 37°C (4-6 min) add_frap->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP Value from Standard Curve measure->calculate

Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Signaling Pathways Modulated by Delphinidin

Delphinidin exerts its antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway , which upregulates the expression of phase II antioxidant enzymes.[4]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. When exposed to oxidative stress or compounds like delphinidin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of antioxidant genes, initiating their transcription.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus delphinidin Delphinidin keap1_nrf2 Keap1 Nrf2 delphinidin->keap1_nrf2 Induces Dissociation ros Oxidative Stress (ROS) ros->keap1_nrf2 Induces Dissociation nrf2_free Nrf2 keap1_nrf2:n->nrf2_free Release nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation nrf2_are Nrf2 ARE nrf2_nuc->nrf2_are Binds are ARE are->nrf2_are genes Antioxidant Genes (e.g., HO-1, NQO1) nrf2_are->genes Activates Transcription proteins Antioxidant Proteins genes->proteins Translation proteins->ros Neutralizes

References

Application Notes: Delphinidin Chloride for Angiogenesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin chloride, an anthocyanidin abundant in pigmented fruits and vegetables, has garnered significant attention for its potent anti-angiogenic properties.[1][2] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, progression, and metastasis.[2][3] Delphinidin exerts its inhibitory effects by targeting key signaling pathways within endothelial cells, making it a promising natural compound for cancer chemoprevention and therapeutic development.[4][5] These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data from preclinical studies, and detailed protocols for evaluating its anti-angiogenic efficacy.

Mechanism of Action

This compound primarily inhibits angiogenesis by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a central regulator of neovascularization.[4] It has been shown to directly interfere with the VEGF receptor 2 (VEGFR-2), the main signal transducer for VEGF in endothelial cells.[6] By inhibiting the VEGF-induced tyrosine phosphorylation of VEGFR-2, Delphinidin effectively blocks the activation of downstream signaling cascades crucial for endothelial cell proliferation, migration, and differentiation.[3][6]

The key pathways affected include:

  • PI3K/Akt/mTOR Pathway : Delphinidin suppresses the activation of this pathway, which is vital for cell survival and proliferation.[1][4]

  • MAPK Pathway (ERK1/2 & p38) : It prevents the VEGF-induced phosphorylation of ERK1/2 and p38 MAPK, which are involved in cell proliferation and migration.[4][7]

  • HIF-1α Expression : Delphinidin can decrease the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that upregulates VEGF expression under hypoxic conditions typical in tumors.[1][2][8]

This multi-targeted inhibition of critical signaling nodes culminates in the suppression of endothelial cell proliferation, migration, and tube formation, leading to an overall anti-angiogenic effect.[4][9]

Delphinidin_Signaling_Pathway cluster_EC Endothelial Cell cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_Tumor Tumor Cell (Hypoxia) VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Tube_Formation Tube Formation mTOR->Tube_Formation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation Migration Cell Migration & Invasion ERK->Migration ERK->Tube_Formation HIF1a HIF-1α HIF1a->VEGF Delphinidin Delphinidin Chloride Delphinidin->VEGFR2 Inhibits Phosphorylation Delphinidin->HIF1a Suppresses Expression

This compound's inhibitory action on the VEGF signaling pathway.

Data Presentation: Quantitative Effects

The anti-angiogenic activity of this compound has been quantified in various preclinical models. The tables below summarize key findings.

Table 1: In Vitro Efficacy of this compound

Assay Type Cell Line Parameter Measured Concentration Result Citation
ERK1/2 Phosphorylation HUVEC VEGF-induced phosphorylation 11.8 µM 50% inhibition (IC50) [6]
Tube Formation HUVEC Capillary-like structures 25 µM Complete inhibition of VEGF-induced tube formation [3][6]
Tube Formation HAoEC Number of branchings 0.1 µg/mL (sEV-loaded) 60% reduction [5]
HRE Promoter Activity A549 Lung Cancer EGF-induced activity 10 µM Rapid decrease [8]

| Proliferation | HUVEC | VEGF-induced proliferation | 25 µM | Significant decrease |[4] |

Table 2: In Vivo Efficacy of this compound

Model Assay Type Parameter Measured Treatment Result Citation
Mouse B16-F10 Melanoma Xenograft Tumor weight Delphinidin 83% decrease on day 30 [4]
Mouse Matrigel Plug Assay bFGF-induced vessel formation Delphinidin Suppression of neovascularization [3][6]

| Chick Embryo | Chorioallantoic Membrane (CAM) | Neovascularization | Delphinidin | Inhibition of angiogenesis |[9] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key assays used to study angiogenesis inhibition.

Protocol 1: Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract (e.g., Matrigel), a hallmark of angiogenesis.

Tube_Formation_Workflow A 1. Thaw & Coat Thaw ECM gel on ice. Coat wells of a pre-chilled 96-well plate with 50 µL of gel. B 2. Gel Solidification Incubate plate at 37°C for 30-60 minutes to allow the gel to solidify. A->B C 3. Cell Preparation Harvest endothelial cells (e.g., HUVECs) and resuspend in medium to 1-2 x 10^5 cells/mL. B->C D 4. Treatment & Seeding Add this compound and/or VEGF to the cell suspension. Add 150 µL of suspension to each well. C->D E 5. Incubation Incubate at 37°C, 5% CO2 for 4-18 hours. D->E F 6. Imaging & Analysis Image wells using a microscope. Quantify tube formation by measuring total tube length and branch points. E->F

Workflow for the Endothelial Cell Tube Formation Assay.

Materials:

  • This compound (CAS 528-53-0)[10]

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Growth Medium (EGM-2)

  • Basement Membrane Extract (BME), such as Matrigel®

  • 96-well cell culture plates

  • VEGF (as angiogenic stimulus)

  • Inverted microscope with a camera

Methodology:

  • Plate Preparation : Thaw BME on ice overnight at 4°C. Using pre-cooled pipette tips, add 50 µL of BME to each well of a 96-well plate, ensuring the entire surface is covered.[11][12]

  • Gelation : Incubate the plate at 37°C for at least 30 minutes to allow the BME to polymerize and form a gel.[11]

  • Cell Seeding : Culture HUVECs to ~80% confluency. Trypsinize, count, and resuspend the cells in EGM-2 medium (containing 0.5-2% serum) at a concentration of 1.5-3 x 10⁴ cells per 150 µL.[11]

  • Treatment : Prepare serial dilutions of this compound in the cell culture medium. Pre-treat the HUVEC suspension with various concentrations of this compound (e.g., 1-50 µM) for 30 minutes before seeding. A vehicle control (e.g., 0.1% DMSO) must be included.[9] For stimulated conditions, add VEGF (e.g., 20 ng/mL) to the medium.

  • Incubation : Gently add 150 µL of the treated cell suspension onto the surface of the solidified BME. Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 4 to 18 hours.[11]

  • Quantification : After incubation, examine the plate under an inverted microscope. Capture images from several representative fields for each well. Quantify the extent of tube formation using image analysis software (e.g., ImageJ) by measuring parameters such as the number of junctions, number of branches, and total tube length.[13]

Protocol 2: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis. It utilizes the highly vascularized membrane of a developing chick embryo to assess the pro- or anti-angiogenic effects of test compounds.[14][15]

CAM_Assay_Workflow A 1. Egg Incubation Incubate fertilized chicken eggs at 37°C with humidity for 3 days. B 2. Window Creation On day 3, create a small window in the eggshell to expose the developing CAM. A->B C 3. Sample Application On day 8, place a carrier (e.g., gelatin sponge) soaked with this compound, vehicle, or a known inhibitor onto the CAM. B->C D 4. Re-incubation Seal the window with tape and re-incubate the eggs for 48-72 hours. C->D E 5. Observation & Imaging Re-open the window and observe the vasculature around the carrier. Capture images of the CAM. D->E F 6. Analysis Quantify angiogenesis by counting the number of blood vessels converging towards the carrier in the 'spoke-wheel' pattern. E->F

Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.

Materials:

  • Fertilized chicken eggs

  • Egg incubator (37°C, 60-70% humidity)

  • Sterile forceps and scissors or a rotary tool

  • Sterile gelatin sponges or filter paper discs

  • This compound solution

  • Stereomicroscope with a camera

Methodology:

  • Egg Incubation : Place fertilized chicken eggs in an incubator at 37°C with constant humidity.

  • Windowing : On embryonic day 3 or 4, sterilize the eggshell with 70% ethanol. Carefully create a small, square window (approx. 1 cm²) in the shell over the air sac, avoiding damage to the underlying membrane.

  • Sample Preparation : Prepare sterile solutions of this compound at desired concentrations. Saturate small, sterile gelatin sponges or filter paper discs (5-10 µL volume) with the test solution, a vehicle control, or a positive control (angiogenic factor). Allow the sponges to air-dry briefly under sterile conditions.[14]

  • Application : On embryonic day 8 or 9, carefully place the prepared sponge onto the CAM, ensuring good contact with the vascular network.[14]

  • Sealing and Incubation : Seal the window with sterile adhesive tape and return the eggs to the incubator for an additional 48-72 hours.

  • Analysis : After the incubation period, remove the tape and observe the CAM under a stereomicroscope. A positive anti-angiogenic result is characterized by an avascular zone around the sponge and a reduction in the number and density of vessels compared to the vehicle control.[16]

  • Quantification : Capture high-resolution images. Quantify the anti-angiogenic effect by counting the number of branching points or measuring the total length of blood vessels within a defined radius around the implant.[16]

Conclusion

This compound is a potent, naturally derived inhibitor of angiogenesis. Its ability to suppress key signaling pathways like VEGF/VEGFR-2, PI3K/Akt, and MAPK makes it a valuable tool for cancer research and a promising candidate for drug development.[4][5] The protocols and data presented here provide a framework for scientists to effectively study and utilize this compound in their investigations into angiogenesis-dependent pathologies.

References

Troubleshooting & Optimization

Delphinidin chloride stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Delphinidin Chloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by addressing common stability issues in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution changes color. Is this normal?

A1: Yes, this is a normal characteristic of delphinidin and other anthocyanins. This compound is a natural pH indicator. In acidic conditions (pH 1-3), it appears red. As the pH increases to neutral (pH 6-7), the color shifts to purple or magenta, and in alkaline conditions (pH > 8), it turns blue before degrading.[1][2] This color change is due to structural transformations of the flavylium cation.

Q2: How stable is this compound in aqueous solutions?

A2: this compound is highly unstable in neutral and alkaline aqueous solutions.[1][2] Its stability is significantly influenced by factors such as pH, temperature, light, and the presence of oxygen.[1] It is most stable in acidic conditions (pH < 3). In neutral or alkaline solutions, it degrades rapidly. For instance, in a tissue culture medium (around pH 7.4), delphinidin has a half-life of approximately 30 minutes.[1]

Q3: What are the degradation products of this compound?

A3: Under neutral or alkaline conditions, this compound degrades into several compounds. The primary degradation pathway involves the opening of the B ring to form an intermediate chalcone. This chalcone can then further decompose into gallic acid and phloroglucinaldehyde or 2,4,6-trihydroxybenzaldehyde.[1]

Q4: How should I prepare a stock solution of this compound?

A4: It is recommended to first dissolve this compound in an organic solvent such as ethanol, DMSO, or dimethylformamide (purged with an inert gas) to create a concentrated stock solution.[3] This stock solution can then be diluted with the desired aqueous buffer immediately before use. This method helps to maximize its solubility in the aqueous buffer.[3]

Q5: For how long can I store an aqueous solution of this compound?

A5: It is not recommended to store aqueous solutions of this compound for more than one day due to its rapid degradation.[3] Prepare fresh solutions for each experiment to ensure the integrity and concentration of the compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid loss of color or unexpected color change in the prepared solution. Degradation due to high pH of the aqueous buffer.Prepare the aqueous solution in an acidic buffer (pH < 4). If the experimental conditions require a neutral pH, prepare the solution immediately before use and minimize the time it spends in the neutral buffer.
Exposure to light.Protect the solution from light by using amber vials or covering the container with aluminum foil.
High temperature.Prepare and store solutions at low temperatures (e.g., on ice) if the experimental protocol allows. Avoid heating the solution.
Presence of oxygen.Use deoxygenated solvents and purge the headspace of the container with an inert gas like nitrogen or argon.
Precipitation observed when diluting the stock solution in an aqueous buffer. Low solubility of this compound in the aqueous buffer.Ensure the stock solution is sufficiently concentrated in the organic solvent before diluting. Add the stock solution to the aqueous buffer slowly while vortexing. The final concentration of the organic solvent in the aqueous solution should be kept as low as possible to avoid solvent effects in the experiment, but high enough to maintain solubility. A 1:1 solution of ethanol:PBS (pH 7.2) can dissolve approximately 0.5 mg/ml.[3]
Inconsistent or no biological activity observed in experiments. Degradation of this compound in the experimental medium (e.g., cell culture medium).Due to its short half-life of about 30 minutes in typical cell culture media, consider this degradation rate when designing your experiment.[1] You may need to use higher initial concentrations or replenish the delphinidin-containing medium at regular intervals.
Interaction with components of the medium.Be aware that components in complex media can interact with and affect the stability of delphinidin. It is advisable to perform control experiments to assess the stability of delphinidin in your specific medium.

Quantitative Data on Delphinidin Stability

The stability of delphinidin is highly dependent on its specific form (aglycone vs. glycoside) and the experimental conditions. The following tables summarize available quantitative data on the degradation kinetics of delphinidin and its derivatives.

Table 1: Half-life (t½) of Delphinidin and its Glycosides under Various Conditions

AnthocyaninpHTemperature (°C)Solvent/MediumHalf-life (t½)Citation
Delphinidin (aglycone)~7.437Tissue Culture Medium~30 min[1]
Delphinidin-3-O-sambubioside737Aqueous Solution-[4]
Delphinidin-3-rutinoside-78-108Aqueous Solution-[5]

Note: Specific half-life values for delphinidin-3-O-sambubioside and delphinidin-3-rutinoside were not provided in the abstracts, but the studies indicate that degradation follows first-order kinetics and is temperature-dependent.

Table 2: Degradation Rate Constants (k) for Delphinidin and Related Anthocyanins

AnthocyaninpHTemperature (°C)k (min⁻¹)Citation
Delphinidin (in black rice bran)5.0100-[6]
Delphinidin-3-O-sambubioside-379.2 x 10⁻⁷ s⁻¹[4]

Note: The degradation rate constant for delphinidin in black rice bran was reported to be the highest at this condition compared to lower pH and temperatures, though the exact value was not in the abstract. The rate constant for Delphinidin-3-O-sambubioside is provided in s⁻¹.

Experimental Protocols

Protocol for Preparing this compound Solutions for Cell Culture Experiments

This protocol provides a general guideline for preparing this compound solutions for use in cell culture.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution:

    • In a sterile microcentrifuge tube, weigh out the required amount of this compound powder.

    • Add the appropriate volume of sterile DMSO or EtOH to achieve a high concentration stock solution (e.g., 10-50 mM). Ensure the solvent has been purged with an inert gas to remove oxygen.

    • Vortex thoroughly until the powder is completely dissolved. This is your stock solution.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.

  • Preparation of Working Solution:

    • Immediately before treating the cells, thaw an aliquot of the stock solution at room temperature, protected from light.

    • Dilute the stock solution to the desired final concentration using pre-warmed sterile cell culture medium or PBS.

    • For example, to prepare a 100 µM working solution from a 50 mM stock, you would perform a 1:500 dilution (e.g., 2 µL of stock solution into 998 µL of medium).

    • Mix the working solution thoroughly by gentle inversion or pipetting.

  • Application to Cells:

    • Add the freshly prepared working solution to your cell cultures immediately.

    • Important: Due to the rapid degradation of delphinidin in neutral pH cell culture medium (t½ ≈ 30 min), it is crucial to consider the timing of your experiment and the need for replenishment of the medium for longer incubation times.[1]

Protocol for a General Stability Study of this compound in an Aqueous Buffer

This protocol outlines a method to assess the stability of this compound under specific pH and temperature conditions using UV-Vis spectrophotometry.

Materials:

  • This compound

  • Aqueous buffer of desired pH (e.g., citrate-phosphate buffer for pH 3-7)

  • UV-Vis spectrophotometer

  • Cuvettes

  • Water bath or incubator

  • Amber vials or tubes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., ethanol) as described in the previous protocol.

    • Prepare the aqueous buffer at the desired pH and pre-equilibrate it to the desired experimental temperature.

    • Prepare the final this compound solution by diluting the stock solution into the pre-warmed aqueous buffer in an amber vial to a final concentration that gives an initial absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU at the λmax of delphinidin at that pH).

  • Stability Monitoring:

    • Immediately after preparation (t=0), measure the absorbance spectrum of the solution using the UV-Vis spectrophotometer. Record the absorbance at the λmax. The λmax will vary with pH.

    • Place the amber vial containing the solution in a water bath or incubator set to the desired temperature.

    • At regular time intervals (e.g., every 15, 30, 60 minutes for several hours), withdraw an aliquot of the solution and measure its absorbance at the λmax.

  • Data Analysis:

    • Plot the absorbance at λmax versus time.

    • To determine if the degradation follows first-order kinetics, plot the natural logarithm of the absorbance (ln(A)) versus time. If the plot is linear, the degradation follows first-order kinetics.

    • The degradation rate constant (k) can be determined from the slope of the linear regression line (slope = -k).

    • The half-life (t½) can be calculated using the following equation for first-order kinetics: t½ = 0.693 / k.

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation.

Delphinidin_PI3K_Akt_mTOR_Pathway Delphinidin's Effect on the PI3K/Akt/mTOR Pathway Delphinidin Delphinidin PI3K PI3K Delphinidin->PI3K Inhibits Apoptosis Apoptosis Delphinidin->Apoptosis Induces Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes mTOR->Apoptosis Inhibits

Delphinidin's inhibitory action on the PI3K/Akt/mTOR signaling pathway.

Delphinidin_MAPK_Pathway Delphinidin's Modulation of the MAPK Pathway Delphinidin Delphinidin Raf Raf Delphinidin->Raf Inhibits MEK MEK Delphinidin->MEK Inhibits ERK ERK Delphinidin->ERK Inhibits JNK JNK Delphinidin->JNK Activates Ras Ras Ras->Raf Raf->MEK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis JNK->Apoptosis p38 p38 p38->Apoptosis

Delphinidin's modulation of key components in the MAPK signaling cascade.

Delphinidin_NFkB_Pathway Delphinidin's Inhibition of the NF-κB Pathway cluster_nucleus Delphinidin Delphinidin IKK IKK Delphinidin->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription

Mechanism of delphinidin's inhibition of the NF-κB signaling pathway.

A typical workflow for assessing the stability of this compound.

References

pH-dependent stability of Delphinidin chloride in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the pH-dependent stability of Delphinidin chloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability pH-dependent?

A1: this compound is a water-soluble, naturally occurring anthocyanidin pigment responsible for the blue and red hues in many flowers and fruits.[1][2] Its molecular structure contains multiple hydroxyl groups that can undergo protonation and deprotonation depending on the pH of the solution. These structural changes affect the molecule's conjugation and, consequently, its stability and color.[1][2][3]

Q2: What are the different forms and corresponding colors of this compound at various pH levels?

A2: this compound exists in several forms in equilibrium, with the predominant form being dictated by the pH:

  • pH < 3 (Acidic): Primarily exists as the red-colored flavylium cation, which is its most stable form.[1][2][3][4]

  • pH 4-6 (Weakly Acidic to Neutral): A mixture of colorless forms, the carbinol pseudobase and the chalcone, becomes more prevalent, leading to a loss of color.[1][4]

  • pH 7 (Neutral): The solution may appear purplish to magenta.[1]

  • pH > 7 (Alkaline): The blue quinonoidal base is the dominant form.[1][4] However, at a pH above 7, degradation into smaller phenolic compounds like 2,4,6-trihydroxybenzaldehyde and gallic acid occurs more rapidly.[1][4]

Q3: How does pH affect the stability and degradation of this compound?

A3: this compound is most stable in acidic conditions (pH < 3) and becomes increasingly unstable as the pH rises towards neutral and alkaline conditions.[1] In neutral and alkaline solutions, it degrades more rapidly. For instance, in a tissue culture medium at pH 7.4, Delphinidin has a short half-life of approximately 30 minutes.[1][5] The degradation process generally follows first-order kinetics.[5]

Troubleshooting Guides

Issue 1: Unexpected Color Change or Loss of Color in Solution

  • Question: I dissolved my this compound in a neutral buffer (pH 7.4), and the solution quickly lost its color. Is this normal?

  • Answer: Yes, this is expected. This compound is unstable at neutral pH.[1] At this pH, it converts to its colorless carbinol and chalcone forms, leading to a rapid fading of the color.[1][4] For experiments requiring the colored form, it is crucial to work in an acidic buffer.

  • Question: My this compound solution, which should be red in my acidic buffer, appears purplish. What could be the cause?

  • Answer: This could indicate that the pH of your final solution is not as acidic as intended. A purplish hue suggests a shift towards a more neutral pH where different structural forms coexist.[1] Verify the pH of your buffer and ensure that the addition of this compound or other components has not altered it.

Issue 2: Precipitation of this compound in Solution

  • Question: I observed a precipitate forming in my this compound solution when I adjusted the pH. Why is this happening?

  • Answer: Precipitation of anthocyanins like Delphinidin can occur, particularly at higher concentrations and in certain pH ranges (e.g., pH 4.0 to 6.6), especially in the presence of salts.[6] This phenomenon is associated with the formation of insoluble aggregates. To avoid this, consider using a lower concentration of this compound or adjusting the buffer composition.

Issue 3: Inconsistent Results in Cell Culture Experiments

  • Question: I am getting variable results when treating my cells with this compound. Could its stability be a factor?

  • Answer: Absolutely. Given its rapid degradation at physiological pH (around 7.4), the effective concentration of this compound in your cell culture medium is likely decreasing over time.[1][5] This can lead to inconsistent cellular responses. It is advisable to prepare fresh solutions immediately before use and consider the timing of your assays carefully. For longer-term experiments, the degradation products might also exert biological effects.

Quantitative Data on pH-Dependent Stability

The stability of this compound is highly dependent on the pH of the solution. While specific degradation kinetics can vary with buffer composition and temperature, the general trend is a significant decrease in stability as the pH increases.

Table 1: pH-Dependent Forms and Colors of this compound

pH RangePredominant Form(s)Observed ColorRelative Stability
< 3Flavylium CationRedHigh
4 - 6Carbinol Pseudobase, ChalconeColorlessLow
7Quinonoidal Base (in equilibrium)Purple/MagentaVery Low
> 7Quinonoidal Base, Degradation ProductsBlue, fading to yellowExtremely Low

Table 2: Half-life of Delphinidin in Different Experimental Conditions

MediumpHTemperatureHalf-life (t½)
Tissue Culture Medium7.437°C~30 minutes[1][5]
Aglycone formNot specifiedNot specified< 30 minutes[1]

Experimental Protocols

Protocol 1: Spectrophotometric Analysis of this compound Stability

This method is suitable for monitoring the degradation of this compound by measuring the change in absorbance over time.

Materials:

  • This compound

  • Buffers of various pH values (e.g., pH 3, 5, 7.4)

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of this compound: Dissolve a known amount of this compound in an acidic solvent (e.g., methanol with 0.1% HCl) to ensure initial stability.

  • Prepare working solutions: Dilute the stock solution in the different pH buffers to a final concentration that gives an initial absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU) at the λmax of the flavylium cation (~520 nm).

  • Monitor absorbance: Immediately after preparing the working solutions, measure the absorbance at 520 nm at regular time intervals (e.g., every 5, 10, or 30 minutes, depending on the expected degradation rate).

  • Data analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the line (slope = -k). The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.

Protocol 2: HPLC Analysis of this compound Degradation

This method provides a more specific and quantitative analysis of this compound concentration over time.

Materials:

  • This compound standard

  • HPLC system with a C18 column and a diode-array detector (DAD) or UV-Vis detector

  • Mobile phase A: e.g., 10% formic acid in water

  • Mobile phase B: e.g., Acetonitrile:water:formic acid (50:40:10 v/v/v)

  • Buffers of various pH values

Procedure:

  • Prepare samples: Prepare solutions of this compound in the desired pH buffers as described in the spectrophotometric protocol. At specified time points, take an aliquot of the sample and stop the degradation reaction, for example, by acidifying the sample or freezing it.

  • HPLC analysis: Inject the samples into the HPLC system. A typical gradient elution could be:

    • 0-15 min: 10-30% B

    • 15-20 min: 30-50% B

    • 20-25 min: 50-10% B

    • 25-30 min: 10% B (re-equilibration) The flow rate is typically around 1 mL/min.

  • Detection: Monitor the elution profile at the λmax of Delphinidin (around 520 nm).

  • Quantification: Create a calibration curve using known concentrations of the this compound standard. Use the peak area from the chromatograms to determine the concentration of this compound remaining at each time point.

  • Data analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and half-life as described in the spectrophotometric protocol.

Visualizations

G cluster_acidic Acidic (pH < 3) cluster_neutral Neutral (pH 4-6) cluster_alkaline Alkaline (pH > 7) cluster_degradation Degradation Products flavylium Flavylium Cation (Red) Stable carbinol Carbinol Pseudobase (Colorless) Unstable flavylium->carbinol Hydration (Increase in pH) quinonoidal Quinonoidal Base (Blue) Unstable flavylium->quinonoidal Deprotonation (Increase in pH) chalcone Chalcone (Colorless) Unstable carbinol->chalcone Isomerization degradation Gallic Acid & 2,4,6-Trihydroxybenzaldehyde chalcone->degradation Degradation quinonoidal->degradation Degradation (pH > 7)

Caption: pH-dependent structural transformations of this compound.

Troubleshooting_Workflow start Experiment with This compound issue Unexpected Result? start->issue color_change Unexpected Color Change/Loss of Color issue->color_change Yes end Proceed with Experiment issue->end No precipitation Precipitation Observed color_change->precipitation No check_ph Verify pH of Solution color_change->check_ph Yes inconsistent_results Inconsistent Results precipitation->inconsistent_results No check_concentration Check Concentration and Buffer Composition precipitation->check_concentration Yes prepare_fresh Prepare Fresh Solutions Immediately Before Use inconsistent_results->prepare_fresh Yes acidic_buffer Use Acidic Buffer (pH < 3) check_ph->acidic_buffer acidic_buffer->end lower_concentration Use Lower Concentration check_concentration->lower_concentration lower_concentration->end consider_degradation Consider Degradation Kinetics in Assay Timing prepare_fresh->consider_degradation consider_degradation->end

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Optimizing Delphinidin Chloride in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Delphinidin chloride in cell viability and cytotoxicity experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for this compound in cell viability assays?

A1: The effective concentration of this compound is highly cell-type dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. However, based on published data, a starting range of 10 µM to 200 µM is commonly used.[1][2][3] For some cell lines, concentrations as low as 5 µM have shown effects, while for others, higher concentrations are required to observe significant changes in viability.[4]

Q2: What is the mechanism of action of this compound on cancer cells?

A2: this compound exerts its anticancer effects through multiple mechanisms. It is known to induce apoptosis (programmed cell death) and autophagy.[3][5] It can also cause cell cycle arrest, often at the G2/M phase.[2][6] These effects are mediated by its ability to modulate key signaling pathways, including the JAK/STAT3, MAPK (ERK, JNK), PI3K/Akt, and NF-κB pathways.[2][5][7][8] Delphinidin is also a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR).[7]

Q3: How should I dissolve this compound for my experiments?

A3: this compound is soluble in polar solvents. For cell culture experiments, it is common to prepare a stock solution in DMSO.[1][9] It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1% to 0.2%) to avoid solvent-induced cytotoxicity.[1][10] Always use matched DMSO concentration controls in your experiments to account for any solvent effects.[10]

Q4: How long should I incubate the cells with this compound?

A4: Incubation times can vary depending on the cell line and the specific endpoint being measured. Common incubation periods reported in the literature range from 24 to 48 hours.[1][2][9] A time-course experiment is recommended to determine the optimal duration for observing the desired effect in your model system.

Troubleshooting Guide

Problem 1: I am not observing any cytotoxicity or decrease in cell viability.

  • Cause: Concentration may be too low for your specific cell line.

    • Solution: Increase the concentration range of this compound in your next experiment. Some cell lines are more resistant and may require higher concentrations to elicit a response.[1]

  • Cause: Incubation time may be too short.

    • Solution: Extend the incubation period (e.g., from 24h to 48h or 72h) to allow sufficient time for the compound to induce a biological response.

  • Cause: Issues with the compound's stability or solubility.

    • Solution: Ensure your this compound stock solution is properly prepared and stored. Anthocyanins can be sensitive to pH, light, and temperature.[4] Prepare fresh dilutions from your stock for each experiment.

  • Cause: High cell seeding density.

    • Solution: An excessively high number of cells can mask the cytotoxic effects. Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during treatment.

Problem 2: I am seeing high variability between my replicate wells.

  • Cause: Inconsistent cell seeding.

    • Solution: Ensure your cell suspension is homogenous before plating. Pipette carefully and consistently into each well. Edge effects in multi-well plates can also contribute to variability; consider avoiding the outer wells or filling them with sterile media/PBS.[10]

  • Cause: Pipetting errors during reagent addition.

    • Solution: Calibrate your pipettes regularly. Ensure consistent and accurate pipetting of both the compound and the viability assay reagent.[11]

  • Cause: Reagent precipitation.

    • Solution: Some viability reagents can precipitate if not properly stored or handled. For instance, if using AlamarBlue™ (resazurin), warm the reagent to 37°C and swirl to ensure all components are in solution before use.[11]

Problem 3: My vehicle control (DMSO) is showing significant cytotoxicity.

  • Cause: DMSO concentration is too high.

    • Solution: The final concentration of DMSO in the culture medium should ideally be below 0.2%.[1] Even concentrations as low as 0.33% can affect cell viability.[10] Perform a DMSO toxicity curve for your specific cell line to determine its tolerance.

  • Cause: Cell line is highly sensitive to DMSO.

    • Solution: If your cells are particularly sensitive, reduce the DMSO concentration as much as possible or explore alternative solvents. Always use a vehicle control that matches the highest concentration of DMSO used in your treatment groups.[10]

Data Summary: IC50 Values of this compound

The half-maximal inhibitory concentration (IC50) of this compound varies significantly across different cancer cell lines. The following table summarizes reported IC50 values.

Cell LineCancer TypeReported IC50 (µM)Citation(s)
A431 Skin Carcinoma18[7]
LXFL529L Lung Cancer33[7]
A549 Lung Cancer30.1 - 55[1][12]
NCI-H441 Lung Cancer58[1][4]
SK-MES-1 Lung Cancer44[1][4]
MDA-MB-453 Breast Cancer (HER-2+)41.42[2]
BT-474 Breast Cancer (HER-2+)60.92[2]
HCT116 Colon Cancer110[1][6]
HT29 Colon Cancer35[1]
LoVo Colon Cancer38[1]
PEO1 Ovarian Cancer< 100[1]
SKOV3 Ovarian Cancer< 100[1]
22Rν1 Prostate Cancer90[1]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO in medium).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C, 5% CO₂.[3][9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like Trypsin-EDTA. Combine all cells and centrifuge at low speed (e.g., 1000 rpm for 5 min).[3]

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Antibody and Dye Addition: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Experimental and Logical Workflows

G cluster_exp Experimental Workflow A Optimize Cell Seeding Density B Seed Cells in Multi-well Plate A->B C Incubate (24h) for Attachment B->C D Treat with Delphinidin Cl (Dose-Response) C->D E Incubate (24h - 48h) D->E F Add Viability Reagent (e.g., MTT, Resazurin) E->F G Incubate and Read Plate (Absorbance/Fluorescence) F->G H Data Analysis: Calculate % Viability & IC50 G->H

Caption: General workflow for a cell viability assay.

G r Unexpected Results (e.g., High Variability) c1 Consistent Cell Seeding? r->c1 c2 Calibrated Pipettes? c1->c2 Yes s1 Action: Re-optimize seeding density. Avoid edge effects. c1->s1 No c3 Compound Degradation? c2->c3 Yes s2 Action: Calibrate pipettes. Check pipetting technique. c2->s2 No c4 DMSO Toxicity? c3->c4 Unlikely s3 Action: Use fresh stock solutions. Protect from light. c3->s3 Possible s4 Action: Lower final DMSO concentration. Run DMSO control curve. c4->s4 Possible

Caption: Troubleshooting logic for unexpected assay results.

Signaling Pathways Modulated by this compound

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_jak JAK/STAT Pathway Del Delphinidin Chloride PI3K PI3K Del->PI3K inhibits Akt Akt Del->Akt inhibits ERK ERK1/2 Del->ERK inhibits JNK JNK Del->JNK activates JAK JAK Del->JAK inhibits PI3K->Akt p70s6k p70S6K Akt->p70s6k Prolif Cell Proliferation & Survival p70s6k->Prolif ERK->Prolif Apop Apoptosis JNK->Apop p38 p38 STAT3 STAT3 JAK->STAT3 STAT3->Prolif

Caption: Key signaling pathways modulated by Delphinidin.

References

Technical Support Center: Delphinidin Chloride and its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation of Delphinidin chloride and the biological effects of its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in experimental settings?

This compound is a naturally occurring anthocyanidin, a type of flavonoid pigment responsible for the blue and purple colors in many fruits and flowers.[1] It is a potent antioxidant and has been investigated for various potential health benefits, including anti-inflammatory and anti-cancer properties.[1][2][3] However, this compound is highly unstable under physiological conditions (neutral or alkaline pH, and elevated temperatures), readily degrading into other compounds.[4] This instability can be a significant issue in experimental research, as the observed biological effects may be due to the degradation products rather than the parent compound itself.

Q2: What are the primary degradation products of this compound?

Under physiological conditions (pH > 7, and/or elevated temperature), this compound degrades primarily into gallic acid and phloroglucinol aldehyde .[4][5] The degradation process can be rapid, with a half-life of approximately 30 minutes in some cell culture media.[5]

Q3: What are the known biological effects of this compound's degradation products?

The primary degradation products of this compound, gallic acid and phloroglucinol aldehyde, are themselves biologically active.

  • Gallic Acid: This phenolic acid exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and antineoplastic (anti-cancer) properties.[6][7] It has been shown to modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[8][9][10]

  • Phloroglucinol Aldehyde: While specific data on phloroglucinol aldehyde is limited, its parent compound, phloroglucinol, has demonstrated antioxidant, anti-inflammatory, and anticancer activities.[6][9][11][12] It is plausible that phloroglucinol aldehyde shares some of these properties. Phloroglucinol has been shown to inhibit cancer cell growth and induce apoptosis.[6][9]

Q4: How do the effects of the degradation products compare to this compound itself?

Both Delphinidin and its degradation product, gallic acid, have been shown to have antioxidant properties.[5] Interestingly, some studies suggest that the antioxidant protection observed in cell-based assays after treatment with Delphinidin may be, at least in part, attributable to the effects of its degradation product, gallic acid.[5] Both Delphinidin and gallic acid can induce apoptosis in cancer cells.[2][9]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in cell-based assays with this compound.

  • Possible Cause: Degradation of this compound in the cell culture medium. The pH of standard cell culture media (typically ~7.4) can accelerate its degradation.

  • Troubleshooting Steps:

    • Prepare fresh solutions: Always prepare this compound solutions immediately before use. Do not store solutions at physiological pH for extended periods.

    • Use a stabilized formulation: If possible, consider using a glycosylated form of Delphinidin (e.g., Delphinidin-3-glucoside), which can exhibit greater stability.

    • Control for degradation: Include a "degraded Delphinidin" control in your experiments. This can be prepared by pre-incubating the this compound solution in cell culture medium for a period equivalent to your experimental duration before adding it to the cells.

    • Analyze the medium: Use HPLC to analyze the cell culture medium at the beginning and end of your experiment to quantify the amount of this compound and its degradation products.

Issue 2: Difficulty in accurately quantifying this compound and its degradation products by HPLC.

  • Possible Cause: Poor peak resolution, peak tailing, or co-elution of compounds. Anthocyanins can be challenging to analyze due to their similar structures and instability.[2]

  • Troubleshooting Steps:

    • Optimize mobile phase: Adjust the gradient and the composition of the mobile phase (e.g., the concentration of formic acid in the aqueous and organic phases) to improve peak separation.

    • Use a high-quality column: Employ a C18 column with good resolution and efficiency, specifically designed for phenolic compounds if possible.

    • Control temperature: Maintain a constant column temperature to ensure reproducible retention times.

    • Filter samples: Ensure all samples are filtered through a 0.45 µm filter before injection to prevent column clogging.[2]

    • Use fresh standards: Due to their instability, always use freshly prepared standard solutions for calibration.

Data Presentation

Table 1: Summary of Biological Activities of this compound and its Degradation Products

CompoundAntioxidant ActivityAnti-inflammatory ActivityAnticancer ActivityKey Signaling Pathways Modulated
This compound Yes[5][13]Yes[2]Yes[2][3]NF-κB, MAPK[14][15]
Gallic Acid Yes[6][7]Yes[6][7]Yes[6][7][16]PI3K/AKT, MAPK, NF-κB[8][9][10]
Phloroglucinol Yes[8][17][18]Yes[11][12]Yes[6][9][16]PI3K/AKT, RAF-1/ERK[6][16]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Degradation

This protocol outlines a general method for the separation and quantification of this compound and its primary degradation products, gallic acid and phloroglucinol aldehyde, using High-Performance Liquid Chromatography (HPLC).

  • Instrumentation:

    • HPLC system with a photodiode array (PDA) or UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Formic acid (analytical grade).

    • Ultrapure water.

    • This compound, gallic acid, and phloroglucinol aldehyde standards.

  • Mobile Phase Preparation:

    • Mobile Phase A: 5% formic acid in water.

    • Mobile Phase B: 100% acetonitrile.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 20 µL.

    • Column temperature: 25°C.

    • Detection wavelength: 520 nm for this compound, and 280 nm for gallic acid and phloroglucinol aldehyde.

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-15 min: 10-30% B

      • 15-20 min: 30-50% B

      • 20-25 min: 50-10% B

      • 25-30 min: 10% B (re-equilibration)

  • Sample Preparation:

    • Prepare a stock solution of this compound in a slightly acidified solvent (e.g., methanol with 0.1% HCl) to ensure initial stability.

    • To initiate degradation, dilute the stock solution in the desired experimental medium (e.g., cell culture medium, buffer at a specific pH) and incubate under the experimental conditions (e.g., 37°C).

    • At various time points, take aliquots of the sample and stop the degradation by adding an equal volume of ice-cold methanol containing 1% formic acid.

    • Centrifuge the samples to precipitate any proteins and filter the supernatant through a 0.45 µm syringe filter before HPLC injection.

  • Quantification:

    • Prepare calibration curves for this compound, gallic acid, and phloroglucinol aldehyde using their respective standards.

    • Calculate the concentration of each compound in the samples based on the peak areas from the HPLC chromatograms and the calibration curves.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of this compound and its degradation products on cell viability.

  • Materials:

    • 96-well cell culture plates.

    • Appropriate cell line (e.g., cancer cell line, endothelial cells).

    • Complete cell culture medium.

    • This compound, gallic acid, and phloroglucinol aldehyde.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare fresh solutions of this compound, gallic acid, and phloroglucinol aldehyde in the cell culture medium at various concentrations.

    • Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds).

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Visualizations

Delphinidin_Degradation_Pathway Delphinidin This compound Degradation Degradation (pH > 7, Temperature) Delphinidin->Degradation GallicAcid Gallic Acid Degradation->GallicAcid PhloroglucinolAldehyde Phloroglucinol Aldehyde Degradation->PhloroglucinolAldehyde

Caption: Degradation pathway of this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis Start This compound Stock Solution Incubation Incubate in Experimental Medium (e.g., cell culture medium, pH 7.4, 37°C) Start->Incubation TimePoints Collect Aliquots at Different Time Points Incubation->TimePoints HPLC HPLC Analysis (Quantify Delphinidin and Degradation Products) TimePoints->HPLC CellAssay Cell-Based Assays (e.g., MTT, Apoptosis) TimePoints->CellAssay

Caption: Experimental workflow for studying Delphinidin degradation.

Signaling_Pathways cluster_pathways Signaling Pathways cluster_effects Cellular Effects Delphinidin Delphinidin Chloride MAPK MAPK Pathway Delphinidin->MAPK NFkB NF-κB Pathway Delphinidin->NFkB Antioxidant Antioxidant Delphinidin->Antioxidant GallicAcid Gallic Acid GallicAcid->MAPK PI3K_AKT PI3K/AKT Pathway GallicAcid->PI3K_AKT GallicAcid->Antioxidant Phloroglucinol Phloroglucinol Phloroglucinol->PI3K_AKT Phloroglucinol->Antioxidant Apoptosis Apoptosis MAPK->Apoptosis AntiInflammation Anti-inflammation NFkB->AntiInflammation PI3K_AKT->Apoptosis

Caption: Signaling pathways affected by Delphinidin and its products.

References

Navigating the Challenges of Delphinidin Bioavailability for In Vivo Success

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals, harnessing the therapeutic potential of delphinidin in in vivo studies is often hampered by its notoriously low bioavailability. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring your research stays on track.

Frequently Asked Questions (FAQs)

Q1: Why am I observing lower than expected therapeutic effects of delphinidin in my animal model?

A1: The primary reason for diminished in vivo efficacy is likely the poor oral bioavailability of delphinidin.[1][2] This is attributed to several factors:

  • Low Stability: Delphinidin is highly unstable at neutral or alkaline pH, such as that found in the intestines, leading to rapid degradation.[3]

  • Poor Aqueous Solubility: The aglycone form of delphinidin has limited solubility in water, which hinders its absorption.[1]

  • Rapid Metabolism: Delphinidin undergoes extensive first-pass metabolism in the gut and liver, reducing the amount of active compound that reaches systemic circulation.

Q2: What is the difference in bioavailability between delphinidin aglycone and its glycosides?

A2: Delphinidin glycosides, where a sugar moiety is attached to the aglycone, are generally more bioavailable than the aglycone form.[1][4][5] The sugar moiety enhances stability and solubility, facilitating absorption.[1] For instance, delphinidin-3-O-beta-rutinoside (D3R) and delphinidin-3-O-beta-glucoside (D3G) have been detected in plasma after oral administration, indicating their absorption in intact forms.[6]

Q3: Are there methods to improve the stability of delphinidin for in vivo experiments?

A3: Yes, several strategies can be employed to protect delphinidin from degradation:

  • pH optimization: Maintaining an acidic environment (pH < 4) can significantly improve delphinidin's stability.[3]

  • Encapsulation: Incorporating delphinidin into protective delivery systems like liposomes, nanoparticles, or phytosomes can shield it from the harsh environment of the gastrointestinal tract.

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins can enhance the stability and solubility of delphinidin.[1]

Q4: How can I increase the absorption of delphinidin in my in vivo studies?

A4: Enhancing absorption is key to improving bioavailability. Consider these approaches:

  • Nanoformulations: Encapsulating delphinidin in nanocarriers such as solid lipid nanoparticles (SLNs), chitosan nanoparticles, or liposomes can facilitate its transport across the intestinal epithelium.

  • Phytosomes: Complexing delphinidin with phospholipids to form phytosomes can improve its lipid solubility and subsequent absorption.[7][8][9]

  • Use of Absorption Enhancers: Certain excipients can be co-administered to transiently increase intestinal permeability.

Troubleshooting Guides

Issue 1: Inconsistent or Low Plasma Concentrations of Delphinidin

Possible Cause & Solution

Possible Cause Troubleshooting Steps
Degradation in Formulation Prepare delphinidin solutions fresh in an acidic buffer (e.g., citrate buffer, pH 3-4) immediately before administration. Store stock solutions at -20°C or below and protect from light.
Rapid In Vivo Degradation Consider using a delphinidin glycoside, which exhibits greater stability. If the aglycone is necessary, an encapsulated formulation (liposomes, nanoparticles) is highly recommended to protect it during gastrointestinal transit.
Inefficient Oral Absorption Switch to an enhanced delivery system. Nanoformulations have a larger surface area and can improve intestinal uptake. Phytosomes can enhance lipid membrane permeability.
Improper Dosing Vehicle Avoid neutral or alkaline vehicles. A slightly acidic aqueous solution is preferable for unformulated delphinidin. For enhanced formulations, ensure the vehicle is compatible with the delivery system.
Incorrect Blood Sampling Time Delphinidin glycosides typically reach peak plasma concentration (Tmax) between 1 to 2 hours post-oral administration in rats and humans.[6] Optimize your blood collection schedule around this time point. Run a pilot study with serial sampling to determine the precise Tmax for your specific formulation and animal model.
Issue 2: High Variability in Experimental Results Between Animals

Possible Cause & Solution

Possible Cause Troubleshooting Steps
Inconsistent Formulation Dosing Ensure homogenous suspension of the delphinidin formulation before each administration. Use precise oral gavage techniques to deliver a consistent volume.
Differences in Gut Microbiota The gut microbiome can metabolize delphinidin and influence its absorption.[1] House animals in the same environment and provide a standardized diet to minimize variations in gut flora.
Fasting State of Animals The presence or absence of food can significantly impact the absorption of flavonoids. Standardize the fasting period for all animals before dosing.
Animal Stress Stress can alter gastrointestinal motility and blood flow, affecting drug absorption. Handle animals gently and allow for an acclimatization period before experiments.

Quantitative Data on Delphinidin Bioavailability

The following table summarizes available pharmacokinetic data for different forms of delphinidin. Data on enhanced formulations of delphinidin is still emerging, and direct comparative studies are limited.

Compound Species Dose Cmax (nmol/L) Tmax (h) Reference
Delphinidin-3-O-beta-rutinoside (D3R)Rat800 µmol/kg580 ± 4100.5 - 2.0[6]
Delphinidin-3-O-beta-glucoside (D3G)Rat800 µmol/kgNot ReportedNot Reported[6]
Delphinidin-3-O-beta-rutinoside (D3R)Human2.75 µmol/kg73.4 ± 35.01.25 - 1.75[6]
Delphinidin-3-O-beta-glucoside (D3G)Human1.04 µmol/kg22.7 ± 12.41.25 - 1.75[6]

Experimental Protocols

Protocol 1: Preparation of Delphinidin-Loaded Chitosan Nanoparticles (General Protocol)

This protocol is a general guideline and may require optimization for delphinidin.

Materials:

  • Delphinidin

  • Chitosan (low molecular weight)

  • Sodium tripolyphosphate (TPP)

  • Acetic acid

  • Deionized water

Procedure:

  • Prepare Chitosan Solution: Dissolve chitosan (e.g., 0.1-0.5% w/v) in an aqueous solution of acetic acid (e.g., 1% v/v) with gentle stirring until fully dissolved.

  • Dissolve Delphinidin: Dissolve delphinidin in the chitosan solution. Gentle warming or sonication may be used to aid dissolution. The final concentration of delphinidin will depend on the desired loading capacity.

  • Prepare TPP Solution: Prepare an aqueous solution of TPP (e.g., 0.05-0.25% w/v).

  • Nanoparticle Formation: While stirring the chitosan-delphinidin solution at a constant rate, add the TPP solution dropwise. The formation of nanoparticles is indicated by the appearance of opalescence.

  • Stirring and Maturation: Continue stirring for a specified period (e.g., 30-60 minutes) to allow for the stabilization of the nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and resuspend the nanoparticles in deionized water. Repeat this washing step 2-3 times to remove unreacted reagents.

  • Characterization: Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: In Vivo Bioavailability Assessment in a Rat Model (General Protocol)

Animals:

  • Male Wistar or Sprague-Dawley rats (8-10 weeks old)

Procedure:

  • Acclimatization: Acclimatize animals to laboratory conditions for at least one week.

  • Fasting: Fast animals overnight (12-18 hours) before the experiment with free access to water.

  • Dosing: Administer the delphinidin formulation (e.g., free delphinidin solution or nanoformulation) orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Analysis: Quantify the concentration of delphinidin and its metabolites in the plasma samples using a validated analytical method such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Signaling Pathways and Experimental Workflows

The therapeutic effects of delphinidin are often attributed to its interaction with key cellular signaling pathways. Below are diagrams illustrating these interactions and a typical experimental workflow for evaluating delphinidin bioavailability.

experimental_workflow cluster_prep Formulation Preparation cluster_invivo In Vivo Study cluster_analysis Analysis cluster_outcome Outcome prep_free Prepare Free Delphinidin Solution admin Oral Administration to Animal Model (e.g., Rat) prep_free->admin prep_nano Prepare Enhanced Delphinidin Formulation (e.g., Liposomes, Nanoparticles) prep_nano->admin sampling Serial Blood Sampling admin->sampling plasma Plasma Separation sampling->plasma lcms LC-MS/MS Analysis of Delphinidin Levels plasma->lcms pk Pharmacokinetic Analysis (Cmax, Tmax, AUC) lcms->pk compare Compare Bioavailability of Formulations pk->compare

Figure 1. Experimental workflow for in vivo bioavailability assessment of delphinidin formulations.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Delphinidin Delphinidin Delphinidin->PI3K inhibits Delphinidin->Akt inhibits

Figure 2. Delphinidin inhibits the PI3K/Akt signaling pathway.

MAPK_ERK_pathway GrowthFactor Growth Factor Receptor Ras Ras GrowthFactor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription, Cell Proliferation ERK->Transcription Delphinidin Delphinidin Delphinidin->Raf inhibits Delphinidin->MEK inhibits Delphinidin->ERK inhibits

Figure 3. Delphinidin's inhibitory effect on the MAPK/ERK signaling pathway.

NFkB_pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Stimuli->IKK p_IkB p-IκB IKK->p_IkB phosphorylates IkB IκB NFkB NF-κB IkB->p_IkB Nucleus Nucleus NFkB->Nucleus translocates Proteasome Proteasomal Degradation p_IkB->Proteasome Inflammation Inflammatory Gene Expression Nucleus->Inflammation Delphinidin Delphinidin Delphinidin->IKK inhibits

Figure 4. Inhibition of the NF-κB signaling pathway by delphinidin.

References

Overcoming interference in Delphinidin chloride HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the HPLC analysis of Delphinidin chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing this compound?

A1: The primary cause of peak tailing for Delphinidin and other basic compounds in reversed-phase HPLC is the interaction between the positively charged analyte and acidic residual silanol groups on the silica-based stationary phase.[1][2] This secondary interaction mechanism leads to an asymmetrical peak shape.[1][2] Operating at a low mobile phase pH (around 2-3) can minimize this by protonating the silanol groups, thus reducing the unwanted interaction.[1][3]

Q2: How can I resolve this compound from other co-eluting anthocyanins?

A2: Resolving co-eluting peaks requires optimizing the separation parameters.[4] Key strategies include:

  • Mobile Phase Composition: Adjusting the gradient slope or the organic modifier (e.g., acetonitrile vs. methanol) can alter selectivity.[4]

  • Column Chemistry: Switching to a different stationary phase (e.g., a different C18 column with alternative end-capping or a mixed-mode column) can provide different selectivity.[4][5]

  • Mobile Phase pH: Modifying the pH of the mobile phase can change the ionization state of anthocyanins, affecting their retention and potentially improving separation.[6][7]

Q3: What are "ghost peaks" and how can I prevent them in my this compound analysis?

A3: Ghost peaks are unexpected signals in a chromatogram that do not originate from the sample.[8][9] They are often more prominent in gradient elution.[8][9] Common sources include impurities in the mobile phase, system contamination (e.g., from previous injections), or column bleed.[9] To prevent them, use high-purity solvents, regularly flush the HPLC system, and perform blank gradient runs to identify the source of the peaks.[8][9]

Q4: Why is a low pH mobile phase, often containing formic or trifluoroacetic acid, typically used for Delphinidin analysis?

A4: A low pH is crucial for several reasons. Delphinidin is most stable in its flavylium cation form, which predominates at a pH below 3.[10] This acidic condition also suppresses the ionization of residual silanol groups on the column's stationary phase, which is essential for achieving sharp, symmetrical peaks for basic compounds like anthocyanins.[1][11]

Q5: What sample preparation techniques are recommended to minimize interference?

A5: Proper sample preparation is key to removing interfering substances.[12]

  • Solid-Phase Extraction (SPE): SPE is highly effective for cleaning up complex matrices like plasma or plant extracts.[12][13] C18 cartridges can be used to retain anthocyanins while washing away more polar interferences.[14]

  • Filtration: Filtering the sample through a 0.45 µm or 0.22 µm membrane is essential to remove particulate matter that can block the column and cause pressure issues.[15]

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols on the column.[1][2]Lower the mobile phase pH to 2-3 using formic acid or TFA to protonate silanols.[1][3] Use a highly deactivated, end-capped column.[1][11]
Column Overload.[16]Reduce the injection volume or dilute the sample.[3][16]
Mismatch between injection solvent and mobile phase.[16]Dissolve the sample in the initial mobile phase or a weaker solvent.[16]
Poor Resolution / Co-elution Inadequate separation between Delphinidin and other compounds.[17]Optimize the mobile phase gradient; a shallower gradient can improve separation.[4] Change the organic modifier (e.g., from acetonitrile to methanol). Adjust the mobile phase pH to alter analyte selectivity.[7]
Loss of column efficiency.Replace the column or use a column with a smaller particle size for higher efficiency.[18]
Ghost Peaks Contaminated mobile phase.[9]Use fresh, HPLC-grade solvents and additives.[9]
System contamination or carryover from previous injections.[9][19]Run blank injections and flush the system with a strong solvent.[9]
Degraded pump seals or other system components.[9]Perform regular system maintenance.[20]
Irreproducible Retention Times Inconsistent mobile phase preparation.[21]Prepare mobile phase accurately and consistently. Ensure thorough mixing and degassing.[22]
Column not properly equilibrated.[21]Equilibrate the column with at least 10 column volumes of the initial mobile phase before each run.[23]
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.[24]
High Backpressure Blockage in the system (e.g., guard column, column inlet frit).[21]Filter all samples and mobile phases.[25] Replace the guard column or filter. Try back-flushing the column.[25]
Mobile phase viscosity.[22]Check for precipitation if mixing aqueous buffers with high percentages of organic solvent.

Experimental Protocols

Protocol 1: General Purpose HPLC-UV Analysis of this compound

This protocol is a starting point for the quantitative analysis of this compound in purified samples or simple extracts.

  • Column: Reversed-phase C18, 4.6 x 150 mm, 2.7 µm particle size.[26]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[26]

  • Mobile Phase B: Acetonitrile with 0.1% TFA.[26]

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-10% B

    • 30-35 min: 10% B (Re-equilibration)

  • Flow Rate: 0.8 mL/min.[27]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV-Vis at 520-530 nm.[28]

  • Sample Preparation: Dissolve the sample in Mobile Phase A. Filter through a 0.45 µm syringe filter before injection.[26]

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol is for purifying this compound from complex matrices (e.g., biological fluids, crude plant extracts) prior to HPLC analysis.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water.[14]

  • Sample Loading: Load the acidified sample extract onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of acidified water to remove polar interferences.[14]

  • Elution: Elute the this compound and other anthocyanins with 2-3 mL of acidified methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the initial HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm filter before injection.

Quantitative Data Summary

The following table summarizes typical performance metrics for Delphinidin analysis from various studies. These values can serve as a benchmark for method validation.

Parameter Matrix Method Value Reference
Limit of Detection (LOD) Rat PlasmaHPLC-UV47 ng/mL[26][29]
Grape ExtractHPLC0.14 mg/kg[26]
Jussara ExtractUPLC-MS5.60 µg/L[26]
Foodu-HPLC-PDA0.08 - 0.26 mg/kg[30]
Limit of Quantification (LOQ) Rat PlasmaHPLC-UV213 ng/mL[26][29]
Grape ExtractHPLC0.42 mg/kg[26]
Jussara ExtractUPLC-MS18.50 µg/L[26]
Foodu-HPLC-PDA0.26 - 0.87 mg/kg[27]
Recovery Rat PlasmaSPE & HPLC-UV80.38%[26][29]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Raw Sample (e.g., Plant Extract, Plasma) Extraction Extraction / Homogenization Sample->Extraction SPE Solid-Phase Extraction (SPE) (Optional Cleanup) Extraction->SPE Filtration Filtration (0.45 µm) SPE->Filtration Injection Autosampler Injection Filtration->Injection Column HPLC Column (e.g., C18) Injection->Column Mobile Phase Gradient Detection UV-Vis Detector (520 nm) Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Report Quantification->Report Final Report

Caption: Experimental workflow for this compound HPLC analysis.

Troubleshooting_Flowchart start Chromatographic Problem Identified peak_shape Poor Peak Shape? start->peak_shape tailing Peak Tailing? peak_shape->tailing Yes resolution Poor Resolution? peak_shape->resolution No tailing->resolution No sol_tailing 1. Lower Mobile Phase pH 2. Use End-capped Column 3. Reduce Sample Load tailing->sol_tailing Yes retention Retention Time Shift? resolution->retention No sol_resolution 1. Optimize Gradient 2. Change Mobile Phase/Column 3. Check Column Efficiency resolution->sol_resolution Yes pressure Pressure Issue? retention->pressure No sol_retention 1. Check Mobile Phase Prep 2. Ensure Column Equilibration 3. Use Column Oven retention->sol_retention Yes sol_pressure 1. Check for Blockages 2. Filter Sample/Mobile Phase 3. Check for Leaks pressure->sol_pressure Yes end Problem Resolved pressure->end No sol_tailing->end sol_resolution->end sol_retention->end sol_pressure->end

Caption: Troubleshooting logic for common HPLC interference issues.

Delphinidin_Pathway D3S Delphinidin-3-sambubioside p38 p38 MAPK D3S->p38 activates FasL FasL p38->FasL upregulates Bid Bid p38->Bid activates Caspase8 Caspase-8 FasL->Caspase8 activates tBid tBid Bid->tBid cleavage Caspase8->Bid cleaves Mitochondria Mitochondria tBid->Mitochondria translocates to CytochromeC Cytochrome c release Mitochondria->CytochromeC Apoptosis Apoptosis CytochromeC->Apoptosis initiates

References

Technical Support Center: Delphinidin Chloride Stability and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solvent effects on Delphinidin chloride's stability and reactivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a major concern?

This compound is a primary anthocyanidin, a type of natural pigment responsible for the purple, blue, and red colors in many fruits and vegetables, such as berries and red grapes.[1] It is a potent antioxidant with various pharmacological activities, making it a subject of interest in drug development and nutritional science.[2][3][4] However, Delphinidin and other anthocyanins are notoriously unstable.[2][5] Their structure and color are highly sensitive to environmental factors, leading to degradation during extraction, storage, and experimentation, which can compromise research results.[3][6]

Q2: What are the most critical factors influencing the stability of this compound?

The stability of this compound is influenced by several factors, including:

  • pH: This is one of the most significant factors. Delphinidin is most stable in acidic conditions (pH < 3).[3][7]

  • Solvent: The choice of solvent affects both solubility and chemical reactivity.[1]

  • Temperature: Higher temperatures accelerate degradation.[2][5][6]

  • Light: Exposure to light can induce degradation.[2][5][7]

  • Oxygen: The presence of oxygen can lead to oxidative decomposition.[2][5]

Q3: How does pH specifically alter the structure and color of Delphinidin?

The pH of the solution dictates the chemical structure and, consequently, the color of Delphinidin.[1]

  • At low pH (pH < 3): It exists predominantly as the red-colored flavylium cation, which is its most stable form.[3][7]

  • In weakly acidic to neutral pH (pH 4-6): It converts to a colorless carbinol pseudobase and its tautomer, chalcone.[3]

  • In alkaline conditions (pH > 7): It forms a blue or purple quinonoidal base, but this form is unstable and quickly degrades.[3][7]

Q4: I dissolved this compound in a neutral buffer and it lost its color. What happened?

The loss of color indicates that the this compound has structurally transformed from the colored flavylium cation (stable at low pH) into its colorless forms, the carbinol pseudobase or chalcone.[3] This transformation is expected in solutions with a pH between 4 and 6.[3] To maintain the colored, stable form, the experiment should be conducted in an acidic medium (pH < 3).

Q5: Which common laboratory solvents are best for dissolving and stabilizing this compound?

Based on solubility studies, methanol is the solvent in which Delphinidin is most soluble, followed by water, ethanol, and acetone.[3][8][9] While it is soluble in water, it is also more chemically reactive in aqueous solutions.[1] For maximizing both solubility and stability, using an acidified methanolic solution is often the recommended approach. Due to its inherent instability, solutions should always be freshly prepared for optimal results.[4]

Troubleshooting Guide

Issue 1: Poor Solubility or Sample Precipitation

  • Potential Cause: Use of a suboptimal solvent. Delphinidin has low solubility in less polar organic solvents like acetone.[3][9]

  • Troubleshooting Steps:

    • Verify Solvent Choice: The highest solubility is achieved in methanol, followed by water and ethanol.[3][8]

    • Increase Temperature: Solubility in these solvents increases with temperature, ranging from 298.15 K to 343.15 K (25°C to 70°C).[3] Gentle warming can aid dissolution but be cautious of degradation at higher temperatures.

    • Acidify the Solvent: Adding a small amount of acid (e.g., HCl or formic acid) to the solvent can improve the stability of the flavylium cation, which may also aid in keeping it in solution.

Issue 2: Rapid Color Fading or Degradation During an Experiment

  • Potential Cause: The experimental conditions are promoting the degradation of the Delphinidin molecule.

  • Troubleshooting Steps:

    • Check pH: Ensure the pH of your solution is below 3, where the flavylium cation is the most stable species.[3][7]

    • Protect from Light: Cover your vials or work in low-light conditions to prevent photodegradation.[2][5]

    • Control Temperature: Perform experiments at a controlled, low temperature whenever possible, as heat accelerates the degradation rate.[6]

    • Limit Oxygen Exposure: Use degassed solvents and consider running reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2][5]

    • Prepare Solutions Freshly: this compound is unstable in solution; always use freshly prepared solutions for your experiments.[4]

Issue 3: Inconsistent or Unexpected Reactivity

  • Potential Cause: The solvent is actively participating in or mediating the chemical reaction.

  • Troubleshooting Steps:

    • Evaluate Solvent Effect: Be aware that the solvent can influence chemical reactivity. For instance, Delphinidin is more susceptible and reactive when water is the solvent.[1]

    • Standardize Solvent System: Maintain a consistent solvent system across all comparative experiments to ensure that observed differences in reactivity are due to the variables being tested, not solvent effects.

    • Consider Reactivity Pathways: Delphinidin cations are prone to nucleophilic attacks.[10] The polarity and protic nature of the solvent can influence the rate and outcome of such reactions.

Quantitative Data

Table 1: Solubility of Delphinidin in Various Solvents

This table summarizes the mole fraction solubility of Delphinidin at different temperatures, as reported in the literature.

Temperature (K)Water (10⁻³ x)Methanol (10⁻³ x)Ethanol (10⁻³ x)Acetone (10⁻⁵ x)
298.1553.5358.615.730.55
303.1563.8766.246.130.66
308.1569.7777.127.040.71
313.1578.6687.697.700.77
318.1586.8597.08--
343.15163.71168.6415.591.57

Data adapted from literature.[3]

Table 2: UV-Vis Absorbance Maxima (λmax) for Delphinidin

Wavelength (nm)Solvent/Conditions
~536 nmAcidic mobile phase (pH ≤ 3)[11]
~520 nmGeneral for Delphinidin derivatives[12]
~274 nmAcidic mobile phase (pH ≤ 3)[11]
~206 nmAcidic mobile phase (pH ≤ 3)[11]

Note: The λmax in the visible range is responsible for the color and is the most common wavelength used for quantification.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Delphinidin Stability (pH Differential Method)

This method is used to quantify monomeric anthocyanin content and assess stability by measuring absorbance changes at different pH values.

  • Reagent Preparation:

    • pH 1.0 Buffer: Potassium chloride buffer (0.025 M).

    • pH 4.5 Buffer: Sodium acetate buffer (0.4 M).

    • Solvent of choice (e.g., Methanol, Ethanol) for initial stock solution.

  • Sample Preparation:

    • Prepare a concentrated stock solution of this compound in the chosen organic solvent.

    • Create two dilutions of the stock solution. For the first, use the pH 1.0 buffer. For the second, use the pH 4.5 buffer. The dilution factor should be the same for both and result in an absorbance reading within the spectrophotometer's linear range.

  • Measurement:

    • Allow the solutions to equilibrate for at least 15 minutes.

    • Measure the absorbance of both solutions at the λmax for Delphinidin (~520-536 nm) and at 700 nm (to correct for haze).[8]

  • Calculation:

    • Calculate the absorbance difference (A) using the formula: A = (Aλmax - A₇₀₀)pH 1.0 - (Aλmax - A₇₀₀)pH 4.5.[8]

    • The monomeric anthocyanin concentration can be calculated using the Beer-Lambert law: Concentration (mg/L) = (A × MW × DF × 1000) / (ε × l), where MW is the molecular weight, DF is the dilution factor, ε is the molar extinction coefficient, and l is the pathlength.

  • Stability Assessment:

    • To assess stability, repeat this procedure on aliquots of a stock solution stored under specific conditions (e.g., different solvents, temperatures, light exposure) at various time points. A decrease in the calculated concentration over time indicates degradation.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Delphinidin Analysis

This protocol provides a general method for the separation and quantification of Delphinidin.

  • Instrumentation:

    • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size).[13]

  • Reagents & Mobile Phase:

    • Mobile Phase A: 10% v/v formic acid in water.[3]

    • Mobile Phase B: Acetonitrile/Water/Formic Acid (50:40:10 v/v/v).[3]

    • Alternative Mobile Phase: Acetonitrile with 0.1% trifluoroacetic acid in an aqueous solution.[13]

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.[3]

    • Injection Volume: 20 µL.[3]

    • Column Temperature: 25-40°C.[3]

    • Detection Wavelength: 520 nm.[3]

    • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the compound.

  • Sample Preparation:

    • Dissolve the sample in an appropriate solvent (e.g., acidified methanol).

    • Filter the sample through a 0.45 µm syringe filter before injection.[13]

  • Quantification:

    • Prepare a calibration curve using standards of known this compound concentrations.

    • Integrate the peak area corresponding to Delphinidin in the sample chromatogram and determine the concentration from the calibration curve.

Visualizations

G pH-Dependent Structural Forms of Delphinidin Flavylium Flavylium Cation Carbinol Carbinol Pseudobase (Colorless) Flavylium->Carbinol pH 4-6 +H₂O Quinonoidal Quinonoidal Base Flavylium->Quinonoidal pH > 7 -H⁺ Carbinol->Flavylium pH < 3 -H₂O Chalcone Chalcone (Colorless) Carbinol->Chalcone Tautomerization Quinonoidal->Flavylium pH < 7 +H⁺ Degradation Degradation Products Quinonoidal->Degradation Instability (Fast) Chalcone->Carbinol Tautomerization

Caption: pH-mediated equilibrium of Delphinidin structures.

G General Workflow for Delphinidin Stability Testing cluster_prep 1. Preparation cluster_storage 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A Prepare fresh Delphinidin-Cl stock solution in acidified solvent B Aliquot stock into test conditions (different solvents, buffers) A->B C Store samples under defined conditions (Temp, Light, Time) B->C D Withdraw samples at T₀, T₁, T₂, ... Tₙ C->D E Analyze by HPLC or UV-Vis Spectrophotometry D->E F Calculate concentration or % remaining E->F G Determine degradation kinetics (e.g., half-life) F->G

Caption: Experimental workflow for assessing Delphinidin stability.

G Troubleshooting Logic for Delphinidin Degradation Problem Observation: Rapid color loss or inconsistent results Check_pH Is the pH of the solution < 3? Problem->Check_pH Check_Solvent Is the solvent optimal? (e.g., Methanol) Check_pH->Check_Solvent Yes Sol_Adjust_pH Solution: Adjust pH to < 3 using formic acid or HCl. Check_pH->Sol_Adjust_pH No Check_Prep Was the solution prepared freshly? Check_Solvent->Check_Prep Yes Sol_Change_Solvent Solution: Use acidified methanol for better stability. Check_Solvent->Sol_Change_Solvent No Check_Env Is the sample protected from light and heat? Check_Prep->Check_Env Yes Sol_Reprepare Solution: Discard old solution and prepare a fresh batch. Check_Prep->Sol_Reprepare No Sol_Protect Solution: Use amber vials, cover with foil, and work at low temperatures. Check_Env->Sol_Protect No End Problem Resolved Check_Env->End Yes Sol_Adjust_pH->End Sol_Change_Solvent->End Sol_Reprepare->End Sol_Protect->End

Caption: Troubleshooting decision tree for Delphinidin stability issues.

References

Validation & Comparative

A Comparative Analysis of Delphinidin Chloride and Cyanidin Chloride in Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent anthocyanidins, delphinidin chloride and cyanidin chloride, and their respective performances in various cancer cell lines. The information presented is collated from multiple preclinical studies, focusing on quantitative data, experimental methodologies, and the molecular signaling pathways involved in their anticancer activities.

Introduction to Delphinidin and Cyanidin

Delphinidin and cyanidin are naturally occurring anthocyanidins, a class of flavonoids responsible for the vibrant red, purple, and blue colors in many fruits and vegetables.[1] Both compounds have garnered significant interest in oncology research for their potential as chemotherapeutic agents, attributed to their antioxidant, anti-inflammatory, and antiproliferative properties.[2][3] Structurally, they are very similar, with the primary difference being the number of hydroxyl groups on the B-ring; delphinidin possesses three, while cyanidin has two. This structural distinction is believed to contribute to differences in their biological activity, with some studies suggesting delphinidin's additional hydroxyl group enhances its oxidative biological effect.[3]

Comparative Cytotoxicity and Antiproliferative Effects

Both delphinidin and cyanidin have demonstrated dose-dependent cytotoxic and antiproliferative effects across a range of cancer cell lines. Direct comparisons often indicate that the efficacy can be cell-type specific. For instance, in MCF-7 human breast cancer cells, cyanidin chloride exhibited a lower IC50 value (47.18 µM) compared to this compound (120 µM), suggesting greater antiproliferative potency in this specific cell line.[4][5] Conversely, both compounds were found to be cytotoxic to metastatic colorectal cancer cells (LoVo and LoVo/ADR) while being ineffective against the primary Caco-2 cell line, indicating a potential selectivity for more aggressive cancer phenotypes.[6]

Table 1: Comparative IC50 Values of this compound and Cyanidin Chloride in Various Cancer Cell Lines
CompoundCancer TypeCell LineIC50 ValueAssayCitation
This compound Breast CancerMCF-7120 µMSRB[4][5]
Ovarian CancerPEO118.7 µMN/A[7]
Ovarian CancerSKOV340.5 µMN/A[7]
Lung CancerA54955 µMN/A[7]
Lung CancerSK-MES-144 µMN/A[7]
Colon CancerLoVo38 µMN/A[7]
Colon CancerHT2935 µMN/A[7]
Colon CancerHCT116110 µMN/A[7]
Human ColorectalHCT-116396 ± 23 µg/mLCellTiter 96[8]
Human ColorectalHT-29329 ± 17 µg/mLCellTiter 96[8]
Cyanidin Chloride Breast CancerMCF-747.18 µMSRB[4][5]
Lung CancerSPCA-1141.08 µg/mLN/A[9]
Colon CancerHCT116, HT29, SW620Inhibits proliferation at 10, 25, 50 µMTrypan Blue[10][11]

Note: IC50 values can vary based on the specific assay and experimental conditions used.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism for the anticancer activity of both compounds is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Delphinidin has been shown to induce G2/M phase cell cycle arrest in HER-2 positive breast cancer cells (MDA-MB-453 and BT-474) and prostate cancer cells (PC3).[3][12] This arrest is often accompanied by the modulation of key cell cycle regulatory proteins, such as decreased expression of cyclin B1, cdk1, and cdk2, and increased expression of p21 and p27.[3][12] In MDA-MB-453 cells, delphinidin treatment at 80 µM resulted in a 20.2% apoptosis rate.[3] The induction of apoptosis by delphinidin is often caspase-dependent, involving the activation of caspase-3 and caspase-9 and altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[12][13]

Cyanidin also effectively induces apoptosis and cell cycle arrest. In SPCA-1 lung cancer cells, cyanidin treatment caused G2/M phase arrest.[9] In colorectal cancer cells, cyanidin chloride was found to induce apoptosis in a dose-dependent manner.[10][14] The mechanism involves increasing the levels of Bax, p53, and Caspase-3, while decreasing the level of Bcl-2.[9]

Table 2: Effects on Apoptosis and Cell Cycle
CompoundCancer TypeCell LineEffectConcentrationCitation
This compound Breast CancerMDA-MB-45320.2% Apoptosis Rate80 µM[3]
Breast CancerBT-4747.9% Apoptosis Rate80 µM[3]
Breast CancerMDA-MB-453Increased G2/M phase cells to 13.58%80 µM[3][15]
Breast CancerBT-474Increased G2/M phase cells to 23.53%80 µM[3][15]
Prostate CancerPC3G2/M Phase Arrest & ApoptosisDose-dependent[12]
Cyanidin Chloride Lung CancerSPCA-1G2/M Phase ArrestN/A[9]
Colon CancerHCT116, HT29, SW620Apoptosis Induction50 & 100 µM[10]

Molecular Mechanisms and Signaling Pathways

Delphinidin and cyanidin modulate several key signaling pathways that are often dysregulated in cancer, leading to reduced proliferation, angiogenesis, and metastasis, and increased apoptosis.

Delphinidin exerts its effects by targeting multiple pathways. It can suppress the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[13][16] It also targets receptor tyrosine kinases (RTKs) and modulates the downstream Ras/MAPK (mitogen-activated protein kinase) signaling cascades, including ERK, JNK, and p38 MAPK.[13][16] Furthermore, delphinidin has been shown to inhibit NF-κB signaling, a key regulator of inflammation and apoptosis resistance.[12][13]

Delphinidin_Signaling_Pathway Delphinidin Delphinidin Chloride RTKs RTKs (EGFR, VEGFR) Delphinidin->RTKs PI3K PI3K Delphinidin->PI3K MAPK MAPK (ERK, JNK, p38) Delphinidin->MAPK NFkB NF-κB Delphinidin->NFkB Caspases Caspases Delphinidin->Caspases CellCycle p21, p27 Delphinidin->CellCycle RTKs->PI3K RTKs->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation NFkB->Proliferation Apoptosis Apoptosis Caspases->Apoptosis CellCycleArrest G2/M Arrest CellCycle->CellCycleArrest

Caption: this compound Signaling Pathways.

Cyanidin is particularly noted for its ability to inhibit NF-κB signaling through the activation of the Nrf2 pathway in colorectal cancer cells.[10][14] Nrf2 is a key transcription factor in the antioxidant response, and its activation by cyanidin appears to subsequently suppress NF-κB, leading to apoptosis.[14] Like delphinidin, cyanidin also inhibits proliferative pathways such as RAS/MAPK.[2]

Cyanidin_Signaling_Pathway Cyanidin Cyanidin Chloride Nrf2 Nrf2 Cyanidin->Nrf2 RAS_MAPK RAS/MAPK Pathway Cyanidin->RAS_MAPK Caspases Caspases, p53 Cyanidin->Caspases NFkB NF-κB Signaling Nrf2->NFkB crosstalk Antioxidant Antioxidant Response Nrf2->Antioxidant Proliferation Cell Proliferation NFkB->Proliferation RAS_MAPK->Proliferation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Cyanidin Chloride Signaling Pathways.

Experimental Protocols

The data presented in this guide are derived from a variety of standard in vitro assays. Below are generalized methodologies for the key experiments cited.

Experimental_Workflow cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Endpoint Assays cluster_2 Phase 3: Data Analysis Culture Cancer Cell Line Culture Treatment Treatment with Delphinidin or Cyanidin (Dose-Response/Time-Course) Culture->Treatment Viability Cell Viability/ Cytotoxicity Assay (SRB, MTT, Trypan Blue) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI, TUNEL) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry with PI) Treatment->CellCycle Protein Protein Expression (Western Blot) Treatment->Protein IC50 IC50 Calculation Viability->IC50 Stats Statistical Analysis of Apoptosis & Cell Cycle Data Apoptosis->Stats CellCycle->Stats Mechanism Pathway Elucidation Protein->Mechanism

Caption: General Experimental Workflow.

Cell Viability / Cytotoxicity Assays (SRB, MTT, Trypan Blue)
  • Principle: These assays measure cell viability or proliferation. MTT assays measure metabolic activity, SRB assays quantify total cellular protein, and Trypan Blue exclusion assays count viable versus non-viable cells.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of this compound or cyanidin chloride for a specified period (e.g., 24, 48, 72 hours).[5][10]

    • For SRB: Cells are fixed with trichloroacetic acid, stained with sulforhodamine B, and the bound dye is solubilized.[5]

    • Absorbance is read on a plate reader.

    • Results are used to calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.[5]

Apoptosis Assays (Annexin V/PI Staining, TUNEL)
  • Principle: These methods detect hallmarks of apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while Propidium Iodide (PI) stains necrotic cells. The TUNEL assay detects DNA fragmentation.[12]

  • Methodology:

    • Cells are treated with the compounds for a defined time.

    • Cells are harvested and washed.

    • For Annexin V/PI: Cells are resuspended in binding buffer and stained with FITC-conjugated Annexin V and PI.

    • Samples are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Cell Cycle Analysis
  • Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

  • Methodology:

    • Cells are treated with delphinidin or cyanidin.

    • Cells are harvested, fixed (e.g., in cold ethanol), and treated with RNase A.[9]

    • Cells are stained with a fluorescent DNA-intercalating agent like Propidium Iodide (PI).[9]

    • DNA content is quantified by flow cytometry, and the percentage of cells in each phase is determined.[3][15]

Western Blotting
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.

  • Methodology:

    • Following treatment, cells are lysed to extract total protein.

    • Protein concentration is determined (e.g., using a BCA assay).

    • Proteins are separated by size via SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked and then incubated with primary antibodies specific to the target protein (e.g., Akt, p-Akt, NF-κB, Caspase-3).[3]

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is added.

    • The signal is detected using a chemiluminescent substrate, and bands are visualized and quantified.

Conclusion

Both this compound and cyanidin chloride demonstrate significant anticancer properties in a variety of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. Their efficacy is highly dependent on the specific cancer cell type and its underlying molecular characteristics.

  • Cyanidin Chloride appears more potent in certain breast cancer models (MCF-7) and has a well-defined mechanism in colorectal cancer involving the Nrf2/NF-κB axis.[4][5][14]

  • This compound , with its additional hydroxyl group, shows broad activity and modulates a wider array of signaling pathways, including PI3K/Akt and multiple arms of the MAPK cascade.[13]

While both compounds target common oncogenic pathways like NF-κB and MAPK, the subtle differences in their primary mechanisms may offer opportunities for targeted therapeutic strategies. Future research should focus on in vivo studies and combination therapies to better elucidate their clinical potential. This guide provides a foundational comparison to aid researchers in selecting the appropriate compound and designing further experiments in the field of cancer drug discovery.

References

Delphinidin's Antioxidant Prowess: A Comparative Analysis Against Other Anthocyanins

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the antioxidant capacity of Delphinidin against other common anthocyanins, including cyanidin, malvidin, pelargonidin, peonidin, and petunidin. Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data from various antioxidant assays and details the underlying molecular mechanisms and signaling pathways.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of anthocyanins is fundamentally linked to their molecular structure. The number and arrangement of hydroxyl (-OH) groups on the B-ring of the anthocyanidin backbone are critical determinants of their radical-scavenging ability. Delphinidin, with three hydroxyl groups on its B-ring, is structurally primed for potent antioxidant activity compared to anthocyanins with fewer hydroxylations.

Experimental data from several widely-accepted antioxidant assays consistently demonstrate the high efficacy of Delphinidin. The following table summarizes quantitative results from studies comparing Delphinidin to other anthocyanins.

Assay Type Anthocyanin Result (Unit) Inference Source(s)
DPPH Radical Scavenging Delphinidin3.74 (EC50, µM)Highest Activity (Lower EC50 is better)[1]
Cyanidin4.85 (EC50, µM)High Activity[1]
Pelargonidin5.25 (EC50, µM)Moderate Activity[1]
Superoxide Radical Scavenging DelphinidinRank 1 Highest Activity [2]
PetunidinRank 2Very High Activity[2]
MalvidinRank 3 (tie)High Activity[2]
CyanidinRank 3 (tie)High Activity[2]
PeonidinRank 5Moderate Activity[2]
PelargonidinRank 6Lower Activity[2]
LDL Oxidation Inhibition CyanidinRank 1 Highest Efficacy [2][3]
DelphinidinRank 2Intermediate Efficacy [2][3]
MalvidinRank 4Moderate Efficacy[1]
Lipid Peroxidation Inhibition DelphinidinHighest Activity Most Potent Inhibitor [3]
CyanidinHigh ActivityPotent Inhibitor[3]
PelargonidinModerate ActivityModerate Inhibitor[3]

Note: EC50/IC50 (Half maximal effective/inhibitory concentration) represents the concentration of a substance required to scavenge 50% of the radicals. A lower value indicates higher antioxidant activity.

Mechanisms of Antioxidant Action & Signaling Pathways

Anthocyanins exert their antioxidant effects through two primary mechanisms:

  • Direct Radical Scavenging: They can directly donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), such as superoxide radicals and peroxyl radicals. The resulting anthocyanin radical is stabilized by resonance, making it relatively unreactive.[4]

  • Indirect Action via Cellular Signaling: Anthocyanins modulate endogenous antioxidant defense systems by influencing key signaling pathways. This indirect action can lead to a sustained increase in cellular antioxidant capacity.

The most significant pathway influenced by Delphinidin and other anthocyanins is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway . Under conditions of oxidative stress, anthocyanins can promote the translocation of the Nrf2 transcription factor to the nucleus. There, it binds to the ARE, initiating the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and glutathione S-transferases.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Induces Conformational Change Anthocyanin Delphinidin & Other Anthocyanins Anthocyanin->Keap1 Promotes Dissociation Nrf2 Nrf2 Keap1->Nrf2 Targets for Nrf2->Keap1 Bound in normal state Ub Ubiquitination & Degradation Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, GSTs) ARE->AntioxidantEnzymes Initiates Transcription AntioxidantEnzymes->ROS Neutralizes

Nrf2-ARE antioxidant signaling pathway activated by anthocyanins.

Experimental Protocols

The data presented in this guide are derived from standardized in vitro antioxidant capacity assays. Below are the detailed methodologies for three common assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Principle: The DPPH radical has a deep violet color in solution with a characteristic absorbance maximum around 517 nm. When reduced by an antioxidant, the solution decolorizes. The change in absorbance is proportional to the radical-scavenging activity of the sample.[5][6]

  • Reagent Preparation:

    • DPPH Working Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. This stock is then diluted with the same solvent to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[7]

    • Standard: Trolox (a water-soluble vitamin E analog) is typically used as a positive control and for creating a standard curve at various concentrations (e.g., 0-100 µg/mL).[7]

    • Samples: Anthocyanin samples are dissolved in the solvent and prepared at various concentrations.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the sample, standard, or solvent (for blank) to the wells of a microplate.[7]

    • Add 80-180 µL of Assay Buffer or solvent to each well.[5][7]

    • Initiate the reaction by adding 100 µL of the DPPH working solution to each well.[7]

    • Mix the contents thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.[6][7]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The results are often expressed as an IC50 value, which is determined by plotting the inhibition percentage against the sample concentrations.

TEAC (Trolox Equivalent Antioxidant Capacity) Assay

This assay, often referred to as the ABTS assay, measures the ability of antioxidants to scavenge the stable radical cation ABTS•+.

  • Principle: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) is oxidized by an agent like potassium persulfate to generate the blue-green ABTS•+ radical cation. In the presence of an antioxidant, the radical is reduced back to its neutral, colorless form. The degree of decolorization is proportional to the antioxidant's capacity.[8][9]

  • Reagent Preparation:

    • ABTS•+ Stock Solution: A 7 mM ABTS solution and a 2.45 mM potassium persulfate solution are prepared in water. Equal volumes are mixed and allowed to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[8][10]

    • ABTS•+ Working Solution: The stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

  • Assay Procedure:

    • Add a small volume (e.g., 25 µL) of the sample or Trolox standard to a microplate well or cuvette.[11]

    • Add a larger volume (e.g., 150-200 µL) of the ABTS•+ working solution.[8][11]

    • Mix and incubate for a defined period (e.g., 3-6 minutes) at a controlled temperature (e.g., 30°C).[8]

    • Measure the absorbance at 734 nm.

  • Calculation: The results are compared to a standard curve prepared with Trolox, and the antioxidant capacity is expressed as µM Trolox Equivalents (TE).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

  • Principle: A peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is used to induce oxidative damage to a fluorescent probe (e.g., fluorescein). The antioxidant's capacity to quench these radicals preserves the fluorescence.[12][13]

  • Reagent Preparation:

    • Fluorescein Solution: A working solution of fluorescein is prepared in a phosphate buffer (75 mM, pH 7.4).[12]

    • AAPH Solution: AAPH is dissolved in the same phosphate buffer. This solution should be prepared fresh before use.[12]

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the diluted sample, Trolox standard, or buffer (for blank) to the wells of a black microplate.[14][15]

    • Add 150 µL of the fluorescein working solution to each well and mix.[14][15]

    • Incubate the plate for 30 minutes at 37°C.[14][15]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[14][15]

    • Immediately place the plate in a fluorescent microplate reader.

    • Record the fluorescence decay every 1-5 minutes for at least 60 minutes at 37°C, with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[12][15]

  • Calculation: The antioxidant capacity is quantified by calculating the Area Under the Curve (AUC) from the fluorescence decay plot. The net AUC (AUC_sample - AUC_blank) is compared to a Trolox standard curve, and results are expressed as µmol of Trolox Equivalents (TE) per gram or liter of sample.[13]

Assay_Workflow A Reagent Preparation (e.g., DPPH Solution, Standards) C Reaction Incubation (Add Sample + Reagent to Plate) A->C B Sample Preparation (Anthocyanin Dilutions) B->C D Spectrophotometric Reading (Measure Absorbance Change) C->D Incubate in Dark (e.g., 30 min) E Data Analysis (Calculate % Inhibition or TE) D->E

Generalized workflow for an in vitro antioxidant capacity assay.

References

A Comparative Guide to Delphinidin Chloride and Other EGFR Signaling Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Delphinidin chloride's performance in inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway against other established EGFR inhibitors. The information is supported by experimental data to aid in research and drug development decisions.

Introduction to EGFR Signaling and Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the development and progression of many cancers.[2] This has led to the development of various inhibitors that target EGFR and its downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. These inhibitors can be broadly categorized into two main classes: small-molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies.[3]

This compound, a natural anthocyanidin found in pigmented fruits and vegetables, has emerged as a potential EGFR inhibitor.[4] It has been shown to possess antioxidant and antiproliferative properties.[4] This guide will compare the efficacy of this compound with several well-established EGFR inhibitors, providing a comprehensive overview of their mechanisms and reported potencies.

Comparative Analysis of EGFR Inhibitors

The following tables summarize the key characteristics and inhibitory concentrations (IC50) of this compound and a selection of other EGFR inhibitors.

Table 1: Overview of EGFR Inhibitors

InhibitorTypeMechanism of Action
This compound Natural Anthocyanidin (TKI-like)Inhibits phosphorylation of EGFR and downstream activation of PI3K/Akt and MAPK pathways.[4][5]
Gefitinib Tyrosine Kinase Inhibitor (1st Gen)Reversibly binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting autophosphorylation and downstream signaling.[6][7][8][9]
Erlotinib Tyrosine Kinase Inhibitor (1st Gen)Reversibly inhibits the intracellular phosphorylation of EGFR by competing with ATP for the binding site on the tyrosine kinase domain.[6][7][8][9]
Afatinib Tyrosine Kinase Inhibitor (2nd Gen)Irreversibly binds to the kinase domains of EGFR, HER2, and HER4, leading to inhibition of downstream signaling pathways.[6][7][8]
Lapatinib Tyrosine Kinase Inhibitor (Dual)Reversibly inhibits the tyrosine kinase activity of both EGFR and HER2.
Osimertinib Tyrosine Kinase Inhibitor (3rd Gen)Irreversibly and selectively inhibits both EGFR-sensitizing and T790M resistance mutations.
Cetuximab Monoclonal AntibodyBinds to the extracellular domain of EGFR, preventing ligand binding and receptor dimerization, which in turn blocks downstream signaling.[3]
Panitumumab Monoclonal AntibodyA fully human monoclonal antibody that binds to the extracellular domain of EGFR, inhibiting ligand binding and receptor activation.[3]

Table 2: Comparative IC50 Values of EGFR Inhibitors

InhibitorTargetIC50 (nM)Cell Line / Condition
This compound EGFR2,370[5]Cell-free assay
Gefitinib EGFR (Wild Type)59.6[10]Ba/F3 cells
EGFR (L858R)1.8H3255 cells
Erlotinib EGFR (Wild Type)50.1[10]Ba/F3 cells
EGFR (L858R)1.0H3255 cells
Afatinib EGFR (Wild Type)< 0.01[10]Ba/F3 cells
EGFR (L858R)0.2Cell-free assay
Lapatinib EGFR10.8Cell-free assay
HER29.2Cell-free assay
Osimertinib EGFR (Wild Type)0.07[10]Ba/F3 cells
EGFR (L858R/T790M)0.02H1975 cells
Cetuximab EGFR- (Kd = 0.39 nM)-
Panitumumab EGFR- (Kd = 5 x 10⁻¹¹ M)-

Kd (dissociation constant) is provided for monoclonal antibodies as a measure of binding affinity.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are representative protocols for key assays used to validate the effects of EGFR inhibitors.

In Vitro EGFR Kinase Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of purified EGFR.

  • Reaction Setup: A reaction mixture is prepared containing the EGFR kinase, a substrate peptide (e.g., Poly(Glu, Tyr) 4:1), ATP, and the test inhibitor (e.g., this compound) in a kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).[1]

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[1]

  • Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured. This is often done using a luminescence-based assay like the ADP-Glo™ Kinase Assay.[1] The remaining ATP is first depleted, and then the ADP is converted back to ATP, which is quantified using a luciferase/luciferin reaction.[1]

  • Data Analysis: The luminescence signal is measured using a plate reader. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of EGFR kinase activity, is calculated from a dose-response curve.[1]

Cell Viability (MTT) Assay

This assay determines the effect of an inhibitor on the proliferation and viability of cancer cells.

  • Cell Culture: Cancer cells (e.g., A549, PC3) are seeded in 96-well plates and allowed to adhere overnight.[11][12][13]

  • Compound Treatment: The cells are then treated with various concentrations of the test inhibitor (e.g., this compound) or a vehicle control (e.g., 0.1% DMSO) for a specified period (e.g., 24, 48, or 72 hours).[11][12][13]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[14] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).[14]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are determined from the dose-response curves.[11][12]

Western Blot Analysis for Protein Phosphorylation

This technique is used to assess the effect of an inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins.

  • Cell Lysis: Cancer cells are treated with the inhibitor for a defined period, after which they are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15][16][17]

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[15][16]

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-EGFR, anti-p-Akt, anti-p-ERK) and the total forms of these proteins.[15][16][17]

  • Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore. The protein bands are then visualized using a chemiluminescent substrate or fluorescence imaging system.[15][16]

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of inhibition.[17]

Visualizing the Molecular Interactions and Experimental Processes

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_tki TKI Inhibition cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/Raf/MEK/ERK Pathway cluster_downstream Downstream Effects Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binding PI3K PI3K EGFR->PI3K Activation Ras Ras EGFR->Ras Activation Delphinidin Delphinidin Chloride Delphinidin->EGFR TKIs Other TKIs TKIs->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR Signaling Pathway and Inhibition by TKIs.

Western_Blot_Workflow start Cell Culture & Inhibitor Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-EGFR) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection & Imaging secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Western Blot Experimental Workflow.

Inhibitor_Comparison_Logic inhibitor_type EGFR Inhibitor Type tki Tyrosine Kinase Inhibitors (TKIs) inhibitor_type->tki mab Monoclonal Antibodies (mAbs) inhibitor_type->mab delphinidin This compound (Natural Product) tki->delphinidin synthetic_tki Synthetic TKIs (Gefitinib, Erlotinib, etc.) tki->synthetic_tki extracellular Target: Extracellular Ligand-Binding Domain mab->extracellular intracellular Target: Intracellular Tyrosine Kinase Domain delphinidin->intracellular synthetic_tki->intracellular

Caption: Logical Comparison of EGFR Inhibitor Types.

References

Delphinidin aglycone versus glycoside bioactivity comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers comparing the biological effects of delphinidin in its free form (aglycone) versus its sugar-bound counterparts (glycosides). This report synthesizes experimental data on their antioxidant, anti-inflammatory, and anticancer properties, providing a framework for informed decisions in drug development and scientific research.

Delphinidin, a potent anthocyanidin responsible for the rich blue and purple hues in many fruits and vegetables, has garnered significant attention for its diverse health-promoting activities. However, in nature, delphinidin is most commonly found as glycosides, where a sugar molecule is attached to its core structure. This glycosylation can significantly impact its stability, bioavailability, and ultimately, its biological efficacy. This guide provides a detailed comparison of the bioactivity of delphinidin aglycone and its glycosidic forms, supported by experimental data and methodologies.

At a Glance: Bioactivity Comparison

The bioactivity of delphinidin is intricately linked to its chemical form. While the aglycone often exhibits higher potency in in vitro assays, its glycosidic forms can offer advantages in terms of stability and bioavailability in vivo. The following tables summarize the quantitative data available from various studies.

Table 1: Antioxidant Activity

The antioxidant capacity of delphinidin and its glycosides is a key aspect of their bioactivity. The ability to scavenge free radicals is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Generally, the aglycone shows superior radical scavenging activity in these chemical-based assays.

CompoundAssayIC50 / EC50 (µM)Source
Delphinidin (Aglycone)DPPH80[1]
Delphinidin (Aglycone)DPPH3.74[2]
Delphinidin-3-O-glucosideDPPH7.29 ("Kuromanin")[2]
Delphinidin-3-O-sambubiosideXO Inhibition17.1[3]

IC50/EC50 values represent the concentration required to inhibit 50% of the activity. Lower values indicate higher potency. Note that values are from different studies and direct comparison should be made with caution.

Table 2: Anticancer Activity (Cytotoxicity)

Delphinidin and its derivatives have demonstrated significant potential in cancer prevention and therapy by inducing apoptosis (programmed cell death) and inhibiting cell proliferation in various cancer cell lines. The aglycone has been shown to be highly cytotoxic to cancer cells.

CompoundCell LineAssayIC50 (µM)Source
Delphinidin (Aglycone)MCF7 (Breast Cancer)SRB120[1]
Delphinidin (Aglycone)NB4 (Leukemia)Cell Proliferation14.0 (24h), 8.1 (48h)[4]
Delphinidin (Aglycone)HL-60 (Leukemia)Cell Proliferation80 (24h), 40 (48h)[5]

IC50 values represent the concentration required to inhibit 50% of cell growth or viability. Lower values indicate higher cytotoxicity.

Unraveling the Mechanisms: Signaling Pathways

The anti-inflammatory and anticancer effects of delphinidin and its glycosides are mediated through the modulation of key cellular signaling pathways. Understanding these pathways is crucial for targeted drug development.

Anti-inflammatory Signaling

Delphinidin exerts its anti-inflammatory effects primarily by inhibiting the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. Glycosides like delphinidin-3-sambubioside have also been shown to downregulate these pathways[6].

anti_inflammatory_pathway LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nuc->Cytokines AP1 AP-1 MAPK->AP1 AP1->Cytokines Delphinidin Delphinidin Aglycone & Glycosides Delphinidin->IKK Delphinidin->MAPK

Caption: Delphinidin's anti-inflammatory mechanism.

Anticancer Signaling

The anticancer activity of delphinidin involves the modulation of multiple signaling pathways that control cell survival, proliferation, and apoptosis. Key pathways inhibited by delphinidin include PI3K/Akt and MAPK, which are often dysregulated in cancer.

anticancer_pathway GF Growth Factors RTK Receptor Tyrosine Kinases (RTKs) GF->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK MAPK (ERK, p38, JNK) Ras->MAPK MAPK->Proliferation MAPK->Apoptosis Delphinidin Delphinidin Aglycone & Glycosides Delphinidin->PI3K Delphinidin->MAPK

Caption: Delphinidin's anticancer signaling pathways.

Experimental Corner: Key Methodologies

Reproducibility and standardization are paramount in scientific research. This section details the common experimental protocols used to assess the bioactivity of delphinidin and its glycosides.

DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of compounds.

Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.

  • Sample preparation: Delphinidin aglycone and its glycosides are dissolved in a suitable solvent (e.g., methanol) to prepare a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compounds. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

Caco-2 Cell Permeability Assay

This in vitro model is widely used to predict the intestinal absorption of compounds.

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate to form a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier. The transport of a compound across this monolayer is measured to assess its permeability.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable supports in transwell plates and cultured for approximately 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment: The test compound (delphinidin aglycone or glycoside) is added to the apical (AP) side (representing the intestinal lumen) of the transwell. The appearance of the compound in the basolateral (BL) side (representing the bloodstream) is monitored over time.

  • Sample Analysis: Samples are collected from both the AP and BL compartments at different time points and the concentration of the compound is quantified using analytical techniques such as HPLC or LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

caco2_workflow Start Seed Caco-2 cells on transwell inserts Culture Culture for 21 days to form monolayer Start->Culture TEER Verify monolayer integrity (TEER measurement) Culture->TEER AddCompound Add Delphinidin (Aglycone or Glycoside) to Apical side TEER->AddCompound Incubate Incubate and collect samples from Apical and Basolateral sides at time points AddCompound->Incubate Analyze Quantify compound concentration (HPLC or LC-MS/MS) Incubate->Analyze Calculate Calculate Apparent Permeability (Papp) Analyze->Calculate

Caption: Caco-2 permeability assay workflow.

Western Blot Analysis for Signaling Pathways

This technique is used to detect and quantify specific proteins in a sample, providing insights into the activation of signaling pathways.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest (e.g., phosphorylated forms of NF-κB or MAPK proteins).

Protocol:

  • Cell Treatment: Cells are treated with delphinidin aglycone or glycosides for a specific duration.

  • Protein Extraction: Cells are lysed to extract total proteins.

  • Protein Quantification: The concentration of protein in the lysates is determined.

  • Gel Electrophoresis: Equal amounts of protein are loaded onto an SDS-PAGE gel for separation based on molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-phospho-NF-κB) and then with secondary antibodies conjugated to an enzyme or fluorophore.

  • Detection: The protein bands are visualized using a detection reagent, and the band intensities are quantified to determine the relative protein expression levels.

Conclusion

The choice between delphinidin aglycone and its glycosides for research and development depends on the specific application. The aglycone often demonstrates superior bioactivity in in vitro settings, likely due to its direct interaction with cellular targets. However, glycosylation plays a crucial role in enhancing the stability and potentially the in vivo bioavailability of delphinidin, which may lead to significant physiological effects. Further head-to-head comparative studies under identical experimental conditions are necessary to fully elucidate the structure-activity relationships and to guide the selection of the most appropriate form of delphinidin for therapeutic and nutraceutical applications. This guide provides a foundational understanding for researchers to build upon in their exploration of this promising natural compound.

References

A Comparative Analysis of the Efficacy of Delphinidin Chloride and its Metabolite, Gallic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the biological efficacy of Delphinidin chloride, a naturally occurring anthocyanidin, and its principal metabolite, gallic acid. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their respective activities, supported by experimental data and methodologies.

Introduction

Delphinidin is a prominent anthocyanidin found in pigmented fruits and vegetables. Upon ingestion, it is known to be unstable and rapidly degrades, with gallic acid being a major breakdown product.[1][2][3][4][5] Understanding the comparative efficacy of the parent compound and its metabolite is crucial for evaluating the therapeutic potential of delphinidin-rich extracts and for the development of new therapeutic agents. This guide compares their performance in key biological assays, details the experimental protocols used for these evaluations, and visualizes the signaling pathways they modulate.

Quantitative Data Comparison

The following table summarizes the quantitative data from studies directly comparing the bioactivity of this compound and gallic acid.

Biological ActivityAssayConcentrationThis compoundGallic AcidSource
Antioxidant Activity Ferric Reducing Ability of Plasma (FRAP)≥10 µMHigher reducing activityLower reducing activity[1][3]
Oxygen-centered radical generation (EPR)10 µM - 100 µMHigher radical generationLower radical generation[1]
DPPH Radical ScavengingIC50: 80 µM-[6]
Cytotoxicity Human Umbilical Vein Endothelial Cells (HUVECs)100 µMCytotoxicCytotoxic[1][3][4]
H₂O₂-induced cytotoxicity in HUVECs10 µMNo significant protection~40% protection[1]
Breast Cancer Cells (MCF7)IC50: 120 µM-[6]
Cellular Protection Protection against pyrogallol-induced GSH depression in HUVECs100 nMSignificant protectionSimilar protection[1]
Protection against pyrogallol-induced GSH depression in HUVECs1 µMSignificant protectionFull protection[1]
Immunomodulation Regulatory T cell (Treg) DifferentiationNot specifiedPromotes differentiationPromotes differentiation[7]
T cell Activation in Tumor Microenvironment100–600 µg/mLDecreases T cell activationDecreases T cell activation[8]

Key Experimental Protocols

This section details the methodologies for the key experiments cited in the comparison.

Antioxidant Activity Assays

This assay measures the reducing potential of an antioxidant.

  • Reagent Preparation: A fresh FRAP reagent is prepared by mixing 10 mM 2,4,6-tri(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl, 20 mM FeCl₃·6H₂O, and 0.3 M sodium acetate buffer (pH 3.6) in a 1:1:10 ratio.

  • Procedure: 100 µL of the test sample (this compound or gallic acid) is mixed with 900 µL of the FRAP reagent.

  • Measurement: The absorbance is measured at 593 nm after a 4-minute incubation period.[3]

EPR is used to detect free radical generation.

  • Sample Preparation: this compound and gallic acid are prepared at concentrations ranging from 1 nM to 100 µM in phenol red-free tissue culture medium at 37°C. Tempone-H (a spin trap) is added to a final concentration of 2 mM.

  • Measurement: EPR spectra are recorded to detect the generation of oxygen-centered radicals. An increase in the signal compared to the medium alone indicates pro-oxidant activity, while a decrease indicates antioxidant (scavenging) activity.[1]

Cell-Based Assays

This colorimetric assay assesses cell metabolic activity.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates.

  • Treatment: Cells are treated with various concentrations of this compound or gallic acid for a specified period (e.g., 24 hours).

  • Procedure: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The cells are incubated for another few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

This assay quantifies the total intracellular glutathione (GSH), a key antioxidant.

  • Cell Treatment: HUVECs are seeded and treated with an oxidant (e.g., pyrogallol) in the presence or absence of this compound or gallic acid.

  • Cell Lysis: After treatment, cells are lysed to release intracellular contents.

  • Procedure: The assay is typically performed using a commercially available kit, following the manufacturer's instructions. This usually involves a reaction where GSH causes the reduction of a chromogen, leading to a color change.

  • Measurement: The absorbance is measured at the appropriate wavelength, and the GSH concentration is determined by comparison to a standard curve.[1]

This assay evaluates the effect of the compounds on the differentiation of T cells into Tregs.

  • Cell Isolation: Naive CD4+ T cells are isolated from spleen and lymph nodes.

  • Cell Culture: The isolated T cells are cultured under Treg-polarizing conditions, which typically include stimulation with anti-CD3 and anti-CD28 antibodies in the presence of TGF-β and IL-2.

  • Treatment: this compound or gallic acid is added to the culture medium.

  • Analysis: After a few days of culture, the percentage of Treg cells (typically identified by the expression of the transcription factor Foxp3) is determined by flow cytometry.[7]

Signaling Pathways and Mechanisms of Action

Both this compound and gallic acid exert their biological effects by modulating various intracellular signaling pathways.

This compound Signaling

Delphinidin has been shown to influence key pathways involved in cell survival, apoptosis, and inflammation. It can inhibit the activity of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and modulate downstream pathways such as MAPK and JAK/STAT3.

Delphinidin_Signaling Delphinidin Delphinidin chloride EGFR EGFR Delphinidin->EGFR Inhibits MAPK MAPK (ERK, JNK, p38) Delphinidin->MAPK Modulates JAK_STAT3 JAK/STAT3 Delphinidin->JAK_STAT3 Modulates Cell_Proliferation Cell Proliferation & Survival EGFR->Cell_Proliferation Apoptosis Apoptosis MAPK->Apoptosis MAPK->Cell_Proliferation JAK_STAT3->Cell_Proliferation

This compound's modulation of key signaling pathways.
Gallic Acid Signaling

Gallic acid also modulates multiple signaling pathways, often overlapping with those affected by delphinidin. It has been shown to impact the PI3K/AKT, MAPK, and Wnt/β-catenin pathways, which are critical in cancer progression and inflammation.

Gallic_Acid_Signaling Gallic_Acid Gallic Acid PI3K_AKT PI3K/AKT Gallic_Acid->PI3K_AKT Inhibits MAPK MAPK Gallic_Acid->MAPK Activates Wnt_beta_catenin Wnt/β-catenin Gallic_Acid->Wnt_beta_catenin Inhibits Cell_Proliferation Cell Proliferation & Metastasis PI3K_AKT->Cell_Proliferation Apoptosis Apoptosis MAPK->Apoptosis EMT Epithelial- Mesenchymal Transition (EMT) Wnt_beta_catenin->EMT

Gallic acid's influence on major cellular signaling cascades.
Experimental Workflow: Comparative Antioxidant Analysis

The following diagram illustrates a typical workflow for comparing the antioxidant properties of this compound and its metabolite, gallic acid.

Experimental_Workflow start Start: Prepare Delphinidin & Gallic Acid Solutions in_vitro_assays In Vitro Antioxidant Assays start->in_vitro_assays cell_based_assays Cell-Based Assays (HUVECs) start->cell_based_assays frap FRAP Assay in_vitro_assays->frap epr EPR Spectroscopy in_vitro_assays->epr data_analysis Data Analysis & Comparison frap->data_analysis epr->data_analysis cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_based_assays->cytotoxicity gsh_assay Glutathione Assay cell_based_assays->gsh_assay cytotoxicity->data_analysis gsh_assay->data_analysis end Conclusion data_analysis->end

References

A Comparative Guide to the Anti-inflammatory Effects of Delphinidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-inflammatory effects of Delphinidin chloride, presenting a comparative analysis with other relevant compounds. The information is supported by experimental data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of key biological pathways.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data on the anti-inflammatory and related activities of this compound and its alternatives. It is important to note that the data presented is compiled from various studies, and direct comparison of absolute values (e.g., IC50) should be approached with caution due to potential variations in experimental conditions.

Table 1: In Vitro Inhibition of Inflammatory Mediators and Enzymes

CompoundTarget/AssayCell Line/SystemIC50 / EffectReference
Delphinidin COX-2 ExpressionRAW 264.7 MacrophagesPotent Inhibition[1]
TNF-α ExpressionJB6 P+ CellsMore effective than resveratrol (40 µM)[2]
Histone Acetyltransferases (p300/CBP)-~30 µM[2]
Human Carbonyl Reductases-16 µM[2]
UGTs and GSTs-150 µM[2]
Cyanidin COX-1-90 µM
COX-2-60 µM
DPPH Radical Scavenging-63 µM
Quercetin IL-6 ProductionLPS-stimulated NeutrophilsInhibition at 40 µM[3]
IL-6 Induced STAT3 ActivationA549 CellsDown-regulation at 66 µM (IC50 for apoptosis)[4]
Indomethacin COX-1 Inhibition-Comparable to novel benzimidazole derivatives[5]
COX-2 Inhibition-Comparable to novel benzimidazole derivatives[5]

Table 2: In Vivo Anti-inflammatory Effects

CompoundAnimal ModelDosageEffectReference
Delphinidin Carrageenan-induced Paw Edema (Rat)Not SpecifiedAttenuated edema[6]
Spinal Cord Injury (Rat)40 or 200 mg/kgSuppressed TNF-α and IL-6 activities[7]
Indomethacin Carrageenan-induced Paw Edema (Rat)10 mg/kg46.5% inhibition of edema
Carrageenan-induced Paw Edema (Rat)0.66-2 mg/kgInhibited edema
Dexamethasone Carrageenan-induced Paw Edema (Rat)Not SpecifiedCompletely prevented increase in NGF
LPS-challenged Rats0.005 to 2.25 mg/kgHigh inhibition of inflammatory mediators

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess anti-inflammatory effects.

In Vitro Anti-inflammatory Assay: LPS-Stimulated RAW 264.7 Macrophages

This protocol is designed to evaluate the effect of a test compound on the production of inflammatory mediators in a murine macrophage cell line stimulated with lipopolysaccharide (LPS).

a. Cell Culture and Treatment:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or the comparator compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

b. Measurement of Nitric Oxide (NO) Production:

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

c. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

d. Western Blot Analysis for NF-κB and MAPK Signaling Pathways:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (a subunit of NF-κB), IκBα, ERK, JNK, and p38 MAPK overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reliable method for screening the acute anti-inflammatory activity of compounds.

a. Animals:

  • Use male Wistar or Sprague-Dawley rats weighing 150-200g.

  • House the animals under standard laboratory conditions with free access to food and water.

  • Fast the animals overnight before the experiment.

b. Experimental Procedure:

  • Divide the rats into different groups (n=6 per group):

    • Control group (vehicle).

    • This compound treated groups (various doses).

    • Comparator compound treated groups (e.g., Indomethacin, 10 mg/kg).

  • Administer the test compounds orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the anti-inflammatory effects of this compound.

experimental_workflow_in_vitro cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_analysis Analysis Culture RAW 264.7 Culture Seed Seed in 96-well plates Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate NO NO Production (Griess Assay) Stimulate->NO Cytokines Cytokine Levels (ELISA) Stimulate->Cytokines Western Signaling Pathways (Western Blot) Stimulate->Western

In Vitro Anti-inflammatory Experimental Workflow.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Delphinidin This compound MAPK MAPK (ERK, JNK, p38) Delphinidin->MAPK inhibits IKK IKK Delphinidin->IKK inhibits TLR4->MAPK TLR4->IKK NFkB NF-κB (p65) MAPK->NFkB NFkB_complex IκB NF-κB IKK->NFkB_complex phosphorylates IκB NFkB_complex->NFkB IκB degradation NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocation Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Gene activates

This compound's Modulation of Inflammatory Signaling Pathways.

in_vivo_workflow start Animal Acclimatization & Grouping treatment Administer Vehicle, This compound, or Comparator start->treatment paw_volume_initial Measure Initial Paw Volume treatment->paw_volume_initial carrageenan Inject Carrageenan into Paw paw_volume_initial->carrageenan paw_volume_measurement Measure Paw Volume at Intervals (1-5h) carrageenan->paw_volume_measurement calculation Calculate % Inhibition of Edema paw_volume_measurement->calculation end Data Analysis & Conclusion calculation->end

In Vivo Carrageenan-Induced Paw Edema Experimental Workflow.

References

Unlocking Synergistic Potential: Delphinidin Chloride in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for more effective and less toxic cancer therapies is a constant endeavor. A growing body of evidence points to the potential of natural compounds to enhance the efficacy of conventional chemotherapy agents. Among these, Delphinidin chloride, a potent anthocyanidin found in pigmented fruits and vegetables, has emerged as a promising candidate for synergistic combination therapies. This guide provides a comparative analysis of the synergistic effects of this compound with various chemotherapy drugs, supported by experimental data and detailed methodologies.

This compound has been shown to exhibit anti-proliferative, anti-metastatic, and pro-apoptotic effects in various cancer cell lines.[1] Its therapeutic potential is significantly amplified when used in combination with standard chemotherapeutic agents, leading to enhanced cancer cell death and the potential to overcome drug resistance. This guide will delve into the synergistic interactions of this compound with paclitaxel, doxorubicin, cisplatin, and 5-fluorouracil, presenting key quantitative data and elucidating the underlying molecular mechanisms.

Comparative Analysis of Synergistic Efficacy

The synergistic effect of this compound in combination with various chemotherapy drugs has been evaluated in different cancer cell lines. The following tables summarize the quantitative data from these studies, highlighting the enhanced cytotoxicity of the combination therapies.

Combination Therapy Cancer Cell Line IC50 this compound (µM) IC50 Chemotherapy Drug (µM) IC50 Combination Combination Index (CI) Reference
Delphinidin + PaclitaxelSKOV3 (Ovarian)Not specifiedNot specifiedNot specifiedSynergistic[2]
Delphinidin + 3-BromopyruvatePEO1 (Ovarian)<10018.7SynergisticSynergistic[3]
Delphinidin + 3-BromopyruvateSKOV3 (Ovarian)<10040.5Weakly AntagonisticWeakly Antagonistic[3]

Note: Data for Doxorubicin, Cisplatin, and 5-Fluorouracil combinations with this compound is currently limited in publicly available literature and requires further research for a comprehensive quantitative comparison.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on the synergistic effects of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., SKOV3, PEO1) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with varying concentrations of this compound, the chemotherapy drug (e.g., paclitaxel), or a combination of both for 48 hours. A control group with untreated cells should be included.

  • MTT Reagent Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Apoptosis Analysis (Western Blotting)

Western blotting is employed to detect and quantify specific proteins involved in the apoptotic pathway, such as Bcl-2 family proteins and caspases.

Protocol:

  • Protein Extraction: Following drug treatment, wash the cells with ice-cold PBS and lyse them using a RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins based on their molecular weight by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software, with β-actin often used as a loading control.

Signaling Pathways and Mechanisms of Synergy

This compound enhances the cytotoxic effects of chemotherapy drugs by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis. The following diagrams illustrate the experimental workflow and the signaling pathways implicated in these synergistic interactions.

G cluster_0 In Vitro Synergy Assessment CancerCells Cancer Cell Lines (e.g., Ovarian, Lung, Colon) Treatment Treatment with: - this compound - Chemotherapy Drug - Combination CancerCells->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT WesternBlot Apoptosis Assay (Western Blot) Treatment->WesternBlot DataAnalysis Data Analysis (IC50, Combination Index) MTT->DataAnalysis WesternBlot->DataAnalysis

Experimental workflow for assessing synergy.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer. This compound has been shown to inhibit this pathway, thereby sensitizing cancer cells to chemotherapy.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Delphinidin Delphinidin Chloride Delphinidin->PI3K inhibits Delphinidin->Akt inhibits G GrowthFactor Growth Factor EGFR EGFR GrowthFactor->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation Delphinidin Delphinidin Chloride Delphinidin->Raf inhibits Delphinidin->MEK inhibits G cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Pro-inflammatory Stimuli / Stress IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to GeneTranscription Gene Transcription (Anti-apoptotic, Pro-proliferative) CellSurvival Cell Survival & Chemoresistance GeneTranscription->CellSurvival Delphinidin Delphinidin Chloride Delphinidin->IKK inhibits

References

Head-to-head comparison of Delphinidin and pelargonidin antioxidant activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antioxidant activity of flavonoids is paramount. This guide provides a comprehensive head-to-head comparison of two prominent anthocyanidins, delphinidin and pelargonidin, summarizing key experimental data and delving into their mechanisms of action.

Delphinidin and pelargonidin are both naturally occurring plant pigments belonging to the anthocyanidin class of flavonoids, known for their vibrant colors and potent antioxidant properties. Structurally, their primary difference lies in the hydroxylation pattern of the B-ring, a distinction that significantly influences their antioxidant capacity. Delphinidin possesses three hydroxyl groups on its B-ring, while pelargonidin has only one. This structural variance is a key determinant of their free radical scavenging capabilities and their interaction with cellular antioxidant pathways.

Quantitative Comparison of Antioxidant Activity

Experimental data consistently demonstrates that delphinidin exhibits superior antioxidant activity compared to pelargonidin across a range of in vitro assays. This enhanced activity is largely attributed to the greater number of hydroxyl groups on its B-ring, which increases its ability to donate hydrogen atoms and stabilize free radicals.

Antioxidant AssayDelphinidinPelargonidinReference
DPPH Radical Scavenging (IC50) 3.74 µM5.25 µM[1]
Superoxide Radical Scavenging (ID50) 2.4 µM456 µM[2]
General Free Radical Scavenging Marginally HigherLower[3][4]

IC50/ID50 values represent the concentration required to inhibit 50% of the radical activity. A lower value indicates higher antioxidant activity.

Experimental Protocols

To ensure the reproducibility of the cited data, detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method used to evaluate the free radical scavenging capacity of antioxidants.

Principle: In the presence of an antioxidant, the stable purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at a specific wavelength is proportional to the antioxidant activity.

Protocol:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Various concentrations of the test compounds (delphinidin and pelargonidin) are added to the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured using a spectrophotometer at approximately 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

Superoxide Radical (O2•−) Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the superoxide radical, a biologically significant reactive oxygen species.

Principle: Superoxide radicals are generated in a non-enzymatic (e.g., phenazine methosulfate-NADH system) or enzymatic (e.g., xanthine/xanthine oxidase system) reaction. The generated superoxide radicals reduce a detector molecule (e.g., nitroblue tetrazolium - NBT), leading to a color change that can be measured spectrophotometrically. The presence of a superoxide scavenger inhibits this color change.

Protocol (Non-enzymatic):

  • The reaction mixture contains solutions of NADH, NBT, and the test compound (delphinidin or pelargonidin) in a buffer (e.g., phosphate buffer, pH 7.4).

  • The reaction is initiated by adding phenazine methosulfate (PMS).

  • The mixture is incubated at room temperature for a specific time (e.g., 5 minutes).

  • The absorbance is measured at a wavelength of 560 nm.

  • The percentage of superoxide radical scavenging is calculated, and the ID50 value is determined.

Mechanism of Action: Modulation of the Nrf2 Signaling Pathway

Both delphinidin and pelargonidin exert a portion of their antioxidant effects by modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][5] This pathway is a critical cellular defense mechanism against oxidative stress.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like delphinidin and pelargonidin, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression.

The activation of the Nrf2-ARE pathway by these anthocyanidins results in the upregulation of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and various glutathione S-transferases (GSTs). These enzymes play crucial roles in detoxifying reactive oxygen species and electrophiles, thereby bolstering the cell's antioxidant defenses.

Nrf2_Pathway_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Delphinidin Delphinidin Keap1_Nrf2 Keap1-Nrf2 Complex Delphinidin->Keap1_Nrf2 Induces dissociation Pelargonidin Pelargonidin Pelargonidin->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GSTs) ARE->Antioxidant_Genes Promotes Transcription Proteins Antioxidant Proteins Antioxidant_Genes->Proteins Translation Cellular_Defense Cellular Antioxidant Defense Proteins->Cellular_Defense Enhances

Caption: Activation of the Nrf2-ARE signaling pathway by delphinidin and pelargonidin.

Experimental Workflow for Antioxidant Assays

The general workflow for in vitro antioxidant capacity determination involves sample preparation, reaction with a radical-generating system, and measurement of the reaction endpoint.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Sample_Prep Sample Preparation (Delphinidin & Pelargonidin Solutions) Mixing Mixing of Sample and Reagent Sample_Prep->Mixing Reagent_Prep Reagent Preparation (e.g., DPPH, ABTS Radical Solution) Reagent_Prep->Mixing Incubation Incubation (Controlled Time & Temperature) Mixing->Incubation Spectro Spectrophotometric Measurement (Absorbance Change) Incubation->Spectro Calc Calculation of Antioxidant Activity (e.g., % Inhibition, IC50) Spectro->Calc

Caption: General experimental workflow for in vitro antioxidant assays.

References

Delphinidin Chloride: A Comparative Review of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Delphinidin chloride, a common anthocyanin found in pigmented fruits and flowers like grapes, berries, and petunias, has garnered significant attention in preclinical research for its potential health benefits, particularly in cancer prevention and therapy.[1][2][3] As a potent antioxidant, its primary mode of action is attributed to scavenging reactive oxygen species, thereby mitigating oxidative stress.[1] Extensive research has explored its efficacy in both controlled laboratory settings (in vitro) and in living organisms (in vivo), revealing promising but sometimes varied outcomes. This guide provides a comparative overview of the experimental data, offering insights for researchers, scientists, and drug development professionals.

In Vitro Efficacy: Cellular Mechanisms and Molecular Targets

In cell-based assays, this compound has demonstrated significant anti-cancer properties across a variety of cancer cell lines. These studies provide a foundational understanding of its molecular mechanisms.

Quantitative Data Summary: In Vitro Studies
Cell LineCancer TypeConcentration/DosageKey FindingsReference
PC-3Prostate Cancer60-120 µmol/LInduced apoptosis and G2/M phase cell cycle arrest.[4]--INVALID-LINK--
HCT-116Colon Cancer30–240 μMDecreased cell viability (IC50 ~110 μM), induced apoptosis, and arrested the cell cycle in the G2/M phase.[5][NCI-DTP Data]
SKOV3Ovarian Cancer10 µM (with 20 µM paclitaxel)Synergistic effect with paclitaxel, inhibiting PI3K/Akt and ERK1/2/JNK signaling.[2][NCI-DTP Data]
A549, SK-MES-1, NCI-H441Lung Cancer5–100 μMReduced cell viability with IC50 values of 55, 58, and 44 μM, respectively.[5][NCI-DTP Data]
MDA-MB-453, BT474HER2+ Breast Cancer40-100 µMInhibited cell proliferation (IC50 = 40 and 100 μM, respectively) and induced apoptosis.[5][6][Chen et al.]
LXFL529L, A431Various CancersNot SpecifiedIC50 values of 33 μM and 18 μM, respectively.[7][Meiers et al.]
Key Signaling Pathways Modulated by Delphinidin (In Vitro)

Delphinidin has been shown to influence a multitude of signaling pathways critical for cancer cell survival and proliferation.[2] It can induce cell death through apoptosis, autophagy, or necrosis by targeting pathways such as JNK/MAPK and PI3K/Akt/mTOR.[2][5] Furthermore, its anti-angiogenic effects are mediated by targeting receptor tyrosine kinases like EGFR and VEGFR, which act on the Ras-MAPK and PI3K/Akt signaling cascades.[2] Delphinidin also suppresses inflammation by acting on the PI3K/Akt and NF-κB pathways.[2]

G cluster_0 This compound cluster_1 Signaling Pathways cluster_2 Cellular Effects Delphinidin Delphinidin PI3K_Akt PI3K/Akt Delphinidin->PI3K_Akt MAPK MAPK Delphinidin->MAPK NF_kB NF-κB Delphinidin->NF_kB JAK_STAT3 JAK/STAT3 Delphinidin->JAK_STAT3 Wnt Wnt/β-catenin Delphinidin->Wnt Apoptosis ↑ Apoptosis Delphinidin->Apoptosis CellCycleArrest ↑ Cell Cycle Arrest Delphinidin->CellCycleArrest Proliferation ↓ Proliferation PI3K_Akt->Proliferation Angiogenesis ↓ Angiogenesis PI3K_Akt->Angiogenesis Inflammation ↓ Inflammation PI3K_Akt->Inflammation MAPK->Apoptosis MAPK->Proliferation NF_kB->Proliferation NF_kB->Inflammation JAK_STAT3->Apoptosis Wnt->Proliferation

Caption: Key signaling pathways modulated by Delphinidin in vitro.

Experimental Protocols: In Vitro Assays

Cell Viability (MTT) Assay:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are then treated with varying concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • After incubation, the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

Apoptosis Assay (Annexin V/PI Staining):

  • Cells are treated with this compound as described above.

  • Both adherent and floating cells are collected and washed with cold PBS.

  • Cells are then resuspended in Annexin V binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • After incubation in the dark, the cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis:

  • Following treatment with this compound, cells are lysed to extract total protein.

  • Protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases, NF-κB).

  • After washing, the membrane is incubated with a corresponding secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Efficacy: Animal Models and Tumor Growth Inhibition

While in vitro studies provide valuable mechanistic insights, in vivo studies are crucial for evaluating the physiological effects and therapeutic potential of this compound in a whole organism.

Quantitative Data Summary: In Vivo Studies
Animal ModelCancer TypeDosageKey FindingsReference
Athymic nude miceProstate Cancer (PC-3 xenograft)2 mg, i.p. thrice weeklySignificant inhibition of tumor growth; decreased expression of NF-κB/p65, Bcl2, Ki67, and PCNA.[4]--INVALID-LINK--
Athymic nude miceLung Cancer (NCI-H441 or SK-MES-1 xenograft)1–2 mgSignificant decline in tumor cell growth; enhanced expression of Ki67, PCNA, and caspase-3; decreased expression of VEGF and CD31.[5][NCI-DTP Data]
Sprague-Dawley ratsBreast Cancer (MNU-induced)100 mg/kg/day (oral)Reduced cancer incidence by 43.7%; decreased expression of Ki-67.[5][Han et al.]
Experimental Workflow for In Vivo Xenograft Model

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound using a xenograft mouse model.

G start Start: Athymic Nude Mice implantation Subcutaneous Implantation of Cancer Cells (e.g., PC-3) start->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth grouping Randomization into Control and Treatment Groups tumor_growth->grouping treatment Treatment Administration (e.g., this compound i.p.) grouping->treatment monitoring Continued Tumor Measurement and Body Weight Monitoring treatment->monitoring endpoint Endpoint: Tumor Excision and Analysis monitoring->endpoint analysis Immunohistochemistry and Western Blot of Tumor Tissue endpoint->analysis end End: Data Analysis and Conclusion analysis->end

Caption: Experimental workflow for an in vivo xenograft study.

Experimental Protocols: In Vivo Studies

Xenograft Mouse Model:

  • Human cancer cells (e.g., PC-3) are cultured and harvested.

  • A specific number of cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumors are allowed to grow to a palpable size.

  • Mice are then randomly assigned to control and treatment groups.

  • The treatment group receives regular administration of this compound (e.g., intraperitoneal injection), while the control group receives a vehicle.

  • Tumor volume and body weight are measured regularly.

  • At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., immunohistochemistry, Western blot).

Immunohistochemistry (IHC):

  • Excised tumors are fixed in formalin and embedded in paraffin.

  • Tissue sections are deparaffinized and rehydrated.

  • Antigen retrieval is performed to unmask the epitopes.

  • Sections are incubated with primary antibodies against proteins of interest (e.g., Ki-67, PCNA, NF-κB).

  • A secondary antibody conjugated to an enzyme (e.g., HRP) is applied.

  • The signal is developed using a chromogenic substrate.

  • Sections are counterstained, dehydrated, and mounted for microscopic examination.

Comparative Analysis: Bridging In Vitro and In Vivo Findings

A direct comparison of in vitro and in vivo data reveals a consistent anti-cancer effect of this compound. For instance, the inhibition of NF-κB signaling and the modulation of Bcl-2 family proteins observed in PC-3 prostate cancer cells in vitro were also confirmed in tumors from delphinidin-treated mice.[4] Similarly, the anti-proliferative effects seen in cell culture, evidenced by decreased cell viability, are mirrored by the reduction in tumor growth and proliferation markers like Ki-67 and PCNA in animal models.[4][5]

However, a notable discrepancy lies in the concentrations required to achieve these effects. The micromolar concentrations used in in vitro studies are often higher than what may be achievable systemically in vivo due to challenges with bioavailability and stability.[8] Delphinidin is sensitive to pH and light and can degrade under physiological conditions.[8] Its absorption in the gastrointestinal tract is also limited.[8] This highlights the importance of formulation and delivery strategies, such as encapsulation in extracellular vesicles, to enhance its in vivo efficacy.[8]

Furthermore, some studies have reported unexpected outcomes. For example, one study found that while delphinidin inhibited the proliferation of endothelial and tumor cells in vitro, it surprisingly promoted tumor growth and metastasis in a syngeneic rat breast cancer model.[9] This underscores the complexity of the tumor microenvironment and the need for careful interpretation when translating in vitro results to in vivo systems.

Conclusion

This compound consistently demonstrates anti-cancer efficacy in both in vitro and in vivo preclinical models. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways such as PI3K/Akt and NF-κB. While there is a good correlation between the molecular effects observed in cell culture and animal studies, the translation of these findings into clinical applications is hampered by the compound's low bioavailability. Future research should focus on optimizing delivery systems to improve its stability and systemic exposure, as well as further elucidating its complex interactions within the tumor microenvironment to fully realize its therapeutic potential.

References

Safety Operating Guide

Proper Disposal Procedures for Delphinidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of delphinidin chloride, intended for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe handling and compliance with standard laboratory waste management practices.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Wear tightly fitting safety goggles.[1]

  • Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[1]

  • Protective Clothing: Wear fire/flame resistant and impervious clothing.[1]

  • Ventilation: Handle the material in a well-ventilated place.[1]

  • Spill Management: In the event of a spill, avoid dust formation.[1] Collect the material mechanically, place it in a suitable, closed container for disposal, and prevent it from entering drains.[1][2] Discharge into the environment must be avoided.[1]

Step-by-Step Disposal Protocol

The primary principle for disposing of this compound is to treat it as chemical waste. It should not be disposed of in the regular trash or down the drain.[1][2][3]

Step 1: Waste Identification and Segregation

  • Identify the waste as this compound solid waste or solutions containing this compound.

  • Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents.[2][4][5]

  • Keep aqueous waste separate from organic solvent waste.[6]

Step 2: Containerization

  • Place this compound waste into a suitable, dedicated, and clearly labeled waste container.[1][7] The container must be compatible with the chemical and have a secure, tight-fitting lid.[6]

  • Keep the waste container closed at all times, except when adding waste.[6][7]

Step 3: Waste Storage

  • Store the sealed waste container in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.[7][8]

  • The SAA should be at or near the point of generation, and containers must be inspected weekly for any signs of leakage.[8]

Step 4: Final Disposal

  • The recommended and safest method of disposal is to arrange for pickup by a licensed chemical waste disposal company.[1]

  • Alternatively, the material can be disposed of via controlled incineration with flue gas scrubbing.[1]

  • Crucially, do not discharge this compound or its solutions into sewer systems or drains. [1][2][3] Although some safety data sheets indicate it is not classified as a hazardous substance, general prudent laboratory practices and specific prohibitions on drain disposal must be followed.[3][4][7]

Step 5: Disposal of Empty Containers

  • Empty containers that held this compound should be handled as chemical waste.[3]

  • Containers can be triple-rinsed with a suitable solvent.[1][6] The rinsate must be collected and disposed of as chemical waste.[6]

  • After proper rinsing, labels should be removed, and the container can be offered for recycling or reconditioning.[1][6] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill as per local regulations.[1]

Physicochemical Data

The following table summarizes key physicochemical data for this compound. While not directly procedural, this information is relevant for environmental fate and waste profiling.

PropertyValueSource
Theoretical Oxygen Demand1,323 mg/mg[2][3]
Theoretical Carbon Dioxide1,949 mg/mg[2][3]
n-octanol/water partition coefficient (log KOW)2.14[2][3]

Methodology for Disposal Determination

The disposal procedures outlined are based on a review of Safety Data Sheets (SDS) for this compound and general chemical waste management guidelines from regulatory and advisory bodies.[1][3][7][9] These are not based on specific experimental protocols but on established safety and environmental protection standards for laboratory chemicals.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start Waste Generated: This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste: Avoid Strong Oxidizers ppe->segregate container Use Labeled, Closed, Compatible Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage decision Select Disposal Route storage->decision professional Arrange Pickup by Licensed Waste Vendor decision->professional Recommended incinerate Controlled Incineration with Flue Gas Scrubbing decision->incinerate Alternative improper Improper Disposal Routes (DO NOT USE) decision->improper Forbidden end_proper End of Process: Safe & Compliant Disposal professional->end_proper incinerate->end_proper drain Drain / Sewer Disposal improper->drain trash Regular Trash Disposal improper->trash end_improper High Risk of Non-Compliance & Environmental Contamination drain->end_improper trash->end_improper

Caption: Decision workflow for safe and compliant this compound disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Delphinidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Delphinidin chloride, a naturally occurring anthocyanidin found in pigmented fruits and vegetables. Adherence to these procedural steps will help ensure safe operational workflow and proper disposal, fostering a secure laboratory environment.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against dust particles and splashes.
Hand Protection Chemical impermeable gloves, specifically Nitrile rubber (NBR).[2][3]Prevents skin contact and absorption.
Material Thickness: >0.11 mm.[2][3]Ensures adequate barrier protection.
Breakthrough Time: >480 minutes (permeation: level 6).[2][3]Provides long-lasting protection during handling procedures.
Body Protection Fire/flame resistant and impervious clothing.[1]Protects against spills and potential fire hazards, as the compound can be combustible.[4]
Respiratory Protection A full-face respirator or a dust mask (type N95, US) should be used if exposure limits are exceeded, if irritation is experienced, or when dust formation is likely.[1][5]Prevents inhalation of fine particles which may cause respiratory irritation.
Emergency First Aid Measures

In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation persists.[1]
Eye Contact Rinse the eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Operational Plan for Handling and Storage

A systematic approach to handling and storage is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps for the safe management of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep1 Review Safety Data Sheet (SDS) prep2 Don Appropriate PPE prep1->prep2 prep3 Ensure Adequate Ventilation prep2->prep3 handle1 Weigh and Prepare Solutions in a Fume Hood prep3->handle1 handle2 Avoid Dust and Aerosol Formation handle1->handle2 handle3 Use Non-Sparking Tools handle2->handle3 storage1 Store in a Tightly Closed Container handle3->storage1 storage2 Keep in a Dry, Cool, and Well-Ventilated Place storage1->storage2 storage3 Recommended Temperature: -20°C storage2->storage3 storage4 Store Away from Incompatible Materials (e.g., strong oxidizers) storage3->storage4

Caption: Workflow for the Safe Handling and Storage of this compound.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Chemical Disposal:

  • Method: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Restrictions: Do not contaminate water, foodstuffs, animal feed, or seeds with the chemical.[1] Discharge into sewer systems is prohibited.[1]

Contaminated Packaging Disposal:

  • Decontamination: Containers can be triple-rinsed (or an equivalent method) and then offered for recycling or reconditioning.[1]

  • Final Disposal: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1] For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1]

This compound Signaling Pathway Inhibition

Delphinidin has been shown to exhibit anticancer activity by modulating various signaling pathways. One of the key mechanisms is the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and angiogenesis.

G Delphinidin This compound PI3K PI3K Delphinidin->PI3K inhibits Apoptosis Apoptosis Delphinidin->Apoptosis induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellProliferation Cell Proliferation mTOR->CellProliferation Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Delphinidin chloride
Reactant of Route 2
Delphinidin chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.